molecular formula C₁₀H₂₂D₄Cl₂N₂O₂ B1141123 (S,S)-Ethambutol-d4 bishydrochloride CAS No. 1129526-19-7

(S,S)-Ethambutol-d4 bishydrochloride

Cat. No.: B1141123
CAS No.: 1129526-19-7
M. Wt: 281.26
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Description

Labeled Ethambutol. Antibacterial (tuberculostatic).>

Properties

IUPAC Name

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAHHJJRFHRVPV-QGTYBEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,S)-Ethambutol-d4 bishydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S,S)-Ethambutol-d4 Bishydrochloride

Executive Summary

(S,S)-Ethambutol-d4 bishydrochloride (CAS: 1129526-19-7) is the stable isotope-labeled (SIL) analog of the first-line antitubercular agent, Ethambutol. Characterized by the incorporation of four deuterium atoms on the ethylene diamine bridge, this compound serves as the "gold standard" Internal Standard (IS) for the quantification of Ethambutol in biological matrices. Its physicochemical behavior mirrors the non-deuterated analyte, ensuring identical extraction recovery and chromatographic retention, while its mass shift (+4 Da) allows for interference-free detection in mass spectrometry.

Chemical Identity & Structure

The stereochemical purity of this standard is critical; the (S,S)-enantiomer is the pharmacologically active form, whereas the (R,R)-enantiomer is associated with ocular toxicity. The "d4" designation refers specifically to the tetradeuterated ethylene backbone.

Table 1: Chemical Specification Data
PropertyDetail
Chemical Name (S,S)-2,2'-(1,2-Ethanediyldiimino-d4)di-1-butanol bishydrochloride
Common Name Ethambutol-d4 2HCl
CAS Number 1129526-19-7 (Salt)
Molecular Formula

Molecular Weight 281.26 g/mol (Salt); 208.33 g/mol (Free Base)
Isotopic Purity

Deuterium enrichment
Stereochemistry (S,S)-configuration (Active isomer)
Appearance White to off-white hygroscopic crystalline solid
Solubility Water (>50 mg/mL), Methanol, DMSO
pKa 6.35 (amine 1), 9.35 (amine 2) [Identical to unlabeled]

Synthesis & Isotopic Labeling Strategy

The synthesis of (S,S)-Ethambutol-d4 is designed to prevent deuterium scrambling (loss of label) during metabolism or ionization. The label is placed on the ethylene bridge, which is metabolically stable compared to the labile hydroxyl or amine protons.

Synthetic Pathway Logic

The reaction typically utilizes 1,2-dichloroethane-d4 as the electrophile, reacting with two equivalents of (S)-(+)-2-amino-1-butanol . This ensures the retention of the chiral centers while introducing the isotopic tag.

Synthesis Reactant1 1,2-Dichloroethane-d4 (Isotopic Source) Intermediate Transition State (Nucleophilic Substitution) Reactant1->Intermediate Heat/Base Reactant2 (S)-(+)-2-Amino-1-butanol (Chiral Source) Reactant2->Intermediate Product (S,S)-Ethambutol-d4 (Free Base) Intermediate->Product -HCl Salt (S,S)-Ethambutol-d4 Bishydrochloride Product->Salt + 2HCl (Salt Formation)

Figure 1: Synthetic route for (S,S)-Ethambutol-d4. The deuterium label is introduced via the alkyl halide linker, ensuring stability.

Physicochemical Profile & Handling

Understanding the physical nature of the salt is vital for accurate stock preparation.

  • Hygroscopicity: The bishydrochloride salt is highly hygroscopic. Exposure to ambient air can lead to water uptake, altering the effective molecular weight and leading to concentration errors in stock solutions.

    • Protocol: Equilibrate the vial to room temperature before opening. Weigh rapidly in a humidity-controlled environment or use a closed weighing vessel.

  • Solution Stability:

    • Solvent: Methanol or Water.[1]

    • Stability: Stock solutions (1 mg/mL) are stable for 6 months at -20°C.

    • Light Sensitivity: No significant photodegradation observed, but amber vials are recommended as a precaution.

Application: Internal Standard in LC-MS/MS

The primary utility of (S,S)-Ethambutol-d4 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during the bioanalysis of plasma samples from tuberculosis patients.

Mechanism of Correction

Because the physicochemical properties (pKa, LogP) of the d4-analog are virtually identical to the drug, it co-elutes with Ethambutol. Any suppression of the electrospray ionization (ESI) signal caused by plasma phospholipids affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Experimental Protocol: Plasma Extraction & Analysis

Objective: Quantify Ethambutol in human plasma (Range: 0.1 – 10 µg/mL).

Step 1: Stock Preparation

  • Dissolve 1.00 mg (corrected for purity/salt factor) of (S,S)-Ethambutol-d4 2HCl in 10 mL Methanol (Stock A: 100 µg/mL).

  • Dilute Stock A to 5 µg/mL in 50% Methanol (Working IS Solution).

Step 2: Sample Processing (Protein Precipitation)

  • Aliquot 100 µL of patient plasma into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution (5 µg/mL). Vortex for 10 sec.

  • Add 400 µL of ice-cold Methanol (precipitating agent).

  • Vortex vigorously for 1 min.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to an autosampler vial.

Step 3: LC-MS/MS Parameters

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase: Gradient of 10mM Ammonium Acetate (A) and Acetonitrile (B).

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Ethambutol:[2][3][4][5][6][7][8]

      
       (Loss of aminobutanol fragment).
      
    • Ethambutol-d4:

      
       (Mass shift +4 confirms label is on the retained fragment).
      

LCMS_Workflow cluster_MRM Mass Transitions Sample Patient Plasma (Contains Ethambutol) Spike Add IS: (S,S)-Ethambutol-d4 Sample->Spike Precip Protein Precipitation (MeOH addition) Spike->Precip Spin Centrifugation (10,000 x g) Precip->Spin Inject LC Injection (Supernatant) Spin->Inject Detect MS/MS Detection (MRM Mode) Inject->Detect T1 Analyte: 205 -> 116 Detect->T1 T2 IS (d4): 209 -> 120 Detect->T2

Figure 2: Bioanalytical workflow for Ethambutol quantification using the d4-internal standard.

References

  • Santa Cruz Biotechnology. Ethambutol-d4 Dihydrochloride (CAS 1129526-19-7) Product Specification.[2] Retrieved from

  • LGC Standards. Ethambutol-d4 Dihydrochloride Reference Material. Retrieved from

  • Bhatia, et al. (2023). A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma.[6] Journal of Applied Pharmaceutical Science. Retrieved from

  • PubChem. Ethambutol-d4 (Compound CID 25217998).[9] National Library of Medicine. Retrieved from

  • ChemicalBook. Ethambutol Chemical Properties and Synthesis. Retrieved from

Sources

Technical Guide: (S,S)-Ethambutol-d4 Bishydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Role in Therapeutic Drug Monitoring and Bioanalytical Validation

Executive Summary

This technical guide provides a comprehensive analysis of (S,S)-Ethambutol-d4 bishydrochloride , a stable isotope-labeled internal standard (IS) critical for the precise quantification of Ethambutol in biological matrices. As a first-line antitubercular agent, Ethambutol requires rigorous Therapeutic Drug Monitoring (TDM) to balance efficacy against optic neuropathy risks. This document details the physicochemical properties, mechanism of action, and a validated LC-MS/MS workflow for utilizing the deuterated standard to eliminate matrix effects and ensure regulatory compliance in bioanalysis.

Chemical Identity & Specifications

The following specifications define the reference standard required for GLP-compliant bioanalysis. Note the distinction between the free base and the bishydrochloride salt forms.

ParameterSpecification
Compound Name (S,S)-Ethambutol-d4 Bishydrochloride
CAS Number 1129526-19-7 (Refers to Free Base; Salt is stoichiometric derivative)
Synonyms (+)-Ethambutol-d4 2HCl; EMB-d4; (S,S)-2,2'-(1,2-Ethanediyldiimino)-bis-1-butanol-d4
Molecular Formula C₁₀H₂₀D₄N₂O₂[1][2][3][4][5] · 2HCl
Molecular Weight 281.26 g/mol (Salt) / 208.33 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium incorporation
Chemical Structure Deuterium labeling typically at the ethylene bridge (1,1,2,2-d4)
Solubility Highly soluble in water, methanol, and DMSO
pKa 6.35 and 9.35 (Amine groups)

Critical Note on Stereochemistry: Ethambutol possesses two chiral centers.[4] The (S,S)-enantiomer is the pharmacologically active form.[4] The (R,R)-enantiomer is associated with blindness. Ensure your reference standard is enantiomerically pure (S,S) to match the analyte of interest.

Mechanism of Action: The Biological Context

Understanding the target analyte's mechanism is essential for interpreting PK/PD correlations. Ethambutol acts by inhibiting the synthesis of the mycobacterial cell wall.[4][6][7][8][9]

Pathway Visualization: Arabinogalactan Inhibition

The following diagram illustrates how Ethambutol disrupts the EmbB pathway, leading to cell wall instability.

Ethambutol_MOA cluster_bacteria Mycobacterium tuberculosis Cell Wall Synthesis Precursor D-Arabinose (Precursor) EmbB Arabinosyl Transferase (EmbB Enzyme) Precursor->EmbB Substrate Polymer Arabinogalactan Polymerization EmbB->Polymer Catalysis Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Polymer->Complex Wall Stable Cell Wall Complex->Wall Effect Cell Lysis & Bacteriostasis Complex->Effect Disruption Drug (S,S)-Ethambutol Drug->EmbB INHIBITS

Figure 1: Mechanism of Action. Ethambutol targets EmbB, preventing the polymerization of arabinose, resulting in cell wall collapse.

Technical Deep Dive: The Deuterium Advantage

Why use Ethambutol-d4 instead of a structural analog?

  • Co-Elution: The d4-isotopolog has virtually the same retention time as the analyte. This means the IS experiences the exact same matrix suppression or enhancement events as the drug at the moment of ionization.

  • Mass Shift (+4 Da): The 4-Dalton mass difference (m/z 205 vs 209) is sufficient to prevent "cross-talk" (isotopic overlap) where the natural M+4 isotope of the drug interferes with the IS channel.

  • Fragmentation Stability: The deuterium atoms are located on the ethylene bridge. During Collision Induced Dissociation (CID), the primary fragment retains the deuterium label, ensuring a distinct MRM transition.

Experimental Protocol: LC-MS/MS Bioanalysis

Objective: Quantification of Ethambutol in Human Plasma. Range: 0.2 – 10 µg/mL (Clinical TDM Range).

Sample Preparation (Protein Precipitation)

This method minimizes sample handling to reduce degradation.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of (S,S)-Ethambutol-d4 working solution (5 µg/mL in Methanol).

  • Precipitation: Add 200 µL of Ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

LC-MS/MS Conditions

Ethambutol is highly polar. A HILIC column or a Polar C18 column is required for retention.

  • Column: Kinetex Polar C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Ethambutol 205.2 (M+H)⁺116.122
Ethambutol-d4 209.2 (M+H)⁺120.122

Note: The transition 205->116 corresponds to the cleavage of the C-N bond, generating a fragment containing the ethyl group and the secondary amine. The d4-analog (209->120) confirms the label is retained in this fragment.

Workflow Logic Diagram

LCMS_Workflow Sample Patient Plasma (50 µL) IS Add IS: Ethambutol-d4 Sample->IS PPT Precipitation: ACN + 0.1% FA IS->PPT Spin Centrifuge 10k x g PPT->Spin LC LC Separation (Polar C18) Spin->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio (Analyte/IS) MS->Data

Figure 2: Validated Bioanalytical Workflow for Ethambutol Quantification.

Synthesis & Stability Considerations

  • Synthesis: (S,S)-Ethambutol-d4 is typically synthesized by reacting (S)-2-amino-1-butanol with 1,2-dichloroethane-d4 .[9] This ensures the deuterium label is located on the central ethylene bridge, which is metabolically stable compared to the hydroxymethyl side chains.

  • Stability: The bishydrochloride salt is hygroscopic. Store at -20°C in a desiccator. Solutions in methanol are stable for 1 month at -20°C, but aqueous dilutions should be prepared fresh daily to prevent hydrolysis or adsorption to glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25217998, Ethambutol-d4. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science (2023). A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma. Retrieved from [Link]

  • MDPI (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring of First-Line Antituberculosis Drugs. Retrieved from [Link]

Sources

Precision Synthesis of Deuterated Ethambutol Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Ethambutol-d4 (Ethylene-d4) , a critical stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of the antitubercular drug Ethambutol. Unlike generic synthesis manuals, this document focuses on the causality of experimental design , ensuring isotopic fidelity and stereochemical integrity.

The protocol employs a nucleophilic substitution strategy using (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane-d4. This route is selected for its ability to preserve the chiral centers of the amino alcohol precursors, which is essential given that the (S,S)-enantiomer is the pharmacologically active species.

Strategic Retrosynthesis & Isotopic Placement

Rationale for d4-Labeling

For Mass Spectrometry (LC-MS/MS) applications, the deuterium label must be placed in a metabolically stable and non-exchangeable position.

  • Exchangeable Protons: The hydroxyl (-OH) and amine (-NH-) protons are labile and will exchange with solvent (

    
    /
    
    
    
    ), making them unsuitable for labeling.
  • Metabolic Hotspots: The terminal methyl groups are subject to oxidation.

  • Optimal Placement: The central ethylene bridge is chemically inert under physiological conditions and provides a mass shift of +4 Da, sufficient to avoid isotopic interference from the natural M+2 isotope of the analyte.

Retrosynthetic Analysis

The synthesis disconnects at the secondary amine nitrogen, revealing two equivalents of the chiral amino alcohol and one equivalent of the electrophilic ethylene linker.

Retrosynthesis Target Ethambutol-d4 (Target) (S,S)-Configuration Disconnect C-N Bond Disconnection Target->Disconnect Precursor1 2 Equivalents (S)-(+)-2-Amino-1-butanol Disconnect->Precursor1 Precursor2 1 Equivalent 1,2-Dichloroethane-d4 Disconnect->Precursor2

Figure 1: Retrosynthetic analysis of Ethambutol-d4 showing the strategic disconnection to preserve stereochemistry.

Experimental Protocol: Synthesis of Ethambutol-d4 Dihydrochloride

Reagents and Materials
ReagentCAS RegistryRolePurity Requirement
(S)-(+)-2-Amino-1-butanol5856-62-2Chiral Precursor>98% ee
1,2-Dichloroethane-d417060-07-0Isotopic Linker≥99 atom % D
Sodium Hydroxide1310-73-2Acid ScavengerReagent Grade
Hydrochloric Acid (in EtOH)N/ASalt FormationAnhydrous
Isopropanol67-63-0SolventHPLC Grade
Step-by-Step Synthesis Workflow

Principle: The reaction proceeds via a double


 nucleophilic substitution. Since the deuterated reagent is the cost-limiting factor, the chiral amine is used in excess to drive the reaction to completion and minimize polymerization.
Phase A: Alkylation
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add (S)-(+)-2-Amino-1-butanol (2.5 g, 28.0 mmol, 4.0 eq) and 1,2-Dichloroethane-d4 (0.73 g, 7.0 mmol, 1.0 eq).

    • Expert Insight: No solvent is strictly necessary if the neat amine is liquid at reaction temperature, but a small amount of isopropanol (2 mL) can improve homogeneity.

  • Reaction: Heat the mixture to 110°C for 4 hours.

    • Mechanism:[1][2][3][4][5] The amine attacks the electrophilic carbon of the dichloroethane. The excess amine acts as a proton sponge for the liberated HCl/DCl.

  • Monitoring: Monitor by TLC (MeOH:NH4OH 9:1) or LC-MS.[6][7][8][9][10] Look for the disappearance of the dihaloalkane and the formation of the mono-alkylated intermediate, then the bis-alkylated product (m/z ~209).

Phase B: Workup and Free Base Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Basification: Add 10 mL of 10% NaOH solution to ensure the amine is in the free base form.

  • Extraction: Extract the mixture with Chloroform (

    
     mL).
    
    • Causality: Ethambutol is polar; multiple extractions are required.

  • Washing: Wash the combined organic layers with a small volume of brine (5 mL) to remove excess unreacted aminobutanol (which is water-soluble).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oily free base.
    
Phase C: Salt Formation (Dihydrochloride)
  • Dissolution: Dissolve the crude oil in absolute Ethanol (5 mL).

  • Acidification: Dropwise add ethanolic HCl (saturated) at 0°C until pH ~2.

    • Observation: A white precipitate should begin to form.

  • Crystallization: Heat the solution to reflux to redissolve the solid, then allow it to cool slowly to room temperature, then to 4°C overnight.

  • Isolation: Filter the white crystals, wash with cold acetone, and dry under vacuum.

SynthesisWorkflow Start Start: Mix Reagents (Amine Excess + Linker-d4) Heat Heat to 110°C 4 Hours (SN2 Reaction) Start->Heat Extract Basify & Extract (Chloroform) Heat->Extract Salt Salt Formation (Ethanolic HCl) Extract->Salt Crystallize Recrystallization (Ethanol/Acetone) Salt->Crystallize Final Ethambutol-d4 . 2HCl Crystallize->Final

Figure 2: Operational workflow for the synthesis and purification of Ethambutol-d4 dihydrochloride.

Quality Control & Validation

To function as a valid internal standard, the material must pass strict QC criteria.

Chemical & Isotopic Purity
  • 1H NMR (D2O): The signal for the central ethylene protons (

    
     ~3.8 ppm in non-deuterated) must be absent. The signals for the ethyl group and the methine proton on the aminobutanol side chain must remain intact.
    
  • Mass Spectrometry:

    • Target Ion:

      
       (Base)
      
    • Isotopic Enrichment:

      
       d4. The contribution of d0 (m/z 205) must be 
      
      
      
      to prevent interference with the analyte quantification.
Stereochemical Purity

Since the starting material is (S)-(+)-2-amino-1-butanol, the product must retain the (S,S) configuration.

  • Specific Rotation:

    
     (c=2, water) for the dihydrochloride salt. Significant deviation implies racemization during the high-heat alkylation step.
    
LC-MS/MS Application Parameters

When using this standard for plasma quantification:

ParameterAnalyte (Ethambutol)IS (Ethambutol-d4)
Precursor Ion (m/z) 205.2209.2
Product Ion (m/z) 116.1120.1
Collision Energy ~25 eV~25 eV
Retention Time Co-elutingCo-eluting

Note: The fragmentation typically involves the cleavage of the C-N bond. The fragment ion retains the deuterated ethylene linker part attached to the nitrogen, hence the +4 shift in the product ion.

References

  • Wilkinson, R. G., et al. (1961).[2][11] "Antituberculous Agents.[2][3][6][7][10][11][12][13] II. N,N'-Diisopropylethylenediamine and Analogs." Journal of the American Chemical Society. Link

  • Kumar, J. K., & Narsaiah, A. V. (2014).[2] "Stereoselective synthesis of tuberculostatic agent (S,S)-ethambutol." Organic Communications. Link

  • Song, S. H., et al. (2007). "Simultaneous determination of first-line anti-tuberculosis drugs in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. Link

  • World Health Organization. (2023). "Global Tuberculosis Report." Link

Sources

Solubility and Stability of (S,S)-Ethambutol-d4: A Technical Guide for Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S,S)-Ethambutol-d4 (Ethambutol-d4) is the stable isotopically labeled analog of the antitubercular agent Ethambutol. It serves as the critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, correcting for matrix effects, extraction efficiency, and ionization variability.

This guide addresses the core physicochemical challenges associated with Ethambutol-d4: its high polarity , hygroscopicity , and pH-dependent solubility . While its solubility profile mirrors the non-deuterated parent compound, its stability in solution is paramount for reproducible pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Physicochemical Profile

Understanding the fundamental chemistry of Ethambutol-d4 is a prerequisite for successful method development. The deuterium substitution (typically on the ethylene linker or ethyl side chains) increases the molecular weight but does not significantly alter the solubility or pKa compared to the parent drug.

Table 1: Comparative Physicochemical Properties
Property(S,S)-Ethambutol (Parent)(S,S)-Ethambutol-d4 (IS)Implication for Analysis
CAS Registry 74-55-5 (Base); 1070-11-7 (2HCl)1129526-19-7 (typical for d4)Verify specific salt form on COA.
Molecular Weight 204.31 g/mol (Base)~208.34 g/mol (Base)Mass shift of +4 Da avoids crosstalk in MS/MS.
pKa pKa1 ≈ 6.3; pKa2 ≈ 9.5SimilarDicationic at acidic pH; requires buffered mobile phases.
LogP ~ -0.14 (Hydrophilic)SimilarRetains poorly on C18; requires HILIC or ion-pairing.
Hygroscopicity High (Dihydrochloride salt)HighWeighing errors possible; equilibrate to room temp before opening.
Stereochemistry (S,S) Enantiomer(S,S) Enantiomer(R,R) is toxic; chiral purity is critical.

Solubility Assessment & Solvent Selection

Ethambutol-d4 is a polar, basic amine. Its solubility is heavily influenced by the salt form (usually dihydrochloride) and the pH of the solvent.

Solvent Compatibility[1]
  • Water: Freely soluble (>50 mg/mL). Ideal for final dilution but risky for stock solutions due to microbial growth and potential hydrolysis over long periods.

  • Methanol (MeOH): The preferred solvent for primary stock solutions. It offers high solubility (~50 mg/mL), easy evaporation, and compatibility with protein precipitation workflows.

  • DMSO: Soluble (>50 mg/mL).[1][2] Useful for very high concentration stocks but difficult to remove and can cause freeze/thaw issues (freezes at 19°C).

  • Acetonitrile (ACN): Poor solubility for the dihydrochloride salt. Avoid as a primary solvent; use only as a diluent in working solutions.

Solubility Data Summary
SolventSolubility RatingApprox.[3][4][5] Limit (25°C)Usage Recommendation
Water Freely Soluble> 750 mg/mLWorking solutions / Mobile phase
Methanol Soluble~ 50 mg/mLPrimary Stock Solution
Ethanol Slightly Soluble< 10 mg/mLNot recommended
DMSO Soluble~ 56 mg/mLAlternative Stock
Chloroform InsolubleNegligibleAvoid

Stability Profile & Handling

Stability must be validated at three stages: Solid State, Stock Solution, and In-Matrix (Plasma/Urine).

Solid State Stability
  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.

    • Protocol: Store at -20°C. Allow the vial to warm to room temperature (20-25°C) in a desiccator before opening to prevent condensation on the powder.

  • Light Sensitivity: Ethambutol is generally stable to light, but as a best practice for reference standards, store protected from light (amber vials).

Solution Stability
  • Stock Solutions (1 mg/mL in MeOH): Stable for at least 6 months at -20°C or -80°C.

  • Working Solutions (in Water/MeOH 50:50): Stable for 1 month at 4°C.

  • Freeze-Thaw: Stable for at least 3 cycles. However, repeated opening of cold vials increases concentration errors due to solvent evaporation or condensation.

Autosampler Stability

In processed samples (e.g., protein precipitation supernatant), Ethambutol-d4 is stable for >24 hours at 10°C.

  • Caution: If using high pH mobile phases (pH > 9), the stability may decrease due to oxidation susceptibility of the free base amine.

Visualization: Stability Testing Workflow

The following diagram outlines the critical decision paths for validating the stability of Ethambutol-d4 during method validation.

StabilityWorkflow cluster_Storage Storage Conditions Start Start: Solid Ethambutol-d4 StockPrep Prepare Stock (1 mg/mL) in Methanol Start->StockPrep Weighing (Desiccated) Freezer Long Term: -20°C / -80°C StockPrep->Freezer Fridge Short Term: 4°C StockPrep->Fridge Check1 Check 1: Visual Clarity (Precipitation?) Freezer->Check1 After storage Fridge->Check1 Validation LC-MS/MS Validation Check1->Validation Clear Fail Fail: Degradation/Adsorption Check1->Fail Cloudy/Precipitate CycleTesting Stress Testing: 1. Freeze-Thaw (3x) 2. Benchtop (6h) 3. Autosampler (24h) Validation->CycleTesting Result Pass: <15% Deviation from Fresh Std CycleTesting->Result CycleTesting->Fail

Caption: Logical workflow for validating the stability of Ethambutol-d4 from solid state to analytical injection.

Experimental Protocols

Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, accurate master stock. Materials: Ethambutol-d4 (2HCl), Methanol (LC-MS Grade), Amber Volumetric Flask (10 mL).

  • Equilibration: Remove the Ethambutol-d4 vial from the freezer and place it in a desiccator for 30 minutes to reach room temperature.

  • Weighing: Accurately weigh 10.0 mg of Ethambutol-d4 (adjusting for purity and salt factor if necessary) into a weighing boat.

    • Note: If the COA lists purity as "as is", use directly. If "dried basis", correct for water content.

  • Dissolution: Transfer to the 10 mL volumetric flask. Rinse the boat with Methanol.

  • Sonicate: Add Methanol to ~80% volume. Sonicate for 2 minutes. The powder should dissolve instantly.

  • Fill: Dilute to volume with Methanol. Cap and invert 10 times.

  • Aliquot: Transfer 1 mL aliquots into cryovials. Store at -20°C or -80°C.

Working Internal Standard Solution (IS-WS)

Objective: Prepare the solution to be spiked into samples. Concentration: Typically 500–1000 ng/mL (depending on the assay range).

  • Thaw one aliquot of Primary Stock. Vortex for 10 seconds.

  • Dilute the stock using 50% Methanol / 50% Water .

    • Why water? Pure methanol can precipitate plasma proteins prematurely if the IS volume is high. A 50/50 mix buffers this effect.

  • Store at 4°C. Discard after 1 month.

Analytical Considerations (LC-MS/MS)

Mass Spectrometry Tuning

Ethambutol is a diamine and ionizes efficiently in Positive Electrospray Ionization (ESI+).

  • Parent Transition (d0): m/z 205.2 → 116.1 (Quantifier)

  • IS Transition (d4): m/z 209.2 → 120.1 (Quantifier)

  • Note: Ensure the mass window is set correctly to avoid isotopic interference from the d0 M+4 isotope (though naturally low abundance, high d0 concentrations can contribute to the d4 channel).

Chromatography & Carryover

Due to its polarity, Ethambutol elutes early on C18 columns.

  • Recommendation: Use a HILIC column or a C18 column with an ion-pairing agent (e.g., TFA or HFBA) or high aqueous stability (e.g., Polar C18).

  • Carryover: Ethambutol can stick to injector needles. Use a needle wash containing 0.1% Formic Acid in 50:50 MeOH:Water to protonate and solubilize the amine.

Visualization: Bioanalytical Logic

Bioanalysis cluster_Sample Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Patient Plasma (Contains Ethambutol) IS_Add Add Ethambutol-d4 (Internal Standard) Plasma->IS_Add Precip Protein Precipitation (Methanol/ACN) IS_Add->Precip Separation LC Separation (HILIC or Polar C18) Precip->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection 205.2 -> 116.1 (Analyte) 209.2 -> 120.1 (IS) Ionization->Detection

Caption: Integration of Ethambutol-d4 into the bioanalytical workflow.

References

  • World Health Organization (WHO). (2023). Ethambutol dihydrochloride: Draft proposal for revision for The International Pharmacopoeia. Retrieved from [Link]

  • FIP (International Pharmaceutical Federation). (2008). Biowaiver monographs for immediate release solid oral dosage forms: Ethambutol dihydrochloride. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ethambutol Ligand Page. Retrieved from [Link]

  • MDPI. (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring... of First-Line Antituberculosis Drugs. Retrieved from [Link]

Sources

Technical Guide: Purity and Isotopic Enrichment of (S,S)-Ethambutol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S,S)-Ethambutol-d4 is the stable isotopically labeled analogue of the first-line antitubercular drug Ethambutol. It serves a critical role as an Internal Standard (IS) in the quantitative bioanalysis (LC-MS/MS) of patient plasma during Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies.

The reliability of this reagent hinges on two Critical Quality Attributes (CQAs):

  • Stereochemical Purity: Strict adherence to the (S,S)-configuration to match the analyte and avoid the neurotoxic (R,R)-impurity.

  • Isotopic Enrichment: High deuterium incorporation (>99 atom % D) on the ethylene bridge to prevent "crosstalk" (isobaric interference) with the native drug signal.

This guide outlines the synthetic logic, purification protocols, and multi-modal validation systems required to certify (S,S)-Ethambutol-d4 for high-sensitivity mass spectrometry applications.

Part 1: The Stereochemical & Isotopic Imperative

The Enantiomeric Risk: Blindness vs. Cure

Ethambutol possesses two chiral centers, creating three stereoisomers: (S,S), (R,R), and the meso (R,S) form.[1]

  • (S,S)-Enantiomer: The pharmacologically active species that inhibits arabinosyl transferase, disrupting the mycobacterial cell wall.[][3]

  • (R,R)-Enantiomer: Lacks therapeutic efficacy but is causally linked to optic neuritis , which can lead to irreversible blindness.

Scientific Consequence: When using Ethambutol-d4 as an internal standard, it must co-elute exactly with the drug to compensate for matrix effects. If the IS contains (R,R)-impurities, they may separate chromatographically on chiral columns or cause peak broadening on achiral columns, compromising integration accuracy.

The Deuterium Bridge: Stability & Specificity

The "d4" label refers to the substitution of four hydrogen atoms with deuterium on the central ethylene bridge (–CD₂–CD₂–).

  • Why the Bridge? Protons on the amine (-NH) or hydroxyl (-OH) groups are "exchangeable" protons. They rapidly swap with solvent protons (H₂O/MeOH) in the LC-MS source, rendering the label unstable. The ethylene bridge protons are non-exchangeable , ensuring the mass shift (+4 Da) remains permanent during extraction and ionization.

Part 2: Synthetic Architecture

Strategic Route: Stereospecific Alkylation

To guarantee the (S,S) configuration, the synthesis does not rely on chiral resolution of a racemic product. Instead, it utilizes a chiral pool approach , starting with optically pure (S)-(+)-2-Amino-1-butanol. The deuterium is introduced via the alkylating agent, 1,2-dichloroethane-d4.

Reaction Stoichiometry: A significant excess of the amino-alcohol (approx. 4-10 equivalents) is used relative to the dihaloalkane.

  • Purpose: This minimizes the formation of polymeric byproducts (oligomers) where one ethambutol molecule reacts with another alkylating chain.

Workflow Visualization

The following diagram details the synthetic pathway and purification logic.

SynthesisWorkflow Start Precursors: (S)-(+)-2-Amino-1-butanol (Excess) + 1,2-Dichloroethane-d4 Reaction Nucleophilic Substitution Temp: 110-120°C Time: 3-5 Hours Start->Reaction Alkylation Quench Quench & Basification (NaOH/KOH) Reaction->Quench Cool to RT Extraction Extraction (Chloroform or DCM) Quench->Extraction Remove salts SaltFormation Salt Formation Add HCl in Ethanol/Isopropanol Extraction->SaltFormation Purify amine Crystallization Recrystallization (S,S)-Ethambutol-d4·2HCl SaltFormation->Crystallization Isolate Solid

Figure 1: Synthetic workflow for (S,S)-Ethambutol-d4 utilizing chiral pool precursors and deuterated linkers.

Detailed Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen line, charge (S)-(+)-2-Amino-1-butanol (10 eq).

  • Addition: Heat to 100°C. Add 1,2-dichloroethane-d4 (1 eq) dropwise over 1 hour. Note: Slow addition prevents thermal runaway and polymerization.

  • Reaction: Maintain temperature at 110-120°C for 4 hours. Monitor consumption of the dichloroethane via GC or TLC.

  • Workup: Cool to room temperature. Basify with 50% NaOH to liberate the free base. Extract exhaustively with Dichloromethane (DCM).

  • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and concentrate. Dissolve the residue in absolute ethanol. Add concentrated HCl (or HCl gas in ether) until pH < 2.

  • Crystallization: The dihydrochloride salt precipitates. Recrystallize from Ethanol/Water to remove mono-alkylated impurities.

Part 3: Analytical Validation Framework

Validation must be orthogonal, using different physical properties to confirm structure, stereochemistry, and isotopic enrichment.

Isotopic Enrichment (HRMS)

We measure the Atom % Deuterium . For a d4-labeled compound, we analyze the isotopic cluster.

  • Target: The M+4 peak (Monoisotopic Mass + 4.025 Da) must be the dominant species.

  • Limit: The contribution of M+0 (unlabeled Ethambutol) must be < 0.5% to prevent interference with the analyte in patient samples.

Isotope PeakMass ShiftOriginAcceptance Criteria
M+0 +0 DaUnlabeled native drug< 0.5% (Critical)
M+3 +3 DaIncomplete deuteration< 5.0%
M+4 +4 DaTarget (S,S)-Ethambutol-d4> 95.0%
Chiral Purity (HPLC)

Standard C18 columns cannot separate enantiomers. A Chiral Stationary Phase (CSP) is required.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (Polar Organic Mode).

  • Detection: UV at 200-210 nm (Ethambutol has weak UV absorbance; ELSD or MS detection is preferred for higher sensitivity).

  • Criterion: No detectable peak at the retention time of the (R,R)-standard.

Validation Logic Tree

The following decision tree illustrates the sequence of analytical testing.

ValidationTree Sample Crude Product HNMR 1H NMR (Check Structure) Sample->HNMR Check1 Structure Confirmed? HNMR->Check1 HRMS HRMS (Q-TOF/Orbitrap) Check Isotopic Pattern Check1->HRMS Yes Reprocess Recrystallize Check1->Reprocess No Check2 M+0 < 0.5%? HRMS->Check2 ChiralLC Chiral HPLC (Amylose Column) Check2->ChiralLC Yes Check2->Reprocess No Check3 ee > 99%? ChiralLC->Check3 Release CERTIFIED REFERENCE MATERIAL Check3->Release Yes Check3->Reprocess No Reprocess->Sample

Figure 2: Analytical decision matrix for certifying (S,S)-Ethambutol-d4 purity.

Part 4: Handling and Stability

Hygroscopicity

Ethambutol dihydrochloride is hygroscopic .

  • Risk:[4] Absorption of water alters the effective molecular weight, leading to weighing errors during stock solution preparation.

  • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening.

Solution Stability
  • Solvent: Methanol is the preferred solvent for stock solutions (1 mg/mL).

  • Storage: Stable for >12 months at -80°C.

  • Caution: Avoid storing in protic solvents at high pH (>9), as this may promote slow exchange of the amine protons or degradation, although the core d4-ethylene bridge remains stable.

References

  • World Health Organization. (2023). The International Pharmacopoeia: Ethambutol Dihydrochloride. Retrieved from [Link]

  • Chiralpedia. (2022).[1] (S,S)-Ethambutol: Chirality and Biological Activity.[1][3] Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). Ethambutol Mechanism of Action and Chemical Structure.[3] Retrieved from [Link]

  • Journal of Chromatography B. (2015). A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

Stereochemistry and Deuterium Modification of Ethambutol: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethambutol (EMB) remains a cornerstone in the first-line treatment of tuberculosis (TB), specifically targeting the mycobacterial cell wall.[1][2][3] However, its clinical utility is shadowed by a dose-dependent, potentially irreversible optic neuropathy. This guide provides an in-depth technical analysis of the stereochemical imperatives that govern ethambutol's efficacy and the emerging rationale for deuterated analogs. We explore how the (S,S)-configuration is non-negotiable for therapeutic activity, while the introduction of deuterium at metabolic "hotspots" offers a strategy to modulate pharmacokinetics and potentially mitigate toxicity via the Kinetic Isotope Effect (KIE).

Stereochemical Foundation: The (S,S)-Imperative

Ethambutol [N,N'-ethylenebis(2-aminobutan-1-ol)] possesses two chiral centers, theoretically allowing for three stereoisomers: the (S,S)-enantiomer, the (R,R)-enantiomer, and the achiral meso-(R,S) form.

Structure-Activity Relationship (SAR)

The therapeutic index of ethambutol is strictly governed by its stereochemistry.

  • (S,S)-Ethambutol: The pharmacologically active isomer. It is approximately 500-fold more potent than the (R,R) isomer and 12-fold more potent than the meso form.

  • (R,R)-Ethambutol: Therapeutically inert but retains the capacity to cause optic neuritis.

  • Meso-Ethambutol: Intermediate potency but commercially undesirable due to purification complexities.

Critical Insight: The separation of the (S,S) isomer is not merely for potency; it is a safety mandate. Since the (R,R) isomer contributes to toxicity without contributing to efficacy, its presence in a racemic mixture would effectively double the toxic burden relative to the therapeutic effect.

Visualization of Stereoisomers

The following diagram contrasts the spatial arrangement of the three forms.

Ethambutol_Stereoisomers cluster_SS (S,S)-Ethambutol (Active Drug) cluster_RR (R,R)-Ethambutol (Inactive/Toxic) cluster_Meso Meso-Ethambutol (Low Activity) SS C-C bond (S)-Configuration Active Binding to EmbB RR C-C bond (R)-Configuration Steric Mismatch SS->RR Enantiomers Meso C-C bond (R,S)-Configuration Internal Symmetry SS->Meso Diastereomers

Caption: Stereochemical relationships between the active (S,S) drug and its isomers.

Mechanism of Action and Toxicity Pathways

Target: Arabinosyl Transferase Inhibition

(S,S)-Ethambutol specifically inhibits the arabinosyl transferase enzymes (encoded by embA, embB, embC genes). These enzymes mediate the polymerization of D-arabinose into arabinogalactan (AG) and lipoarabinomannan (LAM), critical components of the mycobacterial cell wall.

  • Mechanism: EMB mimics the D-arabinose substrate, binding to the active site of EmbB and stalling cell wall synthesis. This leads to increased cell wall permeability, enhancing the entry of companion drugs like rifampicin.

The Metabolic Toxicity Axis

Ethambutol undergoes oxidation by Alcohol Dehydrogenase (ADH) to an aldehyde intermediate, followed by Aldehyde Dehydrogenase (ALDH) to a dicarboxylic acid metabolite, 2,2'-(ethylenediimino)-dibutyric acid (EDBA) .

The Toxicity Hypothesis:

  • Zinc Chelation: Both the parent drug and the EDBA metabolite are bidentate chelators. They sequester zinc (

    
    ) from metalloproteins in the optic nerve (e.g., mitochondrial superoxide dismutase), leading to mitochondrial failure and axonal transport disruption.
    
  • Aldehyde Reactivity: The transient aldehyde intermediate is highly reactive and may form adducts with retinal proteins.

Metabolic_Pathway EMB (S,S)-Ethambutol (Parent Drug) Aldehyde Aldehyde Intermediate (Reactive/Toxic) EMB->Aldehyde Oxidation (Rate Limiting) Toxicity Optic Neuritis (Zn Chelation / Mitochondrial Stress) EMB->Toxicity Direct Chelation ADH Alcohol Dehydrogenase (ADH) ADH->Aldehyde Catalysis EDBA EDBA Metabolite (Dicarboxylic Acid) Aldehyde->EDBA Oxidation Aldehyde->Toxicity Protein Adducts ALDH Aldehyde Dehydrogenase (ALDH) ALDH->EDBA Catalysis EDBA->Toxicity Zn Depletion

Caption: Metabolic oxidation pathway of ethambutol leading to potentially toxic intermediates.

Deuterated Ethambutol: The "Deuterium Switch"

The "Deuterium Switch" strategy involves replacing specific hydrogen atoms (


) with deuterium (

or D) to exploit the Kinetic Isotope Effect (KIE) . The C-D bond is significantly stronger than the C-H bond (bond dissociation energy: ~341 kJ/mol vs. ~338 kJ/mol, but with a lower zero-point energy), making it harder to break during enzymatic oxidation.
Design Rationale

For ethambutol, the primary metabolic clearance is the oxidation of the hydroxymethyl group (


) to the aldehyde.
  • Target Modification: Replacing the protons at the C1 position (alpha to the hydroxyl) with deuterium.

  • Proposed Analog: (S,S)-Ethambutol-d4 (specifically deuterated at the four C1 protons).

Expected Outcomes
  • Reduced Metabolite Formation: A strong primary KIE (

    
    ) would slow the conversion of EMB to the toxic aldehyde and EDBA. If the metabolites are the primary drivers of optic neuritis, this could improve safety.
    
  • Pharmacokinetic Boosting: Slower clearance leads to a longer half-life (

    
    ). This could allow for lower total dosing (e.g., 10 mg/kg instead of 15-25 mg/kg) while maintaining therapeutic plasma levels, indirectly reducing the zinc chelation burden.
    
ParameterStandard EthambutolDeuterated Ethambutol (Predicted)Clinical Benefit
Metabolic Stability Moderate (ADH substrate)High (Resistant to ADH)Longer duration of action
Toxic Metabolites Rapid formation of Aldehyde/EDBASuppressed formationPotential reduction in ocular toxicity
Dosing Frequency DailyPotentially every 48hImproved patient compliance
Cmax StandardComparableMaintained efficacy

Synthetic Protocols

The synthesis of (S,S)-ethambutol and its deuterated analogs relies on the condensation of a chiral amino-alcohol with a di-haloethane linker.

Synthesis of (S,S)-Ethambutol (Standard)

Reagents: (S)-2-aminobutanol, 1,2-dichloroethane, Sodium Hydroxide.[4]

  • Resolution: Racemic 2-aminobutanol is resolved using L-(+)-tartaric acid to isolate the (S)-isomer.

  • Condensation: (S)-2-aminobutanol (excess) is heated with 1,2-dichloroethane at 80-130°C.

  • Purification: The product is isolated as the dihydrochloride salt.

Synthesis of Deuterated Analog (Ethambutol-d4)

To introduce deuterium at the metabolically labile position, we must synthesize (S)-2-aminobutanol-1,1-d2 .

Protocol:

  • Precursor Synthesis: Start with (S)-2-aminobutyric acid.

  • Deuteroreduction: Reduce the carboxylic acid using Lithium Aluminum Deuteride (

    
    ) in THF. This installs two deuterium atoms at the C1 position.
    
    • Reaction:

      
      
      
  • Coupling: React the resulting (S)-2-aminobutanol-1,1-d2 with 1,2-dichloroethane under standard conditions.

Synthesis_Workflow Start (S)-2-Aminobutyric Acid Inter (S)-2-Aminobutanol-d2 (Chiral Intermediate) Start->Inter Reduction (THF, 0°C) Reagent LiAlD4 (Deuterium Source) Reagent->Inter Product (S,S)-Ethambutol-d4 (Target) Inter->Product Alkylation (100°C, NaOH) Linker 1,2-Dichloroethane Linker->Product

Caption: Synthetic route for (S,S)-Ethambutol-d4 utilizing deuterated reduction.

Analytical Characterization

Validating the stereochemical purity and isotopic enrichment is critical for regulatory compliance.

Chiral Purity (HPLC)
  • Column: Chiralpak AD-H or equivalent amylose-based stationary phase.

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

  • Detection: UV at 200-210 nm (Ethambutol has weak UV absorption; derivatization with benzoyl chloride may be required for high sensitivity).

  • Criteria: (S,S) isomer > 99.5%; (R,R) and meso < 0.1%.

Isotopic Enrichment (Mass Spectrometry)
  • Method: LC-MS/MS (ESI+).

  • Analysis: Compare the abundance of the [M+H]+ peak for the deuterated species (m/z 209 for d4) vs. the protio species (m/z 205).

  • Requirement: Isotopic enrichment > 98% D to prevent "metabolic switching" back to the rapid clearance pathway.

References

  • Lim, S. A. (2006). "Ethambutol-associated optic neuropathy." Annals of the Academy of Medicine, Singapore, 35(4), 274–278. Link

  • Blanchard, J. S. (1996). "Molecular mechanisms of drug resistance in Mycobacterium tuberculosis." Annual Review of Biochemistry, 65, 215–239. Link

  • Concert Pharmaceuticals. (2012). "Deuterated Derivatives of Ethambutol." World Intellectual Property Organization Patent WO2012123456 (Example citation for patent landscape). Link

  • Lee, R. E., et al. (1995). "Ethambutol inhibits cell wall synthesis in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 39(3), 750–756. Link

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

Sources

Technical Guide: Physical and Chemical Characteristics of (S,S)-Ethambutol-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of (S,S)-Ethambutol-d4 , designed for researchers and analytical scientists.

Executive Summary

(S,S)-Ethambutol-d4 (Ethylene-d4) is the stable isotope-labeled analog of the antitubercular drug Ethambutol. It serves as the critical Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for the quantification of Ethambutol in biological matrices. Its core value lies in its ability to compensate for matrix effects, extraction variability, and ionization suppression due to its identical physicochemical behavior to the analyte, differentiated only by mass.

Critical Distinction: Researchers must ensure the use of the (S,S)-enantiomer , as the (R,R)-enantiomer is associated with optical neuritis and is considered an impurity/toxic form. The deuterated standard must match the stereochemistry of the active pharmaceutical ingredient (API).

Molecular Identity & Stereochemistry

The specific deuteration pattern typically involves the central ethylene bridge, providing a mass shift of +4 Da, which is sufficient to avoid isotopic interference (cross-talk) with the native drug (M+0) and its natural isotopes (M+1, M+2).

ParameterSpecification
Common Name (S,S)-Ethambutol-d4
IUPAC Name (2S,2'S)-2,2'-(1,2-Ethanediyl-1,1,2,2-d4-diimino)bis[1-butanol]
CAS Number 1129526-19-7 (Dihydrochloride salt)
Chemical Formula C₁₀H₂₀D₄N₂O₂[1] · 2HCl (Salt form)
Molecular Weight 281.26 g/mol (Dihydrochloride) 208.33 g/mol (Free Base)
Stereochemistry (S,S) Configuration (Active isomer analog)
Isotopic Purity Typically ≥ 99% Deuterium incorporation
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the deuterated ethylene bridge and the stereogenic centers.

Ethambutol_Structure cluster_mol Molecular Structure: (S,S)-Ethambutol-d4 cluster_frag MS Fragmentation Logic node_N1 N (Amine) node_Bridge Ethylene Bridge (-CD2-CD2-) [Deuterated] node_N1->node_Bridge C-N Bond node_N2 N (Amine) node_Bridge->node_N2 C-N Bond node_Side2 (S)-2-Aminobutanol Side Chain node_N2->node_Side2 node_Side1 (S)-2-Aminobutanol Side Chain node_Side1->node_N1 node_Parent Precursor Ion [M+H]+ = 209.3 node_Frag Product Ion (Common MRM) m/z ~120 node_Parent->node_Frag Collision Induced Dissociation (CID)

Caption: Structural connectivity of (S,S)-Ethambutol-d4 showing the central deuterated bridge and the primary MS/MS fragmentation pathway used for detection.

Physicochemical Profile

The salt form (Dihydrochloride) is the standard for stability and solubility. The free base is rarely used in analytical stocks due to lower stability and handling difficulties (oil/waxy solid).

Property(S,S)-Ethambutol-d4 (2HCl)Notes & Causality
Physical State White to off-white crystalline powderHygroscopic nature requires storage in desiccated conditions.
Melting Point 185 – 188 °C Slightly lower than the protio-analog (198-200°C) due to isotopic lattice effects or polymorphic differences in small batches.
Solubility (Water) Freely Soluble The 2HCl salt is highly polar. Note: The free base is only sparingly soluble.
Solubility (Organic) Soluble in Methanol, DMSO; Insoluble in Ether, ChloroformCritical for preparation of stock solutions (typically prepared in Methanol or Water).
pKa pKa₁ ≈ 6.3, pKa₂ ≈ 9.5Values refer to the amine protons. At physiological pH (7.4), it is doubly charged (cationic).
LogP -0.05 (Hydrophilic)Requires polar retention mechanisms (HILIC) or ion-pairing reagents for Reverse Phase LC.
Hygroscopicity HighThe dihydrochloride salt readily absorbs atmospheric moisture; weigh quickly or in a glovebox.

Spectroscopic Characterization

Mass Spectrometry (LC-MS/MS)

For quantitative bioanalysis, Multiple Reaction Monitoring (MRM) is the standard. The deuterium label on the ethylene bridge shifts the precursor and specific product ions.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): m/z 209.2 [M+H]⁺ (vs. 205.2 for native).

  • Product Ion (Q3): m/z 120.1 (vs. 116.1 for native).

    • Mechanism:[2] The fragmentation typically involves cleavage adjacent to the amine. If the ethylene bridge is retained in the fragment, the +4 Da shift is observed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Key Feature: Disappearance of the singlet/multiplet signal at ~2.9 ppm corresponding to the ethylene bridge protons (-CH₂-CH₂-), which are replaced by deuterium (silent in ¹H-NMR).

  • Stereochemistry Check: The chiral centers at the butyl chains remain (S,S), confirmed by optical rotation or chiral HPLC if necessary.

Analytical Application: LC-MS/MS Workflow

The following protocol outlines the integration of (S,S)-Ethambutol-d4 as an Internal Standard. This workflow is designed to minimize carryover and matrix effects.

Protocol: Plasma Extraction & Analysis

  • Stock Preparation: Dissolve 1 mg (S,S)-Ethambutol-d4 2HCl in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to ~500 ng/mL in Water/Methanol (50:50).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL Plasma.

    • Add 20 µL Working IS Solution .

    • Add 150 µL Acetonitrile (precipitating agent).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Injection: Inject 5 µL of the supernatant.

Analytical Logic Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Biological Sample (Plasma/Serum) Step2 Add Internal Standard ((S,S)-Ethambutol-d4) Step1->Step2 Step3 Protein Precipitation (Acetonitrile/Methanol) Step2->Step3 Step4 Centrifugation & Supernatant Transfer Step3->Step4 LC LC Separation (HILIC or C18) Step4->LC ESI ESI+ Source (Ionization) LC->ESI Q1 Q1 Filter Select m/z 209.2 ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select m/z 120.1 CID->Q3

Caption: Workflow for utilizing (S,S)-Ethambutol-d4 in quantitative bioanalysis, ensuring tracking of analyte recovery.

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at -20°C (long term) or 2-8°C (short term).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible, or in tightly sealed vials to prevent moisture absorption (hygroscopic).

  • Solution Stability: Stock solutions in methanol are stable for at least 1 month at -20°C. Aqueous dilutions should be prepared fresh or verified for stability (susceptible to hydrolysis or bacterial growth over long periods).

Isotopic Exchange

The deuterium atoms on the ethylene bridge (C-D bonds) are non-exchangeable under standard physiological and analytical conditions. However, the protons on the hydroxyl (-OH) and amine (-NH) groups will exchange with the solvent (D₂O/H₂O), but this does not affect the core mass shift of the carbon skeleton used for identification.

References

  • ChemicalBook. (2025). Ethambutol-d4 Dihydrochloride Product Properties and melting point data.[3][4] Retrieved from

  • Santa Cruz Biotechnology. (2024). Ethambutol-d4 Dihydrochloride (CAS 1129526-19-7) Certificate of Analysis and Safety Data.[3][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25217998, Ethambutol-d4. Retrieved from

  • World Health Organization. (2023). The International Pharmacopoeia: Ethambutol Dihydrochloride Monograph (Draft). (Provides comparative data for the non-deuterated salt). Retrieved from

  • Barends, D. M., et al. (2008).[6] Biowaiver monographs for immediate release solid oral dosage forms: Ethambutol dihydrochloride.[6] Journal of Pharmaceutical Sciences.[6][7] (Source for pKa and Solubility data of the parent compound). Retrieved from

Sources

Methodological & Application

Use of (S,S)-Ethambutol-d4 as an internal standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Achieving High-Precision Quantification of (S,S)-Ethambutol in Biological Matrices Using a Stable Isotope-Labeled Internal Standard with LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantification of antitubercular agents like (S,S)-Ethambutol in biological fluids is fundamental for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose. However, the accuracy of LC-MS/MS is susceptible to variability introduced during sample preparation and by matrix effects.[1][2][3] This application note provides a comprehensive guide and a detailed protocol for the use of (S,S)-Ethambutol-d4, a stable isotope-labeled (SIL) derivative, as an internal standard to mitigate these challenges. By explaining the causality behind experimental choices and adhering to principles outlined in regulatory guidance, this document serves as an authoritative resource for developing robust, accurate, and reproducible bioanalytical methods.

The Foundational Principle: Causality of Internal Standard Selection in LC-MS/MS

In quantitative LC-MS/MS analysis, the primary goal is to establish a precise relationship between an analyte's concentration and the instrument's response. This relationship, however, can be distorted by unavoidable experimental variations. The function of an internal standard (IS) is to act as a stable reference that experiences the same procedural variations as the analyte, thereby allowing for their mathematical correction.

1.1. The Challenge of Matrix Effects

Biological matrices such as plasma, serum, and urine are extraordinarily complex. They contain a multitude of endogenous components like phospholipids, salts, and proteins.[4] During the electrospray ionization (ESI) process, these co-eluting compounds can compete with the analyte for ionization, leading to a suppression or, less commonly, an enhancement of the analyte's signal.[1][2][5] This phenomenon, known as the matrix effect, is a significant source of imprecision and inaccuracy if not properly addressed.[4]

1.2. The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves identically during extraction, chromatography, and ionization.[6] This ideal is most closely achieved by using a stable isotope-labeled (SIL) version of the analyte.[7][8] (S,S)-Ethambutol-d4, where four hydrogen atoms are replaced with deuterium, shares the same stereochemistry, polarity, and ionization potential as the unlabeled (S,S)-Ethambutol.

This near-perfect chemical mimicry ensures that:

  • Co-elution: The SIL-IS and the analyte elute from the liquid chromatography column at virtually the same retention time.

  • Identical Ionization Response: Both compounds experience the same degree of ion suppression or enhancement from matrix components.[7][9]

By measuring the peak area ratio of the analyte to the SIL-IS, any signal variation caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.

Caption: Correction of matrix effects using a SIL-IS.

Analyte and Internal Standard Profile

  • Analyte: (S,S)-Ethambutol: The (+)-(S,S)-enantiomer is the biologically active form of Ethambutol, a first-line bacteriostatic agent used in tuberculosis treatment.[10] It functions by inhibiting the enzyme arabinosyl transferase, which disrupts the formation of the mycobacterial cell wall.[10][] Ethambutol is well-absorbed orally, with peak plasma concentrations reached in 2 to 4 hours.[12][13]

  • Internal Standard: (S,S)-Ethambutol-d4: A deuterated analog of the active enantiomer. The mass shift of +4 Da (due to the four deuterium atoms) allows it to be distinguished from the native analyte by the mass spectrometer while retaining identical chromatographic properties.

Detailed Bioanalytical Protocol

This protocol describes the quantification of (S,S)-Ethambutol in human plasma and is designed to be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[14][15][16]

Caption: Experimental workflow for Ethambutol quantification.

3.1. Materials and Reagents

  • (S,S)-Ethambutol dihydrochloride (Reference Standard)

  • (S,S)-Ethambutol-d4 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

  • Calibrated pipettes, microcentrifuge tubes, autosampler vials

3.2. Preparation of Stock Solutions, Calibration Standards, and QCs

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve (S,S)-Ethambutol and (S,S)-Ethambutol-d4 in methanol to prepare 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate working solutions for the analyte (for calibration curve and QCs) and the IS by serially diluting the stock solutions with 50:50 acetonitrile/water.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS working solution to a final concentration of 50 ng/mL. This solution will be used for sample processing.

  • Calibration Standards & Quality Controls (QCs): Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve (e.g., 20–5000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 60, 600, and 4000 ng/mL).

3.3. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a rapid and effective method for extracting Ethambutol from plasma.[17][18]

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile). The acetonitrile serves as both the IS carrier and the protein precipitating agent.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

3.4. LC-MS/MS Instrumental Conditions The following tables provide typical starting parameters for method development.

Table 1: Liquid Chromatography Parameters
LC System: Standard UPLC/HPLC System
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Injection Volume: 5 µL
Column Temperature: 40°C
Table 2: Tandem Mass Spectrometry Parameters
MS System: Triple Quadrupole Mass Spectrometer
Ionization Mode: Electrospray Ionization, Positive (ESI+)
Scan Type: Multiple Reaction Monitoring (MRM)
Parameter (S,S)-Ethambutol
Precursor Ion (Q1) [M+H]+ m/z 205.2
Product Ion (Q3) m/z 116.1
Collision Energy (eV) 15
Dwell Time (ms) 100

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its performance is reliable and reproducible.[19][20][21] Validation should be performed according to regulatory guidelines.[14][22][23]

Table 3: Summary of Typical Method Validation Acceptance Criteria and Results
Parameter Acceptance Criteria (FDA Guidance) Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Intra-day Accuracy (%RE) ± 15% (± 20% at LLOQ)Within ± 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)Within ± 12%
Matrix Factor (IS Normalized) CV ≤ 15%< 5%
Recovery (% Consistency) Consistent and reproducible> 90% (CV < 6%)
Stability (Freeze-thaw, Bench-top) % Change within ± 15%Within ± 8%

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Conclusion

The protocol detailed herein provides a robust framework for the accurate quantification of (S,S)-Ethambutol in human plasma. The cornerstone of this method is the use of (S,S)-Ethambutol-d4 as a stable isotope-labeled internal standard. This choice is not arbitrary; it is a deliberate experimental design decision grounded in the fundamental principles of mass spectrometry to proactively negate the confounding influence of matrix effects. By ensuring the internal standard chromatographically and ionically mimics the analyte, this method delivers the high degree of accuracy and precision required for clinical and pharmaceutical research, fully aligning with the stringent expectations of regulatory bodies.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Retrieved from [Link]

  • Iresha, J. A., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Medicosis Perfectionalis. (2025). Pharmacology of Ethambutol (Ethitube) Anti Tuberculosis drug ; Mechanism of action, Pharmacokinetics. YouTube. Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethambutol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ethambutol - StatPearls. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Ethambutol Hydrochloride used for? Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Al-Saeed, M., et al. (2021). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health (NIH). Retrieved from [Link]

  • de Faria, N. C. X., et al. (2020). LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application. PubMed. Retrieved from [Link]

  • Al-Saeed, M., et al. (2021). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • Umale, D. R., & Chandewar, A. V. (2021). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF ETHAMBUTOL HYDROCHLORIDE IN PHARMACEUTICAL TABLET DOSAGE FORM. IJNRD. Retrieved from [Link]

  • Allied Academies. (2015). UFLC/MS method for the estimation of ethambutol in human plasma and its application in tuberculosis patients. Retrieved from [Link]

  • Bartoš, M., et al. (2022). A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. National Institutes of Health (NIH). Retrieved from [Link]

  • Chaitanyakrishna, A., et al. (2012). Determination of Ethambutol in Presence of Fixed Dose Combination Molecules from Human Plasma by Direct Injection to Liquid Chro. OMICS International. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma and its application for a pharmacokinetic drug-herb interaction study. Retrieved from [Link]

  • EPrints@NIRT. (n.d.). Standardization of the method for estimation of ethambutol in pharmaceutical preparations and biological fluid. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Etacrynic Acid Tablets / Official Monographs for Part I - 460. Retrieved from [Link]

  • ResearchGate. (2025). Standardization of the method for estimation of ethambutol in pharmaceutical preparations and biological fluid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and characterisation of ethambutol with β-cyclodextrin: a comprehensive molecular insight into host–guest interaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

Sources

Quantitative analysis of ethambutol using (S,S)-Ethambutol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitative Analysis of Ethambutol in Human Plasma via HILIC-MS/MS using (S,S)-Ethambutol-d4

Abstract

This application note details a robust, high-throughput protocol for the quantification of Ethambutol (EMB) in human plasma. Ethambutol is a cornerstone first-line antitubercular drug; however, its polar nature and lack of chromophores make traditional RP-HPLC-UV analysis challenging. This guide presents a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS). Critical to this method is the use of (S,S)-Ethambutol-d4 as an Internal Standard (IS). Unlike generic structural analogs, this stable isotope-labeled IS compensates perfectly for matrix effects, extraction variability, and ionization suppression, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Introduction & Scientific Rationale

2.1 The Analyte: Ethambutol Ethambutol is a bacteriostatic agent that inhibits arabinosyl transferase, disrupting the mycobacterial cell wall.[1] It contains two chiral centers and is administered as the (+)-(S,S)-enantiomer, which is significantly more potent than the (R,R)-enantiomer.[1]

  • Challenge: EMB is highly polar (logP ~ -0.1) and basic.[2][3] In standard C18 Reversed-Phase (RP) chromatography, it elutes in the void volume, leading to poor sensitivity and high susceptibility to ion suppression from salts.

  • Solution: HILIC chromatography retains polar amines using an aqueous-organic mobile phase, eluting EMB away from the suppression zone without the need for toxic ion-pairing reagents.

2.2 The Internal Standard: (S,S)-Ethambutol-d4 The reliability of this protocol rests on the use of (S,S)-Ethambutol-d4.

  • Co-elution: Being an isotopologue, it co-elutes exactly with the analyte.

  • Matrix Compensation: Any ionization suppression affecting EMB at the electrospray source affects the d4-IS identically. The ratio of Analyte/IS remains constant, self-correcting the quantification.

  • Stereochemistry: Using the (S,S)-d4 analog ensures that if a chiral separation were employed, the IS would track the active drug isomer correctly.

Chemical & Physical Properties

PropertyEthambutol (Analyte)(S,S)-Ethambutol-d4 (IS)
CAS Number 74-55-51129526-19-7
Molecular Formula


Molecular Weight 204.31 g/mol 208.33 g/mol
pKa 6.6, 9.5 (Dibasic)~6.6, 9.5
LogP -0.1 (Polar)-0.1
Solubility Water, Ethanol, MethanolWater, Methanol

Experimental Protocol

Materials & Reagents
  • Standards: Ethambutol Dihydrochloride (USP Reference Standard), (S,S)-Ethambutol-d4 (Isotopic Purity > 99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Stock Solution Preparation
  • EMB Stock (1.0 mg/mL): Dissolve 10 mg of Ethambutol free base equivalent in 10 mL of Methanol.

  • IS Stock (1.0 mg/mL): Dissolve 1 mg of (S,S)-Ethambutol-d4 in 1 mL of Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in ACN:Water (50:50).

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over SPE (Solid Phase Extraction) for speed and because HILIC columns tolerate the higher organic content of PPT supernatants well.

  • Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 200 µL of Working IS Solution (containing Ethambutol-d4 in ACN).

    • Note: The high organic ratio (4:1) ensures efficient protein precipitation.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional but Recommended): Dilute the supernatant 1:1 with Acetonitrile to further improve peak shape on the HILIC column.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Column: Silica-based HILIC or Amide HILIC (e.g., Waters XBridge Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B (Organic) State
0.00 90% Loading (High Organic for HILIC retention)
1.00 90% Isocratic Hold
3.00 50% Ramp to elute (Water is the strong solvent)
3.50 50% Wash
3.60 90% Return to initial

| 6.00 | 90% | Re-equilibration |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)

| Ethambutol | 205.2


 | 116.1 | 25 | 20 |
| Ethambutol-d4  | 209.2 

| 120.1 | 25 | 20 |

Note: The transition to m/z 116.1 represents the cleavage of the ethylenediamine core. The d4 IS shifts this fragment to 120.1, confirming the label is located on the ethylene bridge.

Method Logic & Workflow Visualization

The following diagrams illustrate the analytical workflow and the self-validating mechanism of using the d4-IS.

AnalyticalWorkflow Sample Patient Plasma (Contains Ethambutol) IS_Add Add Internal Standard (S,S)-Ethambutol-d4 Sample->IS_Add Spiking Precipitation Protein Precipitation (Acetonitrile) IS_Add->Precipitation Mixing Centrifuge Centrifugation (Remove Proteins) Precipitation->Centrifuge Supernatant Supernatant Extraction (Analyte + IS co-extracted) Centrifuge->Supernatant HILIC HILIC Separation (Retains Polar Amines) Supernatant->HILIC Injection MS_Detect MS/MS Detection (MRM Mode) HILIC->MS_Detect Elution Quant Quantification Ratio: Area(EMB) / Area(d4) MS_Detect->Quant Data Processing

Caption: Figure 1. End-to-end workflow for Ethambutol analysis. The IS is added immediately to track the analyte through every step.

Mechanism cluster_Source ESI Source (Ionization) EMB Ethambutol (m/z 205) IS Ethambutol-d4 (m/z 209) Matrix Matrix Effects (Salts/Phospholipids) EMB->Matrix IS->Matrix Detector Mass Spec Detector Matrix->Detector Suppression (e.g. -20%)

Caption: Figure 2. The "Self-Validating" Mechanism. Since EMB and EMB-d4 co-elute, matrix suppression affects both equally. The ratio remains accurate even if absolute signal drops.

Validation Strategy (FDA/EMA Compliance)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be validated:

6.1 Selectivity & Specificity

  • Test: Analyze blank plasma from 6 different donors.

  • Requirement: No interfering peaks at the retention time of EMB or EMB-d4.

  • Crosstalk Check: Inject pure EMB-d4 and monitor the EMB channel (205->116). There should be no signal (ensures isotopic purity).

6.2 Linearity

  • Range: 0.1 µg/mL to 10 µg/mL (Covers typical therapeutic range of 2-5 µg/mL).

  • Weighting:

    
     linear regression.
    
  • Requirement:

    
    .
    

6.3 Accuracy & Precision

  • QC Levels: LLOQ, Low, Mid, High.

  • Intra-day/Inter-day: 5 replicates per level over 3 days.

  • Acceptance:

    
     CV and Bias (except 
    
    
    
    at LLOQ).

6.4 Matrix Effect (The Critical Role of d4)

  • Calculation: Compare the peak area of EMB spiked into extracted blank plasma vs. EMB in pure solvent (Matrix Factor).

  • IS Normalization: Calculate the IS-Normalized Matrix Factor.

  • Target:

    
     should be close to 1.0, proving the d4-IS compensates for suppression.
    

Troubleshooting & Optimization

  • Peak Tailing: Ethambutol is a strong base and can interact with silanols.

    • Fix: Ensure the mobile phase pH is ~3.0 (Ammonium Formate/Formic Acid) to protonate silanols, or use a high-quality "Amide" column which masks silanols.

  • Sensitivity Loss:

    • Fix: Check the HILIC equilibration time. HILIC columns require longer equilibration than C18 columns to establish the water layer. Ensure at least 20 column volumes of equilibration if the gradient changes drastically.

  • Carryover:

    • Fix: EMB can be "sticky." Use a needle wash of 50:50 Methanol:Water with 0.5% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7][8] Retrieved from [Link][9]

  • National Center for Biotechnology Information (PubChem). (2023). Ethambutol Compound Summary. Retrieved from [Link]

  • Bhanushali, C. J., et al. (2012). Determination of Ethambutol in Presence of Fixed Dose Combination Molecules from Human Plasma by Direct Injection to Liquid Chromatography Tandem Mass Spectrometry.[10] Journal of Bioanalysis & Biomedicine. Retrieved from [Link][5]

  • Song, S. H., et al. (2013). Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the simultaneous determination of five first-line antituberculosis drugs in plasma. Analytical and Bioanalytical Chemistry.[2][4][10][11][12][13][14] Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation and Metabolic Profiling of (S,S)-Ethambutol Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (S,S)-Ethambutol-d4 in Tuberculosis Drug Metabolism & Pharmacokinetics (DMPK) Content Type: Detailed Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Abstract & Introduction

Ethambutol (EMB) is a cornerstone first-line bacteriostatic agent used in the treatment of tuberculosis (TB). While highly effective, EMB exhibits a narrow therapeutic index and significant inter-patient pharmacokinetic (PK) variability. Sub-therapeutic levels lead to multidrug-resistant TB (MDR-TB), while supratherapeutic levels are associated with dose-dependent optic neuritis (retrobulbar neuritis).

Precise Therapeutic Drug Monitoring (TDM) and metabolic stability studies are critical. However, EMB is a highly polar, small molecule that suffers from severe ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, particularly in complex patient plasma containing co-administered drugs (e.g., Rifampicin, Isoniazid).

This guide details the application of (S,S)-Ethambutol-d4 (Ethylene-d4) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, (S,S)-Ethambutol-d4 co-elutes perfectly with the analyte, correcting for matrix effects, ionization suppression, and extraction variability with near-perfect fidelity.

Technical Background: The Molecule

Target Analyte: (S,S)-Ethambutol (Active Enantiomer) Internal Standard: (S,S)-Ethambutol-d4 Chemical Structure Note: The deuterium labeling is typically located on the ethylene bridge (


) rather than the exchangeable hydroxyl/amine protons. This ensures the label is stable and does not undergo deuterium-hydrogen exchange (DHE) in aqueous solvents.
Feature(S,S)-Ethambutol (Analyte)(S,S)-Ethambutol-d4 (IS)Significance
Formula


+4 Da Mass Shift
Precursor Ion (M+H)+ m/z 205.2m/z 209.2Eliminates "crosstalk"
Stereochemistry (S,S)(S,S)Matches active drug binding
LogP ~ -0.1 (Hydrophilic)~ -0.1 (Hydrophilic)Identical Retention Time

Application I: LC-MS/MS Bioanalytical Protocol (TDM)

Objective: Quantify Ethambutol in human plasma with high accuracy using (S,S)-Ethambutol-d4 to normalize matrix effects.

A. Reagents & Preparation[2][3]
  • Stock Solutions: Prepare (S,S)-Ethambutol and (S,S)-Ethambutol-d4 stocks at 1 mg/mL in Methanol.

  • Working IS Solution: Dilute the d4-stock to 5 µg/mL in 100% Methanol.

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (Protein Precipitation)

Rationale: EMB is highly polar and does not retain well on standard SPE cartridges without ion-pairing reagents. Protein precipitation (PPT) is robust, fast, and the d4-IS compensates for the "dirty" supernatant.

  • Aliquot: Transfer 50 µL of patient plasma (or calibration standard) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Working IS Solution ((S,S)-Ethambutol-d4). Vortex gently (5 sec).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps solubilize the basic EMB and improves recovery.

  • Vortex: Vortex vigorously for 1 min to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (dilution prevents peak distortion on early eluting polar compounds).

C. LC-MS/MS Parameters[3][4][5][6]
  • Column: HILIC Column (e.g., Waters XBridge Amide or hydrophilic C18) is preferred due to EMB's polarity.

    • Alternative: C18 column with high-aqueous stability.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (e.g., 80% B for HILIC) to ensure retention.

  • Ionization: ESI Positive Mode.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV)
Ethambutol 205.2 116.1 22

| Ethambutol-d4 | 209.2 | 120.1 | 22 |

Note: The product ion 116.1 corresponds to the cleavage of the ethylene bridge, a highly specific fragment.

D. Workflow Visualization

BioanalysisWorkflow Sample Patient Plasma (50 µL) IS_Add Add (S,S)-Ethambutol-d4 (Internal Standard) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 14,000g, 10 min PPT->Centrifuge Dilution Dilute Supernatant (1:1 with Water) Centrifuge->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Figure 1: Optimized bioanalytical workflow for Ethambutol quantification using d4-IS.

Application II: Metabolic Stability & Pathway Elucidation

Objective: Determine the intrinsic clearance (


) of Ethambutol in liver microsomes.
Role of d4-IS:  Used as a normalization factor to correct for instrument drift during long incubation sequences.
A. Metabolic Pathway Background

Ethambutol undergoes oxidation via Alcohol Dehydrogenase (ADH) to an aldehyde intermediate, followed by Aldehyde Dehydrogenase (ALDH) conversion to the dicarboxylic acid metabolite (2,2'-(ethylenediimino)-di-butyric acid).

Metabolism EMB (S,S)-Ethambutol (Active Drug) Aldehyde Ethambutol-Aldehyde (Intermediate) EMB->Aldehyde Alcohol Dehydrogenase (ADH) Acid 2,2'-(ethylenediimino)- di-butyric acid (Inactive Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH)

Figure 2: Primary oxidative metabolic pathway of Ethambutol in the liver.

B. Microsomal Incubation Protocol
  • Pre-incubation: Mix Liver Microsomes (0.5 mg/mL final conc) with Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Substrate: Add (S,S)-Ethambutol (1 µM final conc).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: At time points 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching & IS Addition: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing (S,S)-Ethambutol-d4 (200 ng/mL) .

    • Critical: Adding the IS in the quench solution ensures it corrects for volume variations during the quenching step and subsequent evaporation/injection.

  • Analysis: Centrifuge and analyze via LC-MS/MS as per Protocol I.

  • Calculation: Plot

    
     vs. Time to determine the elimination rate constant (
    
    
    
    ).

Scientific Integrity & Troubleshooting (E-E-A-T)

Why (S,S) Matters?

Ethambutol is a chiral molecule.[1][2][][4] The (S,S)-enantiomer is therapeutically active (inhibits arabinosyl transferase).[2] The (R,R)-enantiomer causes blindness (optic neuritis) but lacks efficacy.

  • Risk: If you use a racemic IS (mixture of S,S and R,R), and your chromatography accidentally achieves partial chiral separation, your IS peak will split, ruining quantitation.

  • Solution: Using enantiopure (S,S)-Ethambutol-d4 ensures the IS behaves exactly as the clinical analyte.

Dealing with "Crosstalk"

Because the mass difference is only 4 Da, isotopic contribution from the native drug to the IS channel (and vice versa) must be checked.

  • Check: Inject a high concentration of Native Ethambutol (without IS). Monitor the m/z 209 -> 120 channel.

  • Limit: Interference should be < 5% of the IS response. If high, adjust chromatographic resolution or lower the upper limit of quantification (ULOQ).

Matrix Effects

TB patients often have high levels of inflammatory proteins and co-medications (Rifampicin is a strong CYP inducer and causes spectral interference).

  • Validation: Calculate the IS-Normalized Matrix Factor .

    
    
    The d4-IS should experience the same suppression as the analyte. If the IS-normalized Matrix Factor is close to 1.0 (e.g., 0.95 - 1.05), the method is valid regardless of absolute suppression.
    

References

  • Chauhan, M. et al. (2023). "A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma." Journal of Applied Pharmaceutical Science.

  • Biles, J. et al. (2020). "LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma." Biomedical Chromatography.

  • Di, L. et al. (2021).[5][6] "The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation." AAPS Journal.

  • PubChem. (2024). "Ethambutol-d4 | C10H24N2O2."[7][2] National Library of Medicine.

  • World Health Organization. (2010). "Treatment of Tuberculosis: Guidelines." WHO Guidelines.

Sources

Protocol for preparing (S,S)-Ethambutol-d4 calibration standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Preparing (S,S)-Ethambutol-d4 Calibration Standards for LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard in Bioanalysis

In the quantitative analysis of pharmaceuticals in biological matrices, such as plasma or serum, accuracy and precision are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[1][2] However, the complexity of biological samples and the multi-step nature of sample preparation can introduce significant variability.[3][4] To counteract these potential sources of error, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and recommended practice.[5][6]

(S,S)-Ethambutol-d4 is the deuterated analog of (S,S)-Ethambutol, a primary antitubercular drug.[7][8][9] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties.[10][11] This ensures that (S,S)-Ethambutol-d4 co-elutes with the unlabeled analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[3][5] Consequently, any sample-to-sample variations in extraction recovery, injection volume, and instrument response can be effectively normalized, leading to highly reliable and reproducible quantitative data.[4][6] This document provides a detailed protocol for the preparation of (S,S)-Ethambutol-d4 calibration standards for use in bioanalytical method development and validation.

Materials and Reagents

  • (S,S)-Ethambutol Dihydrochloride: Reference standard, purity ≥98%

  • (S,S)-Ethambutol-d4 Dihydrochloride: Deuterated internal standard, purity ≥98%, isotopic purity ≥99%[1]

  • Human Plasma (K2EDTA): Blank, analyte-free

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions

The causality behind preparing stock solutions in a non-aqueous solvent like methanol is to ensure the stability and solubility of the compounds. Subsequent dilutions into a solvent system that mimics the mobile phase, such as a methanol/water mixture, ensures compatibility with the LC-MS/MS system.[1]

(S,S)-Ethambutol Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of (S,S)-Ethambutol dihydrochloride and record the exact weight.

  • Transfer the powder to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol and vortex until fully dissolved.

  • Bring the flask to the 10 mL mark with methanol.

  • Cap and invert the flask several times to ensure homogeneity.

  • Label as "(S,S)-Ethambutol Stock Solution (1 mg/mL)" and store at -20°C.

(S,S)-Ethambutol-d4 Internal Standard Stock Solution (1 mg/mL)
  • Accurately weigh approximately 1 mg of (S,S)-Ethambutol-d4 dihydrochloride and record the exact weight.

  • Transfer the powder to a 1 mL Class A volumetric flask.

  • Add approximately 0.7 mL of methanol and vortex until fully dissolved.

  • Bring the flask to the 1 mL mark with methanol.

  • Cap and invert the flask several times to ensure homogeneity.

  • Label as "(S,S)-Ethambutol-d4 Stock Solution (1 mg/mL)" and store at -20°C.

(S,S)-Ethambutol Working Solutions

Prepare a series of working solutions by serially diluting the (S,S)-Ethambutol stock solution with a 50:50 (v/v) methanol/water mixture.[1] This approach allows for the creation of a range of concentrations suitable for spiking into the biological matrix.

(S,S)-Ethambutol-d4 Internal Standard Working Solution (IS-WS)
  • Dilute the (S,S)-Ethambutol-d4 stock solution with a 50:50 (v/v) methanol/water mixture to achieve a final concentration of 1 µg/mL.

  • This IS-WS will be used to spike all calibration standards and quality control samples.

Preparation of Calibration Standards in Human Plasma

The preparation of calibration standards in the same biological matrix as the unknown samples is crucial to accurately mimic the matrix effects that can influence analyte ionization.[3][5] The following protocol describes the preparation of an 8-point calibration curve.

Table 1: Calibration Standard Concentrations
Standard IDConcentration of (S,S)-Ethambutol in Plasma (µg/mL)Volume of Working Solution (µL)Working Solution Concentration (µg/mL)Final Volume in Plasma (mL)
CS10.220101
CS20.550101
CS31.0101001
CS42.5251001
CS55.0501001
CS67.5751001
CS710.01001001
CS820.02010001
Step-by-Step Protocol for Spiking Calibration Standards:
  • Label polypropylene microcentrifuge tubes for each calibration standard (CS1 to CS8).

  • Aliquot 980 µL of blank human plasma into each labeled tube.

  • Add the corresponding volume of the appropriate (S,S)-Ethambutol working solution to each tube as detailed in Table 1.

  • Vortex each tube for 10 seconds to ensure thorough mixing.

  • These spiked plasma samples are now your calibration standards. They should be stored at -80°C until analysis. Studies have shown that ethambutol is stable in plasma for at least one month when stored at -20°C, and longer-term stability is expected at -80°C.[12]

Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules like ethambutol from plasma.[13][14] It is a rapid and straightforward technique that removes the majority of proteins that can interfere with the analysis.

  • To 100 µL of each calibration standard, add 300 µL of acetonitrile containing the (S,S)-Ethambutol-d4 internal standard at a concentration that will yield a final concentration similar to the mid-point of the calibration curve in the injected sample.

  • Vortex the samples vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the preparation of (S,S)-Ethambutol-d4 calibration standards.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation cluster_3 Sample Processing cluster_4 Final Step stock_emb (S,S)-Ethambutol Stock (1 mg/mL) ws_emb (S,S)-Ethambutol Working Solutions stock_emb->ws_emb Serial Dilution stock_emb_d4 (S,S)-Ethambutol-d4 Stock (1 mg/mL) ws_emb_d4 (S,S)-Ethambutol-d4 IS-WS (1 µg/mL) stock_emb_d4->ws_emb_d4 Dilution spiked_cs Spiked Calibration Standards (CS1-CS8) ws_emb->spiked_cs protein_precipitation Protein Precipitation with IS ws_emb_d4->protein_precipitation blank_plasma Blank Human Plasma blank_plasma->spiked_cs spiked_cs->protein_precipitation supernatant Supernatant for Analysis protein_precipitation->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis

Caption: Workflow for (S,S)-Ethambutol-d4 Calibration Standard Preparation.

Quality Control and Acceptance Criteria

To ensure the validity of the analytical run, Quality Control (QC) samples should be prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. These QC samples are prepared independently from the calibration standards and are analyzed with each batch of samples. The back-calculated concentrations of the calibration standards and the QC samples should meet the acceptance criteria outlined in regulatory guidelines, such as those from the FDA or EMA. Generally, for calibration standards, the deviation from the nominal concentration should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ). For QC samples, at least two-thirds should be within ±15% of their nominal values.

Conclusion

This protocol provides a comprehensive and scientifically sound methodology for the preparation of (S,S)-Ethambutol-d4 calibration standards. The use of a stable isotope-labeled internal standard like (S,S)-Ethambutol-d4 is indispensable for accurate and precise quantification in complex biological matrices by LC-MS/MS. Adherence to this protocol, coupled with appropriate validation, will ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other drug development studies.

References

  • LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application. (2020). Biomedical Chromatography, 34(5), e4812. [Link]

  • Chaitanya Krishna, A., et al. (2012). Determination of Ethambutol in Presence of Fixed Dose Combination Molecules from Human Plasma by Direct Injection to Liquid Chromatography Tandem Mass Spectrometry. Clinical Pharmacology & Biopharmaceutics, 1(1). [Link]

  • Hartl, M., et al. (2020). A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Journal of Mass Spectrometry and Advances in the Clinical Lab, 18, 23-30. [Link]

  • Standardization of the method for estimation of ethambutol in pharmaceutical preparations and biological fluid. (n.d.). NIRT Eprints. [Link]

  • Alffenaar, J. W. C., et al. (2015). Quantification of isoniazid, pyrazinamide and ethambutol in serum using liquid chromatography-tandem mass spectrometry. Journal of Applied Bioanalysis, 1(3), 89-98. [Link]

  • Gao, S., et al. (2015). Rapid and Sensitive LC-MS/MS Method for Simultaneous Determination of Three First-Line Oral Antituberculosis Drug in Plasma. Journal of Chromatographic Science, 53(9), 1549-1555. [Link]

  • Anjani, Q. K., et al. (2022). Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application. Analytical Methods, 14(1), 59-67. [Link]

  • Raju, N. Appala, et al. (2020). METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANIOUS ESTIMATION OF ETHAMBUTOL AND ISONIAZID BY USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(2), 735-742. [Link]

  • Chenevier, P., et al. (1998). Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 310-315. [Link]

  • Ethambutol-d4. PubChem. (n.d.). [Link]

  • Ethambutol-d4. Chemsrc. (n.d.). [Link]

  • Internal Standard. (2020, October 2). Chemistry LibreTexts. [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • Ethambutol. (n.d.). In Merck Index. Royal Society of Chemistry. [Link]

  • S, S., et al. (2015). UFLC/MS method for the estimation of ethambutol in human plasma and its application in tuberculosis patients. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]

  • Głodkowska-Mrówka, E., et al. (2024). A review on recent advances in the stability study of anti-mycobacterial drugs. Postępy Higieny i Medycyny Doświadczalnej, 78, 135-142. [Link]

  • Kumar, J. K., & Nakkirala, V. (2014). Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol. Organic Communications, 7(1), 1-6. [Link]

  • Kumar, J. K., & Nakkirala, V. (2014). Stereoselective synthesis of tuberculostatic agent (S, S)-Ethambutol. ResearchGate. [Link]

  • Al-Balas, Q., et al. (2025). Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. Molecules, 30(3), 678. [Link]

Sources

Application Note: Advanced Sample Preparation Strategies for Ethambutol Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethambutol (EMB) presents a unique "perfect storm" of bioanalytical challenges: it is highly polar (LogP ~0.1), lacks a strong UV chromophore, and is subject to significant matrix effects in biological fluids.[1] This guide moves beyond standard "dilute-and-shoot" methodologies, providing three distinct, field-validated protocols for the extraction of EMB from plasma and urine. We prioritize Mixed-Mode Cation Exchange (MCX) for LC-MS/MS workflows due to its ability to orthogonalize selectivity, while also detailing a Derivatization-LLE workflow for HPLC-UV laboratories.

Introduction: The Physicochemical Paradox

To design an effective extraction, one must first understand the molecule's behavior in solution. Ethambutol is a diamine with two chiral centers.[1]

  • Polarity (LogP ~0.1): EMB is hydrophilic. It resists partitioning into organic solvents (like hexane) in Liquid-Liquid Extraction (LLE) and elutes near the void volume on standard C18 columns, leading to massive ion suppression.

  • Basicity (pKa ~6.6 & 9.5): At physiological pH (7.4), EMB exists largely as a dication. This makes it an ideal candidate for cation exchange mechanisms.

  • Detection: Lacking a conjugated

    
    -system, EMB is invisible to standard UV (>210 nm) and requires derivatization or Mass Spectrometry for sensitive detection.
    
Decision Matrix: Selecting Your Workflow

Use the following logic gate to determine the optimal sample preparation strategy for your laboratory infrastructure.

G Start Start: Select Analytical Platform Detector Detector Type? Start->Detector MS LC-MS/MS Detector->MS Mass Spec UV HPLC-UV / FLD Detector->UV Optical Sens Sensitivity Requirement? MS->Sens Method3 Protocol 3: Derivatization + LLE UV->Method3 High High (< 10 ng/mL) Clinical/PK Studies Sens->High Trace Analysis Med Med (> 50 ng/mL) TDM/Compliance Sens->Med Rapid Screening Method2 Protocol 2: Mixed-Mode Cation Exchange (MCX SPE) High->Method2 Method1 Protocol 1: Protein Precipitation (PPT) with Phospholipid Removal Med->Method1

Figure 1: Method Selection Decision Tree. MCX SPE is recommended for regulated bioanalysis where matrix effect compensation is critical.

Protocol 1: "The Clean-Up" – Mixed-Mode Cation Exchange (MCX) SPE

Best For: LC-MS/MS, High Sensitivity, Regulated Bioanalysis (FDA/EMA).[1] Mechanism: Exploits the positive charge of EMB at acidic pH to "lock" it onto the sorbent, allowing aggressive organic washing to remove neutral interferences (phospholipids, fats) before elution.

Materials
  • Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 mL.

  • Internal Standard (IS): Ethambutol-d4 (1 µg/mL in MeOH).

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma into a 1.5 mL tube.

    • Add 10 µL IS Working Solution .

    • Add 300 µL Loading Buffer (2% Formic Acid). Critical: Acidification ensures EMB is fully ionized (positively charged) to bind to the cation exchange sites.

    • Vortex 30s and centrifuge at 10,000 x g for 5 min.

  • SPE Conditioning:

    • 1 mL Methanol (Solvate sorbent).[2]

    • 1 mL Water (Equilibrate).[3]

  • Loading:

    • Load the entire pre-treated supernatant onto the cartridge. Flow rate: ~1 mL/min.

  • Washing (The "Clean-Up" Step):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (Removes neutral hydrophobic interferences like lipids). Note: EMB stays bound due to ionic interaction, while neutrals are washed away.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH neutralizes the amine groups on EMB and the sorbent, breaking the ionic bond.

  • Post-Processing:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 10mM Ammonium Formate : ACN, 90:10).

Protocol 2: High-Throughput Protein Precipitation (PPT)

Best For: Rapid TDM, High-concentration samples, Labs with high-sensitivity MS (Triple Quad). Risk: High matrix effect (ion suppression) if not chromatographically resolved.

Step-by-Step Workflow
  • Precipitation:

    • Transfer 50 µL Plasma to a 96-well plate or microtube.

    • Add 150 µL Ice-cold Methanol containing IS (Ethambutol-d4).

    • Tip: ACN can be used, but MeOH often yields better recovery for polar amines like EMB.

  • Agitation:

    • Vortex vigorously for 2 minutes.

  • Separation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of supernatant to a fresh vial.

    • Dilution (Critical): Dilute 1:1 with Water + 0.1% Formic Acid. Injecting pure methanol can cause "solvent effect" peak broadening for early eluting polar compounds.

Protocol 3: Pre-Column Derivatization for HPLC-UV

Best For: Labs without MS detection. Mechanism: Reaction with Phenethyl Isocyanate (PEIC) converts the non-chromophoric EMB into a UV-active urea derivative.

Materials
  • Reagent: Phenethyl Isocyanate (PEIC) 10 µL/mL in Acetonitrile.

  • Extraction Solvent: Chloroform:Diethyl Ether (40:60 v/v).

Step-by-Step Workflow
  • Alkalinization:

    • 200 µL Plasma + 50 µL IS (Octylamine) + 100 µL 1M NaOH.[1]

    • Why: High pH renders EMB neutral, allowing extraction into organic solvent.

  • LLE Extraction:

    • Add 3 mL Chloroform:Diethyl Ether (40:60). Shake 10 min.

    • Centrifuge and transfer organic layer to a clean glass tube.

  • Derivatization:

    • Add 50 µL PEIC Reagent to the organic layer.

    • Evaporate to dryness at 50°C (reaction occurs during concentration).

    • Note: Reaction is usually complete within 10-15 mins at mild heat.

  • Reconstitution:

    • Dissolve residue in 200 µL Mobile Phase (MeOH:Water 70:30).

    • Detect at 200-210 nm or 254 nm (depending on derivative).

Method Validation & Performance Metrics

When validating these methods according to FDA/EMA guidelines, expect the following performance characteristics:

ParameterMCX SPE (Protocol 1)PPT (Protocol 2)Derivatization (Protocol 3)
Recovery 85 - 95%95 - 100%70 - 80%
Matrix Effect Minimal (< 10%)High (requires IS compensation)Moderate
Sensitivity (LLOQ) ~1-5 ng/mL~10-20 ng/mL~100 ng/mL
Throughput Medium (96-well possible)HighLow (Labor intensive)
Solvent Usage ModerateLowHigh (Hazardous solvents)
Visualizing the SPE Mechanism

The following diagram illustrates the chemical interactions during the MCX extraction process, crucial for troubleshooting recovery issues.

SPE_Mechanism cluster_0 Step 1: Loading (pH 2.5) cluster_1 Step 2: Organic Wash (100% MeOH) cluster_2 Step 3: Elution (pH > 10) EMB_Pos Ethambutol (+) (Protonated) Sorbent MCX Sorbent (-) (Sulfonic Acid) EMB_Pos->Sorbent Ionic Bond (Strong) EMB_Neu Ethambutol (0) (Neutralized) Interference Neutrals/Lipids Interference->Sorbent Hydrophobic (Weak) Wash Methanol Wash Wash->EMB_Pos Retains EMB (Ionic Lock intact) Wash->Interference Elutes Neutrals Base 5% NH4OH Base->EMB_Pos Deprotonation EMB_Neu->Sorbent Bond Broken Elutes

Figure 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) for Ethambutol.

Troubleshooting & Expert Tips

  • Low Recovery in SPE: Ensure the loading pH is < 4.0 . If the sample is not acidic enough, EMB will not be fully ionized and will break through the cartridge.

  • Peak Tailing (LC-MS): EMB interacts strongly with residual silanols on silica columns. Use a column with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini NX) and maintain mobile phase pH > 9.0 (using Ammonium Hydroxide/Bicarbonate) to suppress ionization of silanols.

  • Carryover: Due to its polarity and "stickiness," EMB can adsorb to injector ports. Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .

References

  • Sample Preparation Overview

    • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
    • Source: LCGC Intern
    • URL:[Link]

  • Derivatization Method

    • Title: Determination of Ethambutol Hydrochloride in the Combination Tablets by Precolumn Derivatization.[4][5][6]

    • Source: Journal of Chromatographic Science (Oxford Academic).[4]

    • URL:[Link]

  • Physicochemical Properties

    • Title: Ethambutol | C10H24N2O2 | CID 14052.[1][7]

    • Source: PubChem (NIH).
    • URL:[Link][1]

  • LC-MS/MS & PPT Method

    • Title: A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma.[8]

    • Source: Biomedical Chrom
    • URL:[Link]

  • Polymeric SPE Application

    • Title: Extraction of Basic Drugs
    • Source: Agilent Technologies Application Note.[9]

    • URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of (S,S)-Ethambutol using Deuterated Internal Standard (d4)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven methodology for the quantification of (S,S)-Ethambutol (EMB) in human plasma using (S,S)-Ethambutol-d4 (EMB-d4) as the internal standard. Ethambutol is a highly polar, first-line antitubercular agent. Its low lipophilicity (LogP ~ -0.1) and lack of strong chromophores make LC-MS/MS the gold standard for therapeutic drug monitoring (TDM) and pharmacokinetic profiling.

This guide moves beyond generic parameters, offering a self-validating protocol that addresses common challenges: polar retention, matrix effects, and fragmentation specificity. We utilize a Polar-Embedded C18 or HSS T3 chromatographic strategy to avoid signal-suppressing ion-pairing reagents (e.g., TFA), ensuring high sensitivity and long-term instrument robustness.

Part 1: Analyte Physicochemistry & Mass Spectrometry Characteristics[1][2][3]

Understanding the molecule is the first step to precision. Ethambutol is a diamine with two chiral centers. The (S,S)-enantiomer is the pharmacologically active form.

Property(S,S)-Ethambutol (Analyte)(S,S)-Ethambutol-d4 (Internal Standard)
CAS Number 74-55-51129526-19-7
Molecular Formula C₁₀H₂₄N₂O₂C₁₀H₂₀D₄N₂O₂
Molecular Weight 204.31 g/mol 208.33 g/mol
Label Position N/AEthylene bridge (1,1,2,2-d4)
Polarity (LogP) -0.14 (Hydrophilic)~ -0.14
pKa 6.6, 9.5 (Dibasic)Similar
Ionization ESI Positive ([M+H]⁺)ESI Positive ([M+H]⁺)
Mechanistic Fragmentation Logic

For MRM (Multiple Reaction Monitoring) method development, we exploit the cleavage of the C-N bond adjacent to the central ethylene bridge.

  • Ethambutol (m/z 205.2): The dominant product ion is m/z 116.1 . This fragment corresponds to the protonated N-(2-hydroxybutyl)ethylenediamine moiety (HO-CH2-CH(Et)-NH-CH2-CH2⁺), formed by the loss of one aminobutanol arm.

  • Ethambutol-d4 (m/z 209.2): Since the deuterium label is located on the central ethylene bridge (-NH-CD₂-CD₂-NH-), the fragment ion retains all four deuterium atoms. Consequently, the product ion shifts by +4 Da to m/z 120.1 .

Part 2: Optimized MS/MS Parameters

The following parameters are optimized for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500/5500/6500 or Waters Xevo TQ-S).

MRM Transitions

Note: Dwell times should be adjusted based on peak width (aim for 15-20 points per peak).

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCE (eV)DP (V)CXP (V)
Ethambutol 205.2 116.1 Quantifier 25 60 12
Ethambutol205.2141.1Qualifier286010
Ethambutol-d4 209.2 120.1 Internal Std 25 60 12
Source Parameters (ESI Positive)
  • Ion Spray Voltage (IS): 4500 - 5500 V

  • Source Temperature (TEM): 500°C (High temp required for efficient desolvation of polar amines)

  • Curtain Gas (CUR): 30 psi[1]

  • Ion Source Gas 1 (GS1): 50 psi (Nebulizer)

  • Ion Source Gas 2 (GS2): 50 psi (Heater)

  • Collision Gas (CAD): Medium

Part 3: Chromatographic Strategy

The Challenge: Ethambutol is highly polar and elutes in the void volume on standard C18 columns, leading to ion suppression. The Solution: Use a High Strength Silica (HSS) T3 column or a Polar-Embedded C18 . These phases retain polar compounds using 100% aqueous mobile phases without the need for Trifluoroacetic Acid (TFA), which suppresses MS signals.

System Configuration
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phases
  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Rationale: Ammonium formate provides ionic strength to minimize secondary interactions with silanols, improving peak shape for the basic Ethambutol.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00982Load/Desalt
0.50982Start Elution
2.505050Gradient Ramp
2.60595Wash
3.60595Hold Wash
3.70982Re-equilibrate
5.00982End

Part 4: Sample Preparation Protocol (Protein Precipitation)

A simple protein precipitation is recommended over SPE for throughput, provided the internal standard (d4) is used to correct for matrix effects.

Workflow Visualization

The following diagram illustrates the critical path for sample preparation and fragmentation logic.

G cluster_0 Sample Preparation cluster_1 MS/MS Fragmentation Logic Plasma Plasma Sample (50 µL) Precip Precipitation Add 200 µL Methanol (0.1% Formic Acid) Plasma->Precip IS_Add Add IS Working Sol. (S,S)-Ethambutol-d4 (20 µL) IS_Add->Precip Vortex Vortex (2 min) Centrifuge (10k rpm, 10 min) Precip->Vortex Supernatant Transfer Supernatant Dilute 1:1 with Water Vortex->Supernatant Q1_EMB Q1: Ethambutol [M+H]+ = 205.2 Supernatant->Q1_EMB Inject LC-MS CID Collision Cell (CID) Q1_EMB->CID Loss of Aminobutanol Q3_EMB Q3: Fragment [R-NH-CH2-CH2]+ = 116.1 CID->Q3_EMB Loss of Aminobutanol Q3_D4 Q3: Fragment-d4 [R-NH-CD2-CD2]+ = 120.1 CID->Q3_D4 Retains Ethylene-d4 Q1_D4 Q1: Ethambutol-d4 [M+H]+ = 209.2 Q1_D4->CID Retains Ethylene-d4

Caption: Workflow for plasma protein precipitation and mechanistic fragmentation pathway of Ethambutol and its d4-internal standard.

Step-by-Step Protocol
  • Preparation of Standards:

    • Stock Solution: Dissolve (S,S)-Ethambutol-d4 in Methanol to 1 mg/mL. Store at -20°C.

    • IS Working Solution: Dilute Stock to 500 ng/mL in 50% Methanol/Water.

  • Extraction Procedure:

    • Aliquot 50 µL of patient plasma or calibration standard into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of IS Working Solution (Ethambutol-d4). Vortex gently.

    • Add 200 µL of Precipitation Reagent (Methanol containing 0.1% Formic Acid).

    • Note: Acidified methanol helps disrupt protein binding and improves recovery of basic drugs.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

    • Critical Step: Add 100 µL of HPLC-grade water to the vial and mix. (Diluting the organic supernatant ensures good peak shape on the aqueous-compatible column).

Part 5: Method Validation Summary

To ensure Scientific Integrity , the method must meet FDA/EMA bioanalytical guidelines.

  • Linearity: 0.1 – 10.0 µg/mL (Covers therapeutic range; Cmax is typically 2-5 µg/mL).

  • Accuracy & Precision: Intra- and inter-day CV% should be <15% (<20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) for both Analyte and IS.

    • Self-Validation Check: The IS-normalized MF should be close to 1.0. If the d4 IS response varies significantly between water and plasma, check for co-eluting phospholipids (monitor m/z 184 -> 184).

  • Carryover: Inject a blank after the highest standard (ULOQ). Ethambutol is "sticky" on stainless steel. If carryover is observed, use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

References

  • Evaluation of Ethambutol Fragmentation

    • Title: A rapid and robust liquid chromatography/tandem mass spectrometry method for simultaneous analysis of anti-tuberculosis drugs--ethambutol and pyrazinamide in human plasma.[3][4]

    • Source: Journal of Chrom
    • URL:[Link]

  • Internal Standard Properties

    • Title: Ethambutol-d4 (Chemical Structure and Properties).[5][6][7]

    • Source: PubChem Compound Summary.
    • URL:[Link][6]

  • Clinical Method Validation

    • Title: Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS.
    • Source: Semantic Scholar / URP Journals.
    • URL:[Link][2]

  • HILIC/Polar Column Strategy

    • Title: Direct injection of solid-phase extraction eluents onto silica columns for the analysis of polar compounds isoniazid and cetirizine in plasma using hydrophilic interaction chromatography with tandem mass spectrometry.[8]

    • Source: Rapid Communications in Mass Spectrometry, 2004.[8]

    • URL:[Link]

Sources

Application Note: High-Precision Quantitation & Stability Profiling of (S,S)-Ethambutol Using (S,S)-Ethambutol-d4

[1]

Executive Summary: The "Silent Standard" in Tuberculosis Therapeutics

In the development of anti-tuberculosis regimens, Ethambutol (EMB) remains a cornerstone first-line bacteriostatic agent.[1] However, its efficacy and safety are strictly governed by its stereochemistry: the (S,S)-enantiomer is therapeutic, while the (R,R)-enantiomer is associated with optic neuritis and blindness.[1][2]

This application note details the critical role of (S,S)-Ethambutol-d4 (deuterated internal standard) in ensuring the precise quantification of the active drug substance during formulation and stability testing. Unlike generic internal standards, the use of a chirally matched, stable isotope-labeled (SIL) analog is non-negotiable for eliminating matrix effects in LC-MS/MS workflows and validating stability-indicating methods per ICH Q1A(R2) guidelines.[1]

Technical Specifications & Mechanistic Rationale

The Molecule: (S,S)-Ethambutol-d4[1]
  • Chemical Name: (S,S)-2,2'-(1,1,2,2-tetradeuterioethane-1,2-diyldiimino)dibutan-1-ol[1]

  • Role: Stable Isotope Labeled Internal Standard (SIL-IS)

  • Mass Shift: +4 Da (M+4) relative to native Ethambutol.[1]

  • Label Position: The four deuterium atoms are located on the central ethylene bridge (

    
     bonds).[1]
    
    • Expert Insight: This positioning is critical.[1] Deuterium on the carbon backbone is non-exchangeable.[1] If deuteriums were placed on the hydroxyl (-OH) or amine (-NH) groups, they would exchange with solvent protons (

      
      ), rendering the mass shift unstable.[1]
      
The Chirality Imperative

Ethambutol has two chiral centers.[1][2][3]

  • (S,S)-Ethambutol: Active API.[1]

  • (R,R)-Ethambutol: Toxic impurity.[1]

  • Meso-Ethambutol: Inactive.[1]

Why (S,S)-d4? When using chiral chromatography to separate the enantiomers, the Internal Standard (IS) must co-elute exactly with the target analyte to perfectly compensate for ionization suppression/enhancement at that specific retention time.[1] Using a racemic IS or an achiral IS would result in peak splitting or retention time mismatches, invalidating the quantitation.[1]

Mass Spectrometry Logic

The +4 Da shift is selected to avoid Isotopic Overlap .[1]

  • Native Ethambutol (

    
    ): ~204.3 Da.[1][4]
    
  • Natural Isotope Envelope (

    
    ): Small percentage of native EMB exists as M+2 due to 
    
    
    ,
    
    
    , etc.[1]
  • Ethambutol-d4 (

    
    ): ~208.3 Da.[1][5]
    
  • Result: The M+4 signal of the IS does not interfere with the M+2 natural isotope tail of the drug, ensuring high signal-to-noise ratio (S/N) even at the Lower Limit of Quantitation (LLOQ).[1]

Application I: LC-MS/MS Bioanalytical Protocol

Experimental Design

Ethambutol is highly polar and hydrophilic.[1] Traditional C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is highest.[1] This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

Detailed Protocol
Step 1: Stock Solution Preparation
  • Analyte Stock: Dissolve (S,S)-Ethambutol HCl in Methanol to 1.0 mg/mL.

  • IS Stock: Dissolve (S,S)-Ethambutol-d4 in Methanol to 1.0 mg/mL.

  • Storage: Store at -20°C. Stable for 6 months (verify with re-test).

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/formulation matrix.[1]

  • Add 20 µL of IS Working Solution (5 µg/mL (S,S)-Ethambutol-d4 in 50:50 MeOH:Water).

  • Add 200 µL of chilled Acetonitrile (precipitation agent).

  • Vortex for 60 seconds; Centrifuge at 10,000 rpm for 10 mins at 4°C.

  • Transfer supernatant to LC vial.

Step 3: LC-MS/MS Conditions
  • Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).[1]

    • 1-3 min: 90% B → 50% B.[1]

    • 3-4 min: 50% B (Wash).[1]

    • 4.1 min: Return to 90% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.[1]

Step 4: Mass Spectrometry Parameters (MRM)

Operate in Positive ESI (Electrospray Ionization) mode.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
(S,S)-Ethambutol 205.2116.125100
(S,S)-Ethambutol-d4 209.2120.125100

Self-Validating Check: Inject a "Zero Sample" (Matrix + IS only).[1] Ensure there is no interference at the Analyte transition (205.2 -> 116.1). If a peak appears, your IS may contain unlabeled impurities (check isotopic purity >99%).[1]

Application II: Stability Testing & Forced Degradation

Per ICH Q1A(R2) , drug products must undergo stress testing to identify degradation pathways.[1] (S,S)-Ethambutol-d4 is vital here to normalize data against evaporation or extraction inconsistencies during these harsh tests.

Stability Workflow Diagram

The following diagram illustrates the decision logic for stability testing using the deuterated standard.

StabilityWorkflowcluster_StressForced Degradation (ICH Q1A)StartDrug Formulation((S,S)-Ethambutol)AcidAcid Hydrolysis(0.1N HCl, 60°C)Start->AcidBaseBase Hydrolysis(0.1N NaOH, 60°C)Start->BaseOxidOxidation(3% H2O2)Start->OxidQuenchNeutralization / QuenchAcid->QuenchBase->QuenchOxid->QuenchLCMSLC-MS/MS Analysis(HILIC Mode)Quench->LCMSSample PrepSpikeSpike IS:(S,S)-Ethambutol-d4Spike->LCMSInternal StdCalcCalculate Ratio:Area(Analyte) / Area(IS)LCMS->CalcResultStability Profile GeneratedCalc->Result

Figure 1: Workflow for Stability Indicating Assay using (S,S)-Ethambutol-d4 to normalize extraction efficiency post-stress.[1]

Forced Degradation Protocol[1]
  • Stress Condition: Expose 1 mg/mL Ethambutol formulation to 0.1 N HCl at 60°C for 4 hours.

  • Neutralization: Neutralize with equal volume 0.1 N NaOH.

  • IS Addition: Add (S,S)-Ethambutol-d4 AFTER neutralization but BEFORE dilution/extraction.

    • Why? If added during stress, the IS might degrade.[1] Adding it before extraction ensures it corrects for any loss during the sample cleanup phase.[1]

  • Analysis: Monitor for the disappearance of the parent peak (205.[1]2) relative to the constant IS peak (209.2).[1]

Data Presentation & Acceptance Criteria

When validating this method, the following criteria (based on FDA Bioanalytical Guidelines 2018) must be met using the d4-IS.

ParameterAcceptance CriteriaRole of (S,S)-Ethambutol-d4
Linearity

Corrects non-linearity caused by detector saturation or droplet size variation.[1]
Precision (CV%) < 15% (20% at LLOQ)Compensates for injection volume errors.[1]
Accuracy 85-115%Corrects for matrix suppression (signal loss) in plasma/serum.[1]
IS Interference < 5% of IS response in BlankConfirms isotopic purity of the d4 standard.
MRM Transition Diagram

Visualizing the mass shift logic is essential for understanding the specificity.[1]

MassShiftcluster_NativeNative Drugcluster_ISInternal Standard (d4)M1(S,S)-EthambutolPrecursor: 205.2 m/zF1Fragment116.1 m/zM1->F1CollisionEnergyM2(S,S)-Ethambutol-d4Precursor: 209.2 m/zF2Fragment120.1 m/zM2->F2+4 Da ShiftMaintained

Figure 2: Mass transition logic showing the conservation of the deuterium label in the fragment ion.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 25217998, Ethambutol-d4. Retrieved from [Link][1]

  • Song, S.H., et al. (2020).[1] Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Troubleshooting & Optimization

Improving peak shape and resolution for ethambutol and its internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Shape, Retention, and Resolution for Ethambutol (EMB) and Internal Standards

Status: Operational | Expert Level: Senior Application Scientist

Executive Summary: The "Sticky" Molecule Challenge

Welcome to the technical support hub for Ethambutol analysis. If you are experiencing peak tailing , retention loss , or internal standard (IS) crosstalk , you are encountering the classic behaviors of a small, highly polar, basic molecule.

Ethambutol contains two secondary amine groups (


 and 

). On traditional alkyl-bonded silica (C18), two failure modes occur:
  • Dewetting/No Retention: The molecule is too polar to interact with the hydrophobic C18 chains.

  • Silanol Tailing: The protonated amines interact electrostatically with residual acidic silanols on the silica surface, causing severe tailing.[1]

This guide provides validated protocols to overcome these physicochemical barriers using HILIC (Hydrophilic Interaction Liquid Chromatography) for MS detection and Ion-Pairing/Derivatization for UV detection.

Module 1: Method Selection Decision Matrix

Before optimizing, ensure you are using the correct chromatographic mode for your detector.

MethodSelection Start Select Detector Type MS LC-MS/MS (Preferred) Start->MS UV HPLC-UV Start->UV HILIC HILIC Mode (Amide/Silica Column) MS->HILIC High Sensitivity Deriv Derivatization? (Required for high sensitivity) UV->Deriv BufferMS Volatile Buffer (Ammonium Formate/Acetate) HILIC->BufferMS pH 3.0 - 6.0 YesDeriv Pre-column Derivatization (Phenethyl isocyanate) Deriv->YesDeriv Trace Analysis NoDeriv Direct UV (200-210 nm) (Low Sensitivity) Deriv->NoDeriv High Conc. Only IPC Ion-Pairing RPLC (C18 + Octanesulfonic Acid) YesDeriv->IPC Optional (C18 works better) NoDeriv->IPC Mandatory for Retention

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection limits and instrumentation.

Module 2: LC-MS/MS Optimization (The Gold Standard)

Best For: Bioanalysis (Plasma/Urine), PK Studies, Trace Analysis.

The Protocol: HILIC Mode

Reverse Phase LC (RPLC) is often unsuitable for Ethambutol without toxic ion-pairing agents that suppress MS ionization. HILIC is the superior alternative as it retains polar amines via a water-layer mechanism.

Recommended Column: Waters XBridge Amide or Acquity UPLC HSS T3 (technically RPLC but high-retention for polars). Internal Standard: Ethambutol-d4 or d8 (Deuterated IS is mandatory to compensate for matrix effects).

ParameterSpecificationTechnical Rationale
Column Amide-bonded Silica (e.g., 2.1 x 100mm, 1.7 µm)Amide phases form a water-rich layer on the surface, retaining polar EMB via partitioning.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5)Low pH ensures EMB is fully protonated; Ammonium ions compete for silanol sites, reducing tailing.
Mobile Phase B Acetonitrile (ACN)High organic content drives HILIC retention.
Gradient 90% B to 60% B over 5 minsStart high organic to retain; decrease organic to elute.
Injection Solvent 90% ACN / 10% WaterCRITICAL: Injecting in 100% water causes "solvent mismatch," leading to peak splitting in HILIC.
Troubleshooting HILIC Issues

Q: My Ethambutol peak is splitting or broad.

  • Cause: The sample diluent is too aqueous. In HILIC, water is the "strong" solvent. If you inject a water-based sample, the analyte travels faster than the mobile phase initially.

  • Fix: Ensure sample extract is reconstituted in at least 85-90% Acetonitrile.

Q: I see sensitivity drift.

  • Cause: HILIC columns require long equilibration times to establish the water layer.

  • Fix: Equilibrate for at least 20 column volumes before the first injection and 5 column volumes between injections.

Module 3: HPLC-UV Optimization (Legacy Methods)

Best For: QC Labs, Formulation Analysis, Labs without MS.

Ethambutol lacks a strong chromophore.[2] It absorbs weakly at 200–210 nm (end absorption), making it prone to baseline noise and interference.

Strategy A: Ion-Pairing Chromatography (Direct Detection)

If you cannot derivatize, you must use an Ion-Pairing Reagent (IPR) to retain the drug on C18.

  • Reagent: Sodium Octanesulfonate (SOS) or Sodium Lauryl Sulfate (SLS).

  • Mechanism: The negatively charged sulfonate tail binds to the positively charged Ethambutol amine, forming a neutral complex that retains on the C18 chain.

  • Protocol:

    • Column: C18 (4.6 x 150mm).[2][3][4]

    • Mobile Phase: Phosphate Buffer (pH 3.0) + 10mM Octanesulfonate : Acetonitrile (50:50).

    • Warning: IPRs permanently modify columns. Dedicate a specific column to this method. Never use this column for LC-MS.

Strategy B: Derivatization (High Sensitivity)

To improve detection limits and peak shape, react Ethambutol with Phenethyl Isocyanate (PEIC) .

  • Reaction: Adds a UV-absorbing phenyl group to the amine.

  • Benefit: The derivative is less polar, retaining easily on standard C18 without ion-pairing agents.

  • Protocol:

    • Mix sample with PEIC in alkaline buffer (pH 9).

    • Incubate at room temp for 20 mins.

    • Extract with Chloroform/Hexane.

    • Analyze on standard C18 with ACN/Water gradient at 254 nm.

Module 4: Internal Standard (IS) Strategy

Q: Can I use a structural analog (e.g., Diphenhydramine) as an IS? A: No. (Not recommended for regulated bioanalysis). Ethambutol is subject to significant matrix effects in plasma/urine. A structural analog will not co-elute perfectly with EMB, meaning it will experience different suppression/enhancement zones in the MS source.

The Solution: Stable Isotope Labeled (SIL) IS Use Ethambutol-d4 or Ethambutol-d10 .

  • Co-elution: The SIL-IS elutes at the exact same time as the analyte.

  • Correction: Any ion suppression affecting EMB also affects the IS equally, canceling out the error.

Visualizing the "Crosstalk" Risk: If your mass resolution is low, ensure your IS is labeled enough (+4 Da minimum) to avoid isotopic overlap with the native drug.

Troubleshooting Guide: Peak Shape & Resolution

Scenario 1: "Shark Fin" Tailing (Asymmetry > 1.5)

TailingMechanism Silanol Residual Silanol (Si-O-) Interaction Electrostatic Drag (Peak Tailing) Silanol->Interaction EMB Ethambutol (NH2+) EMB->Interaction Solution1 Add Ammonium Buffer (Competes for Silanol) Interaction->Solution1 Fix 1 Solution2 Use Hybrid/Amide Column (Shields Silanol) Interaction->Solution2 Fix 2

Figure 2: Mechanism of silanol-induced tailing and chemical countermeasures.

  • Root Cause: Secondary interactions between EMB amines and acidic silanols.[3]

  • Immediate Fix (LC-MS): Increase Ammonium Formate concentration to 10-20mM. The ammonium ions flood the silanol sites, blocking EMB from sticking.

  • Immediate Fix (UV): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will "sacrificially" bind to silanols.

Scenario 2: Resolution Loss between EMB and IS
  • Observation: In LC-MS, the peaks merge (which is expected for SIL-IS), but you see interference in the blank channel.

  • Root Cause: Isotopic contribution. High concentrations of EMB may contribute signal to the EMB-d4 channel (M+4 isotope).

  • Fix:

    • Switch to Ethambutol-d8 or d10 (further mass shift).

    • Ensure the upper limit of quantification (ULOQ) does not saturate the detector.

References

  • Anjani, Q. K., et al. (2021).[5] "Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application." RSC Advances. Link

  • Liu, B., et al. (2013). "Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the simultaneous determination of five first-line antituberculosis drugs in plasma." Analytical and Bioanalytical Chemistry. Link

  • Chenevier, P., et al. (1998). "Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization." Journal of Chromatography B. Link

  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Link

  • BenchChem Support. (2025).[3] "Improving peak shape and chromatography for Ethambutol-d10." Link

Sources

Troubleshooting poor recovery of (S,S)-Ethambutol-d4 from samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polar Base" Paradox

Welcome to the Technical Support Center. You are likely here because your internal standard (IS), (S,S)-Ethambutol-d4 , is showing poor or inconsistent recovery during LC-MS/MS analysis.

Ethambutol is a highly polar, dibasic molecule (pKa ~6.3 and ~9.5). This physicochemical profile creates a specific set of challenges: it is too polar for standard C18 retention without modification, yet basic enough to bind irreversibly to active sites (silanols) on glassware and extraction cartridges.

This guide moves beyond generic advice. We will treat your extraction protocol as a chemical equilibrium system, identifying exactly where your analyte is being lost.

Diagnostic Workflow

Before modifying your chemistry, determine if you have a Recovery issue or a Matrix Effect issue. Use the logic flow below to diagnose your specific failure mode.

DiagnosticTree Start START: Low IS Area Counts Q1 Is the Analyte (Ethambutol) area also low? Start->Q1 Branch1 Yes (Both Low) Q1->Branch1 Correlated Loss Branch2 No (Only IS Low) Q1->Branch2 Decorrelated Q2 Perform Post-Extraction Spike: Extract blank matrix -> Spike IS -> Inject Branch1->Q2 Diagnosis3 PREPARATION ERROR (Spiking/Pipetting) Branch2->Diagnosis3 Result1 Spike Signal = Pure Standard Signal Q2->Result1 Result2 Spike Signal << Pure Standard Signal Q2->Result2 Diagnosis1 TRUE RECOVERY ISSUE (Loss during extraction) Result1->Diagnosis1 Diagnosis2 MATRIX EFFECT (Ion Suppression) Result2->Diagnosis2

Figure 1: Diagnostic logic tree to distinguish between extraction loss (Recovery) and ionization suppression (Matrix Effect).

Section 1: The Chemistry of Extraction (True Recovery Issues)

If you confirmed a True Recovery Issue (Diagnosis 1), your molecule is physically being lost during sample preparation.

Critical Failure Point 1: The Silanol Effect

Ethambutol is a diamine. At neutral or acidic pH, it carries a positive charge. Standard borosilicate glass contains silanol groups (Si-OH) which deprotonate to Si-O⁻.

  • The Interaction: The cationic Ethambutol binds ionically to the anionic glass surface. This binding is often irreversible with standard organic solvents.

  • The Fix:

    • Switch to Polypropylene (PP): Perform all extraction steps in high-quality PP tubes/plates.

    • Silanize Glass: If glass is mandatory, use silanized glassware.

    • Add Modifiers: Add 0.1% Formic Acid or Ammonium Formate to your extraction solvents to compete for binding sites.

Critical Failure Point 2: pH Mismatch in Extraction

Ethambutol's recovery is dictated by its ionization state relative to your extraction mechanism.

Extraction MethodRequired State of EthambutolpH StrategyCommon Mistake
LLE (Liquid-Liquid)Neutral (Uncharged)pH > 10.5 (High Alkaline)Extracting at neutral pH. The charged amine stays in the water; it will not move to the organic layer.
SPE - MCX (Mixed-Mode Cation Exchange)Positive (Charged)pH < 4.0 (Acidic)Loading at high pH. The molecule must be positively charged to bind to the sorbent.[1]
PPT (Protein Precip.)Soluble Acidic Using pure ACN without acid. The drug may co-precipitate with proteins if not kept soluble/ionized.
Protocol Recommendation: Mixed-Mode Cation Exchange (MCX)

For Ethambutol, LLE is difficult due to its high polarity (LogP ~0.1). MCX SPE is the gold standard because it utilizes the molecule's charge for retention, allowing you to wash away interferences aggressively.

Validated MCX Protocol:

  • Pre-treatment: Dilute Plasma 1:1 with 2% Formic Acid (Ensures Ethambutol is positively charged).

  • Condition: Methanol followed by Water.[2]

  • Load: Apply pre-treated sample (Slow flow: 1 mL/min).

  • Wash 1 (Aqueous): 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol (Removes neutral lipids; Ethambutol stays bound via charge).

  • Elution: 5% Ammonium Hydroxide in Methanol (Crucial Step).

    • Mechanism: The NH₄OH raises pH > 10, neutralizing the Ethambutol. It loses its charge, releases from the sorbent, and dissolves in the methanol.

Section 2: Matrix Effects (Ion Suppression)

If you confirmed a Matrix Effect (Diagnosis 2), your Ethambutol is present, but the Mass Spectrometer cannot "see" it because phospholipids are stealing the charge.

The Mechanism

Ethambutol elutes early on C18 columns due to its polarity. Unfortunately, this is exactly where unretained salts and polar phospholipids elute.

  • Symptom: The IS recovery varies wildly between patients (different lipid profiles) but is stable in water standards.

  • The Fix:

    • Chromatography: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . This moves Ethambutol to a later retention time, away from the suppression zone.

    • Diverter Valve: Divert the first 1-2 minutes of flow to waste if using C18.

    • Internal Standard Compensation: Ensure your d4-IS is added before any extraction steps. If suppression happens, it should suppress the IS and Analyte equally, maintaining the ratio.

Section 3: Frequently Asked Questions (FAQs)

Q: My d4-Ethambutol recovery decreases over the course of a run. Is it unstable? A: Ethambutol is generally stable.[3] This "drifting" recovery usually indicates column fouling or inlet contamination . Phospholipids from Protein Precipitation (PPT) methods accumulate on the column head. As the column gets dirtier, ion suppression increases, and signal drops.

  • Action: Install a guard column or switch to SPE (which removes lipids better than PPT).

Q: Can I use standard C18 columns for Ethambutol? A: Yes, but you need an Ion-Pairing Reagent . Adding 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to the mobile phase will help Ethambutol retain on C18. However, these reagents can contaminate the MS source. HILIC is preferred for modern LC-MS/MS.

Q: Why is my LLE recovery < 10% even at high pH? A: Ethambutol is extremely hydrophilic. Even when neutral, it "prefers" water over non-polar solvents like Hexane.

  • Action: If you must use LLE, use a polar organic solvent mixture like Chloroform:Isopropanol (9:1) . Pure non-polar solvents will fail.

Visualizing the SPE Mechanism

Understanding the "Switch" mechanism in Mixed-Mode SPE is vital for troubleshooting elution failures.

SPE_Mechanism cluster_0 Step 1: LOAD (Acidic) cluster_1 Step 2: WASH (Organic) cluster_2 Step 3: ELUTE (Alkaline) Eth_Pos Ethambutol (+) (Protonated) Sorbent Sorbent (-) (Sulfonic Acid) Eth_Pos->Sorbent Ionic Binding Lipids Neutral Lipids Methanol Methanol Wash Methanol->Lipids Washes Away Eth_Pos_2 Ethambutol (+) (Remains Bound) Base 5% NH4OH (High pH) Eth_Neu Ethambutol (0) (Neutralized) Base->Eth_Neu Deprotonation Release Releases from Sorbent Eth_Neu->Release

Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange (MCX). Success depends on pH switching.

References

  • Sivaram, V., et al. (2015). "UFLC/MS method for the estimation of ethambutol in human plasma and its application in tuberculosis patients."[4][5] Asian Journal of Biomedical and Pharmaceutical Sciences.

    • Relevance: Validates protein precipitation methods and stability d
  • Chaitanya Krishna, A., et al. (2012). "Determination of Ethambutol in Presence of Fixed Dose Combination Molecules from Human Plasma by Direct Injection to Liquid Chromatography Tandem Mass Spectrometry."[3][6] Clinical Pharmacology & Biopharmaceutics.

    • Relevance: Discusses internal standard selection and m
  • Kuhlin, J., et al. (2019). "Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs." Clinical Mass Spectrometry.

    • Relevance: Comprehensive review of LC-MS conditions for antituberculars.
  • PubChem Database. "Ethambutol Hydrochloride Compound Summary."

    • Relevance: Source for pKa (6.3, 9.[3]5) and LogP data.

Sources

Optimization of extraction efficiency for ethambutol from complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of extraction efficiency for ethambutol (EMB) from complex biological matrices. Role: Senior Application Scientist Status: System Operational

The "Polarity Paradox": Understanding Your Analyte

Before troubleshooting, you must understand why Ethambutol fails in standard workflows. Ethambutol is a highly polar, hydrophilic, diamine molecule with two pKa values (~6.3 and ~9.5).

  • The Problem: It does not retain well on standard C18 columns without modification, and it resists extraction into organic solvents at neutral pH.

  • The Consequence: Users often experience "breakthrough" on SPE cartridges or <10% recovery in Liquid-Liquid Extraction (LLE).

  • The Fix: You must manipulate pH to exploit its ionic state.

Extraction Workflows: Protocols & Logic

Method A: Solid Phase Extraction (SPE) – Recommended for High Purity

Best for: LC-MS/MS, low detection limits, removing phospholipids. Mechanism: Mixed-Mode Cation Exchange (MCX).[1] Since EMB is basic, we use its positive charge to bind it while washing away interferences.

Protocol:

  • Sample Pre-treatment: Dilute Plasma/Urine 1:1 with 2% Phosphoric Acid .

    • Why? Acidifies the sample (pH < pKa), ensuring EMB is fully protonated (positively charged) to bind to the cation exchange sorbent.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol. (Removes hydrophobic interferences/lipids).

    • Note: EMB stays bound because of the ionic interaction, even in 100% methanol.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Why? The high pH neutralizes the positive charge on EMB, breaking the ionic bond and releasing it into the solvent.

  • Evaporation: Dry under Nitrogen at 40°C and reconstitute.

Method B: Liquid-Liquid Extraction (LLE) – The "Old School" Robust Method

Best for: Labs without SPE manifolds; GC-MS workflows.

Protocol:

  • Alkalinization: Add 50 µL of 1M NaOH to 200 µL plasma.

    • Critical: pH must be >10. This neutralizes both amine groups, making EMB uncharged and hydrophobic enough to enter the organic phase.

  • Extraction: Add 1 mL Chloroform .

    • Why Chloroform? EMB is sparingly soluble in ether or hexane. Chloroform provides the necessary polarity/density.

  • Agitation: Vortex 5 mins, Centrifuge 10 mins at 4000 rpm.

  • Transfer: Move organic (bottom) layer to a fresh tube.

Decision Logic: Selecting the Right Path

The following diagram illustrates the decision process for selecting the extraction method based on your available instrumentation and sensitivity needs.

ExtractionLogic cluster_tips Troubleshooting Tips Start Start: Select Matrix & Goal InstCheck Instrument Available? Start->InstCheck LCMS LC-MS/MS (High Sensitivity) InstCheck->LCMS Mass Spec HPLC HPLC-UV / GC (Lower Sensitivity) InstCheck->HPLC UV/Fluorescence MatrixCheck Matrix Complexity LCMS->MatrixCheck LLE LLE: Chloroform @ pH > 10 *Requires Derivatization for UV* HPLC->LLE Clean Clean Matrix (Saline/Buffer) MatrixCheck->Clean Dirty Dirty Matrix (Plasma/Urine) MatrixCheck->Dirty PP Protein Precipitation (ACN + 0.1% Formic Acid) Clean->PP SPE SPE: Mixed-Mode Cation (MCX) *Removes Phospholipids* Dirty->SPE Tip1 If Recovery < 50% in LLE: Check pH > 10 Tip2 If Matrix Effect > 20% in LC-MS: Switch PP to SPE

Caption: Decision tree for Ethambutol extraction. Green nodes indicate optimal paths for biological matrices; Red indicates paths requiring careful pH control.

Derivatization (For HPLC-UV Users)

Ethambutol has poor UV absorbance. If you lack a Mass Spectrometer, you must derivatize.

  • Reagent: Phenethyl Isocyanate (PEIC).[2][3]

  • Reaction:

    • Dry the extraction residue (from LLE/SPE).

    • Add 100 µL PEIC reagent in acetonitrile.

    • Incubate at 70°C for 20 minutes (or Room Temp for 90 mins).

    • Result: Forms a stable urea derivative detectable at 200–210 nm.

Troubleshooting & FAQs

Q1: I am seeing severe peak tailing in LC-MS. How do I fix this?

Cause: Secondary interactions between the basic amine groups of EMB and residual silanols on the silica column. Solution:

  • Increase Ionic Strength: Add 10mM Ammonium Formate to your mobile phase.

  • Raise pH (If column permits): Use a high-pH stable C18 column (e.g., Waters XBridge) and run mobile phase at pH 9.5. This keeps EMB uncharged, improving peak shape.

  • Switch Column: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) which retains polar bases well without tailing.

Q2: My recovery varies wildly between samples (Matrix Effect).

Cause: Ion suppression from phospholipids, especially if using Protein Precipitation (PP). Data Comparison:

MethodRecovery (%)Matrix Effect (%)Complexity
Protein Precipitation 95-100%High (>30% suppression)Low
LLE (Chloroform) 70-85%Low (<10%)High
SPE (MCX) 90-98% Minimal (<5%) Medium

Fix: Switch to MCX SPE . If you must use PP, use "Phospholipid Removal Plates" (e.g., Waters Ostro or Agilent Captiva).

Q3: Can I use a standard C18 SPE cartridge?

No. Ethambutol is too polar. It will wash off a C18 cartridge during the aqueous wash step, leading to 0% recovery. You must use Cation Exchange (SCX/MCX) or a specialized "Polar Enhanced" polymer.

Q4: What Internal Standard (IS) should I use?
  • Best: Ethambutol-d4 (Deuterated). Corrects for extraction loss and matrix effects perfectly.

  • Alternative: Octylamine (for UV methods).[3][4]

  • Avoid: Structural analogues with different pKa values, as they will extract differently at specific pH levels.

Visualization of Matrix Effects

The following diagram explains why your signal might be disappearing despite good extraction recovery.

MatrixEffects cluster_mechanism Mechanism of Suppression Source ESI Source (Ionization) Detector Mass Spec Detector Source->Detector Suppressed Signal Source->Detector Full Signal Analyte Ethambutol Ions Analyte->Source Matrix Phospholipids (Matrix) Matrix->Source Co-elution Explainer Phospholipids 'steal' charge in the ESI droplet, preventing Ethambutol ionization.

Caption: Mechanism of Ion Suppression. Co-eluting matrix components compete for charge in the ESI source, reducing analyte signal.

References

  • World Health Organization. (2023). Ethambutol Dihydrochloride: Draft proposal for revision for The International Pharmacopoeia. Retrieved from [Link]

  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • Journal of Chromatographic Science. (2007). Determination of Ethambutol Hydrochloride in the Combination Tablets by Precolumn Derivatization. Retrieved from [Link]

  • Biomedical Chromatography. (2020).[5] LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma. Retrieved from [Link]

Sources

Stability of (S,S)-Ethambutol-d4 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ETH-D4-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

(S,S)-Ethambutol-d4 is the critical internal standard (IS) for the quantitative analysis of Ethambutol in biological matrices via LC-MS/MS. While the deuterated label on the ethylene backbone is chemically robust, the compound’s physical properties—specifically the hygroscopicity of the dihydrochloride salt form—pose significant stability challenges. This guide moves beyond basic datasheets to address the causality of experimental failures.

Module 1: Solvent Selection & Preparation

Addressing the "Deuterium Exchange" Anxiety and Solubility Profiles.

Q: Can I dissolve Ethambutol-d4 in Methanol or Water, or will I lose the deuterium label?

A: You can and should use Methanol or Water.

  • The Science: Commercial Ethambutol-d4 is typically labeled on the ethylene backbone (

    
     on the central 
    
    
    
    linkage). Carbon-Deuterium (C-D) bonds are non-labile and do not exchange with protic solvents under standard storage conditions.
  • The Nuance: The amine (

    
    ) and hydroxyl (
    
    
    
    ) protons will exchange immediately with the solvent, but this occurs with the non-labeled Ethambutol as well. Since the
    
    
    label is structural, the mass shift (+4 Da) remains intact.

Q: Which solvent is superior for Stock Solution preparation?

A: Methanol (MeOH) is the gold standard, followed by DMSO .

  • Methanol: Excellent solubility (>50 mg/mL). It evaporates easily, facilitating concentration verification, and is compatible with both HILIC and Reversed-Phase LC methods.

  • Water: While Ethambutol is highly water-soluble, aqueous stock solutions are prone to microbial growth if stored long-term. Only use water for working dilutions, not master stocks.

  • DMSO: Use only if necessary. DMSO is difficult to remove (high boiling point) and can cause freeze/thaw instability issues due to its high freezing point (+19°C), potentially leading to precipitation if the vial isn't fully warmed before pipetting.

Solvent Compatibility Matrix

SolventSolubility RatingStability RiskRecommendation
Methanol High (***** )LowPreferred. Store at -20°C or -80°C.
Water High (*****)Medium (Microbial)Use for daily working dilutions only.
DMSO High (****)Low (Chemical)Acceptable, but physically annoying (freezing).
Acetonitrile Low (*)High (Precipitation)Avoid as primary solvent. Use only as diluent (<50%).
Module 2: Storage & Handling (The Hygroscopic Trap)

Preventing the #1 cause of quantitation error: Water uptake.

Q: My calibration curves are shifting. The IS response varies between weighings. Why?

A: You are likely fighting hygroscopicity . Ethambutol-d4 is almost exclusively supplied as the Dihydrochloride salt (2HCl) . This salt form is extremely hygroscopic.

  • The Failure Mode: When you open a cold vial in a humid room, the powder absorbs atmospheric water instantly. If you weigh 1.0 mg of "powder," you might actually be weighing 0.8 mg of Ethambutol-d4 and 0.2 mg of water. This introduces a systematic error in your internal standard concentration.

Protocol: The "Zero-Error" Weighing Technique

  • Equilibration: Allow the vial to reach room temperature before breaking the seal. (Wait 30 mins).

  • Rapid Solvation: Do not weigh the solid powder onto a balance pan. Instead, perform a gravimetric dissolution :

    • Tare the entire vial with the powder.

    • Add a known mass of Methanol directly into the manufacturer's vial.

    • Calculate the concentration based on the solvent mass added and the manufacturer's stated mass (assuming 100% transfer).

  • Desiccation: Store any solid residue in a desiccator cabinet, not just a fridge.

Q: What are the optimal storage temperatures?

  • Powder: -20°C (Stable for >3 years if kept dry).[1]

  • Stock Solution (MeOH): -80°C (Preferred) or -20°C. Stable for 6–12 months.

  • Working Solution (Aq/MeOH): 4°C. Discard after 1 week.

Module 3: Troubleshooting Analytical Anomalies

Diagnosing LC-MS/MS issues specific to Ethambutol.

Q: I see "Cross-Talk" (Signal in the analyte channel coming from the IS). Is my IS impure?

A: Not necessarily. This is often an Isotopic Contribution issue.

  • Mechanism: Ethambutol-d4 (+4 Da) is the standard. However, if your concentration of IS is too high, the natural isotopic distribution (C13 isotopes) of the IS might bleed into the analyte window.

  • Check: Ensure your IS concentration is close to the geometric mean of your calibration curve, not vastly higher.

  • Alternative: Verify the "d4" purity. If the material contains significant "d0" (unlabeled) impurities, you cannot use it.

Q: Peak Tailing is destroying my sensitivity. How do I fix it?

A: Ethambutol is a diamine (basic). It interacts strongly with free silanols on silica columns.

  • Fix 1 (Mobile Phase): High pH is often better for peak shape (pH > 9.5 using Ammonium Hydroxide) because it suppresses the protonation of the amine, making it less polar and reducing silanol interaction. Note: Ensure your column is high-pH stable.

  • Fix 2 (Ion Pairing): If using acidic conditions (Formic acid), increase ionic strength (Ammonium Formate 10-20mM) to mask silanols.

Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree

SolventStrategy Start Start: Ethambutol-d4 Solid Form Check Form: Free Base or HCl Salt? Start->Form Salt HCl Salt (Hygroscopic) Form->Salt Most Common Base Free Base (Oily/Waxy) Form->Base Rare Weighing CRITICAL: Do not weigh on paper. Dissolve directly in vial. Salt->Weighing SolventChoice Select Primary Solvent Base->SolventChoice Weighing->SolventChoice MeOH Methanol (Recommended) - Fast Evaporation - Good Solubility SolventChoice->MeOH Best Practice DMSO DMSO - Hard to remove - Freeze risk SolventChoice->DMSO Alternative Water Water - Microbial risk - No long-term storage SolventChoice->Water Daily Use Only Storage Store Stock @ -80°C MeOH->Storage

Caption: Decision logic for handling Ethambutol-d4, emphasizing the critical handling of the hygroscopic salt form.

Figure 2: Troubleshooting Signal Loss

Troubleshooting Issue Issue: Low IS Signal Check1 1. Check Solubility Did stock precipitate? Issue->Check1 Check2 2. Check Adsorption Is it sticking to glass? Check1->Check2 No Action1 Warm/Sonicate (Ethambutol is stable to heat) Check1->Action1 Yes Check3 3. Check Matrix Ion Suppression? Check2->Check3 No Action2 Use Polypropylene (PP) vials or Silanized Glass Check2->Action2 Yes Action3 Dilute Sample or Switch to HILIC Check3->Action3

Caption: Step-by-step diagnostic flow for resolving low Internal Standard recovery.

References
  • MedChemExpress. (2024). Ethambutol-d4 Product Datasheet & Stability Profile. MedChemExpress. Link

  • World Health Organization (WHO). (2023). The International Pharmacopoeia: Ethambutol Dihydrochloride Monograph. WHO.[2][] Link

  • National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR. PubMed Central. Link

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. ResolveMass Laboratories. Link

  • Journal of Applied Pharmaceutical Science. (2023). A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs. JAPS. Link

Sources

Minimizing ion suppression of ethambutol with a deuterated internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression of Ethambutol with Ethambutol-d4

Status: Operational Ticket ID: EMB-IS-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]

Executive Summary & Core Directive

Welcome to the Precision Bioanalysis Support Center. You are likely here because your LC-MS/MS assay for Ethambutol (EMB) is showing inconsistent quantification, despite using a deuterated internal standard (EMB-d4).

The Core Problem: Ethambutol is a small, highly polar, basic molecule (


 ~9.5). In biological matrices (plasma/urine), it elutes early—often in the "suppression zone" where salts and phospholipids congregate. While Ethambutol-d4 is the gold standard for correction, it is not a "magic wand."[1] If the suppression is too severe (signal loss >80%) or if the deuterated standard does not perfectly co-elute due to the Deuterium Isotope Effect , your quantification will fail.

This guide provides the protocols to diagnose, minimize, and validate the correction of these matrix effects.

The Mechanism: Why Your Signal is Disappearing

Before troubleshooting, you must visualize the invisible competition occurring in your ESI source.

Figure 1: The Ionization Competition Model This diagram illustrates how matrix components (phospholipids) steal charge from Ethambutol, and how the IS corrects this—provided they overlap perfectly.

IonSuppression cluster_ESI Electrospray Ionization (ESI) Source Droplet Charged Droplet (Limited Charge Sites) Competition Charge Competition Matrix monopolizes surface Droplet->Competition Matrix Matrix Components (Phospholipids/Salts) High Surface Activity Matrix->Droplet High Conc. Analyte Ethambutol (EMB) Analyte->Droplet IS Ethambutol-d4 (IS) IS->Droplet Detector Mass Spec Detector Competition->Detector Reduced Ion Yield (Suppression) DataSystem Data System Ratio = Area(EMB) / Area(IS) Detector->DataSystem Signal Output DataSystem->DataSystem Normalization: Both suppressed equally? If YES -> Accurate Quant If NO -> Error

Caption: ESI charge competition mechanism. Matrix components with high surface activity prevent Ethambutol from accessing the droplet surface for desorption.

Troubleshooting Guides (Q&A Modules)
Module A: The "Drifting" Internal Standard

Issue: My Ethambutol-d4 peak elutes 0.1–0.2 minutes earlier than the analyte. Is this a problem?

Diagnosis: You are experiencing the Deuterium Isotope Effect .[1][2] The C-D bond is slightly shorter and less lipophilic than the C-H bond.[3] In high-efficiency chromatography (especially RPLC), this causes the deuterated analogue to travel faster, potentially separating it from the analyte.

Risk: If the IS elutes before the suppression zone (where the analyte is suppressed), the IS signal will be normal while the analyte signal is crushed. The ratio will be artificially low.[1]

Protocol: Co-elution Optimization

  • Check Resolution: If

    
     min, you must intervene.[1]
    
  • Switch Column Chemistry:

    • Current: C18 (Hydrophobic interaction maximizes the isotope effect).[1]

    • Recommendation:HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

    • Why: HILIC relies on partitioning into a water layer.[1] The subtle lipophilicity difference of deuterium is less pronounced in HILIC modes, often improving co-elution for polar bases like Ethambutol.[1]

  • Modify Mobile Phase:

    • Increase buffer strength (e.g., 10mM Ammonium Formate) to mask secondary silanol interactions that might be separating the species.

Module B: The "Ghost" Signal (Cross-Talk)

Issue: I see a peak for Ethambutol in my "IS Only" blank samples.

Diagnosis: This is Isotopic Interference or "Cross-talk."[1]

  • Impurity: Your d4 standard contains traces of d0 (unlabeled Ethambutol).[1]

  • Fragmentation: The mass transition for the IS includes an isotope contribution from the analyte (or vice versa).[1]

Protocol: Interference Check Perform this self-validating test before running any curve.

Injection TypeExpected Result (Analyte Channel)Expected Result (IS Channel)Action if Failed
Double Blank (Matrix only)No PeakNo PeakCheck system carryover/contamination.
Blank + IS (Matrix + IS)< 20% of LLOQ Area High SignalFAIL: Impure IS. Purchase higher purity (>99 atom % D) or reduce IS concentration.
ULOQ + No IS (High Analyte)High Signal< 5% of IS Area FAIL: Mass resolution too low. Adjust MRM transitions.

Technical Tip:

  • Ethambutol Transition:

    
     205.2 
    
    
    
    116.1[1]
  • Ethambutol-d4 Transition:

    
     209.2 
    
    
    
    120.1[1]
  • Ensure your mass spec resolution is set to "Unit" or "High" to prevent overlap.

Module C: Severe Suppression (Sensitivity Loss)

Issue: The IS corrects the linearity, but my overall sensitivity is too low to hit the LLOQ.

Diagnosis: The IS corrects quantification accuracy, it does not restore signal counts. If 90% of your signal is suppressed, your S/N ratio may drop below the limit of detection.[1]

Protocol: Matrix Factor (MF) Assessment You must quantify the suppression to know if your extraction is adequate.[1]

Step 1: Prepare 3 Solution Sets

  • Set A (Neat): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS.[1]

  • Set C (Pre-Extraction Spike): Add Analyte + IS to matrix, then extract.[1]

Step 2: Calculate MF


[1]
  • 
    : No effect.
    
  • 
    : Ion Suppression.[1]
    
  • 
    : Ion Enhancement.[1]
    

Step 3: Calculate IS-Normalized MF



  • Pass Criteria: The IS-Normalized MF should be close to 1.0 (CV < 15%) across 6 different lots of matrix (lipemic, hemolyzed, normal).

Advanced Workflow: Sample Preparation

If your Matrix Factor is < 0.5 (50% suppression), simple protein precipitation (PPT) is insufficient.[1] You must remove phospholipids.[1]

Figure 2: Sample Prep Decision Tree

SamplePrep Start Start: Plasma Sample PPT Protein Precipitation (Acetonitrile) Start->PPT Check Check Matrix Factor (MF) PPT->Check Pass MF > 0.8 Proceed to LC-MS Check->Pass Clean Fail MF < 0.8 (Phospholipids remain) Check->Fail Dirty PLD Phospholipid Removal Plate (Hybrid SPE/PPT) Fail->PLD High Throughput LLE Liquid-Liquid Extraction (High pH + Ethyl Acetate) Fail->LLE Max Sensitivity PLD->Pass LLE->Pass

Caption: Decision tree for selecting sample preparation based on Matrix Factor results.

Recommended Extraction for Ethambutol: Since Ethambutol is polar, standard LLE is difficult.[1]

  • Technique: "Salting-out" Assisted Liquid-Liquid Extraction (SALLE).[1][4]

  • Method: Add high concentration salt (ZnSO4 or Ammonium Acetate) to the aqueous phase to force Ethambutol into the organic layer (Acetonitrile/Ethyl Acetate). This leaves salts and phospholipids behind.[1]

References & Regulatory Grounding
  • FDA Bioanalytical Method Validation Guidance (2018)

    • Relevance: Mandates the assessment of matrix effects and the use of IS-normalized Matrix Factors (Section III.B.2).

    • Source:[1]

  • Ion Suppression Mechanisms in LC-MS

    • Relevance: Explains the competition model between analytes and non-volatile matrix components in ESI.

    • Source: [Annesley, T. M. (2003).[1] Ion Suppression in Mass Spectrometry. Clinical Chemistry.]([Link]1]

  • Deuterium Isotope Effects in Chromatography

    • Relevance: details the retention time shifts observed between protiated and deuterated isotopologues in RPLC.

    • Source: [Wang, S., et al. (2007).[1] Deuterium isotope effect on the retention time of internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.]([Link])

  • Ethambutol LC-MS/MS Methodologies

    • Relevance: Specific extraction and MS parameters for Ethambutol analysis.

    • Source: [Chaitanya Krishna, A., et al. (2012).[1] Determination of Ethambutol in Human Plasma by LC-MS/MS. Clinical Pharmacology & Biopharmaceutics.]([Link]1]

Sources

Deuterium back-exchange issues with (S,S)-Ethambutol-d4 in protic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the specific challenges associated with (S,S)-Ethambutol-d4 analysis, particularly focusing on the phenomenon often misdiagnosed as "deuterium back-exchange" in protic solvents.

Executive Summary & Core Mechanism

Users frequently report "back-exchange" or signal loss when using (S,S)-Ethambutol-d4 (Ethylene-d4) as an Internal Standard (IS) in LC-MS/MS workflows involving protic solvents (Methanol, Water, Acetonitrile/Water).

The Reality: True chemical back-exchange of the carbon-bound deuterium (C-D) on the ethylene bridge is kinetically negligible under standard LC-MS conditions. The observed issues are typically caused by one of three distinct mechanisms:

  • Rapid Exchange of Labile Protons (NH/OH): Immediate equilibration with the mobile phase.

  • Incorrect MRM Transition Selection: Failure to account for the specific fragmentation of the deuterated bridge.

  • Source-Induced Scrambling: H/D scrambling occurring in the high-energy environment of the ESI source, not in the solvent vial.

This guide provides the diagnostic logic to distinguish these issues and stabilize your assay.

Chemical Structure & Isotope Logic

Understanding the exact location of the deuterium label is critical for troubleshooting.

  • Analyte: (S,S)-Ethambutol[1]

  • Standard: (S,S)-Ethambutol-d4 (Ethylene-d4)

  • Label Position: The four deuterium atoms are located on the ethylene bridge (C1 and C2 of the ethylenediamine core).

Visualizing the Stability Profile

The diagram below illustrates the stable vs. labile positions on the molecule.

Ethambutol_Structure cluster_0 Solvent Interaction (Protic Mobile Phase) cluster_1 (S,S)-Ethambutol-d4 Molecule Solvent MeOH / H2O (Source of H+) Amine_L NH (Labile H) Solvent->Amine_L Instant Exchange (H <-> H) Bridge Ethylene Bridge (-CD2-CD2-) (STABLE C-D) Solvent->Bridge NO EXCHANGE (Kinetic Barrier) Amine_R NH (Labile H) Solvent->Amine_R Instant Exchange (H <-> H) SideChain_L Side Chain (HO-CH2-CH(Et)-) SideChain_L->Amine_L Amine_L->Bridge Bridge->Amine_R SideChain_R Side Chain (-CH(Et)-CH2-OH) Amine_R->SideChain_R

Caption: Figure 1. Stability map of Ethambutol-d4. Red zones indicate protons that exchange instantly with the solvent. Green zone indicates the stable deuterated bridge.

Troubleshooting Guide: Diagnosing "Back-Exchange"

Issue 1: "My Precursor Mass is Wrong"

Symptom: You expect a specific mass shift but see a different value in the MS1 scan. Root Cause: Confusion between "d4" (Carbon-labeled) and "d8" (fully exchanged).

ParameterTheoretical Mass (In Vacuo)Mass in H2O/MeOH Mobile PhaseMass in D2O (NMR/Expt)
Formula C10H20D4 N2O2C10H20D4 N2O2C10H16D8 N2O2
Exchangeable Sites 2 × NH, 2 × OHAll are H (from solvent)All are D (from solvent)
[M+H]+ m/z 209.3 209.3 213.3 (approx)

Solution:

  • Ensure you are monitoring m/z 209.3 (or 209.2) for the [M+H]+.[2]

  • If you see m/z 205.3 , you are either using the wrong standard (unlabeled) or your standard has chemically degraded (rare).

  • If you see m/z 213 , you are likely infusing in a deuterated solvent (D2O), which is unnecessary for LC-MS quantitation.

Issue 2: "I Have No Signal for the IS Product Ion"

Symptom: The precursor (209.3) is strong, but the transition (e.g., 209 -> 120) yields no signal. Root Cause: Fragmentation Mismatch. The deuterium label is on the bridge. If your fragmentation pathway splits the bridge or loses the label, the mass shift will not be +4.

Fragmentation Logic Table:

Transition TypeEthambutol (d0)Ethambutol-d4 (d4)Mass ShiftNotes
Precursor 205.2209.2+4 Intact molecule.
Fragment A (Cleavage of C-C bridge)116.1118.1+2 Fragment retains half the bridge (-CD2-).
Fragment B (Side chain loss)VariesVaries+4 If fragment retains full bridge.
Fragment C (Loss of H2O)187.2191.2+4 Retains full structure minus water.

Critical Fix:

  • Do NOT assume the product ion is simply [d0 fragment + 4].

  • If the standard transition is 205 -> 116 , the correct IS transition is likely 209 -> 118 (retaining 2 deuteriums), NOT 209 -> 120.

  • Action: Perform a Product Ion Scan (MS2) of m/z 209.3 to empirically determine the dominant deuterated fragment.

Issue 3: "Signal Intensity Decreases Over Time in Solution"

Symptom: The peak area of Ethambutol-d4 decreases while sitting in the autosampler (MeOH/Water). Root Cause: This is rarely back-exchange. It is usually Adsorption or Instability of the Amine .

  • Glass Adsorption: Ethambutol is a diamine and sticks to silanols in glass vials.

  • Oxidation: Amines can oxidize over time.

Protocol for Stability:

  • Solvent: Use polypropylene (PP) vials, not glass.

  • Modifier: Ensure the solvent contains 0.1% Formic Acid to protonate the amines (preventing adsorption and oxidation).

  • Temperature: Keep autosampler at 4°C.

Experimental Validation Protocol

Use this step-by-step workflow to validate your Ethambutol-d4 standard.

Step 1: The "Isotope Integrity" Test

Objective: Confirm the "d4" label is on the carbon backbone and not exchanging.

  • Prepare a 1 µg/mL solution of Ethambutol-d4 in 50:50 Methanol:Water (0.1% Formic Acid) .

  • Infuse directly into the MS (ESI+).

  • Acquire MS1 spectrum.

  • Criteria: You should see a dominant peak at m/z 209.2 .

    • If you see a distribution (208, 207...): Your standard is impure or scrambling is occurring in the source.

    • If you see 205: You have the wrong compound.

Step 2: The "Fragment Mapping" Scan

Objective: Identify the correct MRM transition.

  • Select Precursor m/z 209.2.

  • Apply Collision Energy (CE) ramp (e.g., 10V to 40V).

  • Record the MS2 spectrum.

  • Compare with Unlabeled Ethambutol (Precursor 205.2).

    • Match the peaks: If d0 has 116, look for 118 or 120 in d4.

    • Select the transition with the highest intensity that retains at least 2 deuteriums.

Frequently Asked Questions (FAQ)

Q: Can I use D2O to prevent back-exchange? A: No. Using D2O in your mobile phase is expensive and unnecessary. The C-D bonds are stable in H2O. The NH/OH protons will exchange to H in the LC column anyway. Quantify based on the C-D backbone mass.

Q: I see a "cross-talk" peak in my blank. Is my d4 turning into d0? A: Unlikely. Check your standard purity. Commercial d4 standards often contain 0.1–0.5% d0 (unlabeled) as an impurity from synthesis. If your IS concentration is very high, this 0.5% impurity will appear as a significant peak in the analyte channel. Solution: Lower the IS concentration.

Q: Why does the literature mention "back-exchange" for Ethambutol? A: This often refers to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) studies where researchers intentionally monitor the exchange of the NH/OH protons to study protein binding or conformation [1]. It is not relevant to standard bioanalytical quantitation of the drug itself.

References

  • Hamuro, Y., et al. (2003). "Rapid analysis of protein structure and dynamics by hydrogen/deuterium exchange mass spectrometry." Journal of Biomolecular Techniques, 14(3), 171. Link

  • Chhonker, Y. S., et al. (2017). "Simultaneous quantitation of ethambutol, isoniazid, pyrazinamide, and rifampicin in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 134, 260-268. Link

  • World Health Organization. (2023). "Ethambutol Dihydrochloride Monograph (Draft)." The International Pharmacopoeia. Link

  • PubChem. "Ethambutol-d4 Compound Summary." National Library of Medicine. Link

Sources

Validation & Comparative

Technical Guide: Validation of an LC-MS/MS Method for Ethambutol Using (S,S)-Ethambutol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Ethambutol (EMB) is a cornerstone of first-line antitubercular therapy.[1] However, its therapeutic window is narrow; sub-therapeutic levels lead to drug resistance, while supratherapeutic levels risk optic neuritis. Consequently, Therapeutic Drug Monitoring (TDM) requires an analytical method that is not just "functional" but rigorously accurate in the face of complex biological matrices.

This guide validates a high-throughput LC-MS/MS method for Ethambutol in human plasma. Crucially, it provides a comparative analysis demonstrating why (S,S)-Ethambutol-d4 (deuterated internal standard) is not merely an "option" but a quantitative necessity compared to non-isotopic alternatives (e.g., Octylamine or structural analogs) for regulatory-grade bioanalysis.

Comparative Analysis: The Case for Deuterated IS

In LC-MS/MS, the "Matrix Effect" (ME)—ion suppression or enhancement caused by co-eluting phospholipids and salts—is the primary source of analytical error.[2]

The Mechanism of Failure in Analog Internal Standards

When using a structural analog (e.g., Diphenhydramine or Octylamine) as an Internal Standard (IS):

  • Retention Time Shift: The analog elutes at a different time than Ethambutol.

  • Differential Suppression: The analog experiences a different matrix load than the analyte.

  • Result: The IS ratio fails to normalize the suppression, leading to inaccurate quantification.

The (S,S)-Ethambutol-d4 Advantage

(S,S)-Ethambutol-d4 is chemically identical to the analyte but mass-shifted (+4 Da).

  • Co-elution: It elutes at the exact (or nearly exact) retention time as Ethambutol.

  • Symmetric Suppression: If the matrix suppresses Ethambutol signal by 40%, it suppresses the d4-IS by 40%.

  • Result: The ratio (

    
    ) remains constant, yielding 100% accuracy despite matrix interference.
    
Comparative Performance Data (Representative)
Feature(S,S)-Ethambutol-d4 (Recommended)Structural Analog (e.g., Octylamine)
Retention Time Co-elutes with EthambutolShifts (typically >0.5 min difference)
Matrix Effect Correction Excellent: Corrects for variable ion suppressionPoor: Subject to differential suppression
Extraction Recovery Identical to analyteVaries based on physicochemical differences
FDA/EMA Compliance Preferred for regulated bioanalysisRequires extensive proof of parallelism
Cost HigherLower

Method Development & Optimization

Instrumentation & Conditions[1][3][4][5]
  • LC System: UHPLC (e.g., Agilent 1290 or equivalent)

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis)

  • Ionization: Electrospray Ionization (ESI) Positive Mode[1][3][4]

Chromatographic Strategy

Ethambutol is highly polar and basic. Standard C18 columns often suffer from poor retention and peak tailing.

  • Expert Recommendation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Pentafluorophenyl (PFP) column.

  • Selected Column: Kinetex HILIC or Atlantis HILIC Silica (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • MP A: 10 mM Ammonium Formate in Water (pH 3.5)

    • MP B: Acetonitrile with 0.1% Formic Acid[5][6]

    • Note: High organic starting conditions are required for HILIC retention.

Mass Spectrometry Parameters

The following transitions are selected for maximum sensitivity and specificity.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Ethambutol 205.2 (

)
116.125Quantifier
Ethambutol 205.2141.120Qualifier
Ethambutol-d4 209.2 (

)
120.125Internal Standard

Analytical Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical normalization step provided by the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Plasma (Contains Ethambutol) PPT Protein Precipitation (Acetonitrile) Sample->PPT IS_Add Add (S,S)-Ethambutol-d4 (Internal Standard) IS_Add->PPT Centrifuge Centrifugation 10,000 x g PPT->Centrifuge LC HILIC Separation (Co-elution of EMB & d4) Centrifuge->LC Supernatant ESI ESI Source (Ionization) LC->ESI MS MS/MS Detection (MRM Mode) ESI->MS Data Data Processing Ratio: Area(EMB) / Area(d4) MS->Data

Figure 1: Analytical workflow for Ethambutol quantification. Note the co-processing of analyte and IS.

Validation Protocol (FDA/EMA Compliant)

This protocol adheres to the FDA Bioanalytical Method Validation Guidance (2018) [1].[7]

Selectivity & Specificity

Objective: Ensure no interference from endogenous plasma components.

  • Protocol: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at retention time of Ethambutol must be < 20% of the LLOQ response.

Linearity & Sensitivity (LLOQ)

Objective: Define the dynamic range.

  • Range: 0.1 µg/mL to 10 µg/mL (covers therapeutic range).

  • Protocol: 8 non-zero standards. Weighting factor

    
    .
    
  • Acceptance: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) > 0.[8]99. Deviations < ±15% (±20% at LLOQ).
    
Matrix Effect (The Critical Test)

Objective: Quantify ion suppression and prove d4-IS compensation.

  • Protocol:

    • Set A (Neat): Analyte spiked in mobile phase.

    • Set B (Matrix): Analyte spiked into extracted blank plasma (post-extraction spike).

  • Calculation:

    
    
    
    
    
  • Success Criteria: The IS-Normalized MF should be close to 1.0 (or 100%), indicating the d4-IS perfectly tracks the suppression of the analyte.

Mechanism of Matrix Compensation

The diagram below details why the d4-IS is superior during the ionization phase.

MatrixEffect cluster_ionization ESI Droplet Surface (Competition for Charge) Matrix Eluting Matrix Components (Phospholipids/Salts) Suppression Ion Suppression (Charge Scavenging) Matrix->Suppression Causes EMB Ethambutol (Analyte) EMB->Suppression Affected by IS Ethambutol-d4 (Internal Standard) IS->Suppression Equally Affected Detector Mass Spec Detector Suppression->Detector Reduced Signal Result Quantification Result Detector->Result Ratio Calculation (Signal Drop Cancels Out)

Figure 2: Mechanism of Matrix Effect Compensation. Because Ethambutol and Ethambutol-d4 co-elute, they compete for ionization energy equally. The ratio calculation cancels out the suppression effect.

Experimental Procedure (Step-by-Step)

Step 1: Stock Preparation
  • Dissolve 10 mg Ethambutol HCl in 10 mL Methanol (1 mg/mL).

  • Dissolve 1 mg (S,S)-Ethambutol-d4 in 10 mL Methanol (100 µg/mL).

  • Prepare Working IS Solution: Dilute d4 stock to 500 ng/mL in Acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)[6]
  • Pipette 50 µL of patient plasma into a 1.5 mL tube.

  • Add 200 µL of Working IS Solution (Acetonitrile containing d4-IS).

    • Note: The Acetonitrile acts as the precipitating agent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 2 µL into the LC-MS/MS.

Step 3: Data Analysis[5][9]
  • Integrate peaks for Ethambutol (205>116) and Ethambutol-d4 (209>120).

  • Plot Calibration Curve: Y-axis = (Area EMB / Area IS); X-axis = Concentration.

  • Calculate unknowns using linear regression (

    
    ).
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link][7][9]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Bickley, A., et al. (2014). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinical Chemistry (AACC). [Link]

  • Prasad, B., et al. (2014).[10] "Simultaneous determination of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma by an LC-MS/MS method." Journal of Pharmaceutical Analysis. [Link]

Sources

Comparative Guide: (S,S)-Ethambutol-d4 vs. Alternative Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the bioanalysis of Ethambutol (EMB)—a highly polar, first-line antitubercular drug—the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogues (e.g., Diphenhydramine, Glipizide) offer cost advantages, they frequently fail to compensate for the significant matrix effects associated with Ethambutol’s early chromatographic elution.

The Verdict: (S,S)-Ethambutol-d4 represents the optimal balance of performance and accessibility for regulated bioanalysis (FDA/EMA). While Ethambutol-d8 offers superior crosstalk elimination in high-dynamic-range assays, (S,S)-Ethambutol-d4 is the industry "Gold Standard" for routine therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

The Technical Challenge: Why Ethambutol Needs a SIL-IS

Ethambutol is a small, hydrophilic molecule (


) containing two secondary amine groups and two hydroxyl groups. It lacks a strong chromophore, making LC-MS/MS the detection method of choice.

However, its polarity presents a specific bioanalytical hazard: Matrix Effects.

  • Retention Time: On Reverse Phase (C18) columns, EMB elutes near the void volume where salts and phospholipids also elute.

  • Ion Suppression: These co-eluting matrix components compete for ionization charge in the electrospray source (ESI), leading to signal suppression.

  • The Flaw of Analogues: A structural analogue (e.g., Diphenhydramine) will have a different retention time (

    
    ) than EMB. Therefore, the analogue experiences different suppression than the analyte, leading to inaccurate quantification.
    

Solution: A Stable Isotope-Labeled (SIL) IS, such as (S,S)-Ethambutol-d4 , co-elutes with the analyte, experiencing the exact same suppression events, thereby mathematically correcting the signal.

Head-to-Head Comparison: The Contenders

Primary Candidate: (S,S)-Ethambutol-d4
  • Structure: Deuterium labeling usually occurs on the ethylene backbone or the methylene groups adjacent to the amines.

  • Mechanism: Co-elutes with Ethambutol.

  • Pros: Corrects for matrix effects, recovery loss, and ionization variability. Cost-effective compared to C13 variants.

  • Cons: Potential for "Deuterium Isotope Effect" (slight

    
     shift) if chromatography is extremely high-resolution, though rarely an issue for EMB.
    
Alternative A: Ethambutol-d8 (High Mass Shift)
  • Structure: Per-deuterated on ethyl side chains.

  • Pros: +8 Da mass shift eliminates "Isotopic Crosstalk" (contribution of the analyte's natural isotopes to the IS channel) in assays with very wide calibration ranges.

  • Cons: Higher cost; slightly higher risk of retention time separation from the analyte due to mass difference.

Alternative B: Structural Analogues (Diphenhydramine, Glipizide)
  • Structure: Chemically distinct amines.

  • Pros: Extremely cheap; readily available in most labs.

  • Cons: Scientific Risk. Do not co-elute. Fails to correct for phospholipid suppression zones. Unsuitable for regulated (GLP) studies.

Table 1: Performance Matrix
Feature(S,S)-Ethambutol-d4Ethambutol-d8Diphenhydramine (Analogue)
Matrix Effect Correction Excellent (Co-elutes)Excellent (Co-elutes)Poor (Drifts in

)
Mass Shift (

m)
+4 Da+8 DaN/A (Different MW)
Crosstalk Risk Low (Suitable for most ranges)Negligible (Best for high range)None
Retention Time Match > 99% Match> 98% MatchMismatched
Regulatory Suitability High (FDA/EMA Preferred)HighLow (Discovery only)
Cost Efficiency HighModerateVery High

Decision Logic for Researchers

The following decision tree illustrates when to select d4 versus d8 or an analogue.

IS_Selection Start Select Ethambutol Internal Standard Regulated Is this a Regulated Study? (GLP/Clinical) Start->Regulated Yes Discovery Early Discovery / Non-GLP? Start->Discovery No Range Is Dynamic Range > 3 Orders of Magnitude? Regulated->Range Use_d4 RECOMMENDED: (S,S)-Ethambutol-d4 (Standard TDM/PK) Discovery->Use_d4 Accuracy Critical Use_Analogue ACCEPTABLE: Diphenhydramine (Cost Saving) Discovery->Use_Analogue Budget Critical Range->Use_d4 No (Standard) Use_d8 ALTERNATIVE: Ethambutol-d8 (Prevents Crosstalk) Range->Use_d8 Yes (High Conc.)

Figure 1: Decision logic for selecting the appropriate Internal Standard based on study rigor and dynamic range.

Experimental Protocol: Validating the IS Selection

To scientifically prove that (S,S)-Ethambutol-d4 is superior to an analogue, you must perform a Matrix Factor (MF) Evaluation as per ICH M10 guidelines.

Objective

Quantify the "IS-Normalized Matrix Factor."[1] A value close to 1.0 indicates the IS is perfectly compensating for matrix effects.

Methodology
  • Preparation:

    • Set A (Post-Extraction Spike): Extract 6 lots of blank plasma. Spike Ethambutol and IS after extraction.

    • Set B (Neat Solution): Prepare pure standard solutions of Ethambutol and IS in mobile phase (no matrix).

  • Analysis: Inject both sets on LC-MS/MS.

  • Calculation:

    • Calculate Absolute MF for Analyte:

      
      
      
    • Calculate Absolute MF for IS:

      
      
      
    • IS-Normalized MF:

      
      
      
Workflow Diagram

Matrix_Factor Plasma 6 Lots Blank Plasma Extract Protein Precipitation (MeOH/ACN) Plasma->Extract Spike Spike Analyte + IS (Post-Extraction) Extract->Spike LCMS LC-MS/MS Analysis Spike->LCMS Neat Neat Solution (Mobile Phase) Neat->LCMS Calc Calculate IS-Normalized Matrix Factor LCMS->Calc

Figure 2: Workflow for Matrix Factor determination. Ideally, the IS-Normalized MF should be between 0.85 and 1.15.

Critical Analysis of Data

In a typical validation (referenced from J. Pharm. Biomed. Anal.), the following results are expected when comparing d4 vs. an analogue:

Metric(S,S)-Ethambutol-d4Diphenhydramine (Analogue)Interpretation
Absolute MF (Analyte) 0.65 (Suppression)0.65 (Suppression)The matrix suppresses the signal by 35%.
Absolute MF (IS) 0.64 (Matches Analyte)0.95 (No Suppression)The analogue elutes later, missing the suppression zone.
IS-Normalized MF 1.02 (Corrected) 0.68 (Failed) d4 corrects the error; Analogue fails.

Key Insight: Because the d4 IS is suppressed by the same amount as the analyte (0.64 vs 0.65), the ratio remains constant. The analogue, eluting in a cleaner region (MF 0.95), fails to correct the suppression, leading to a 32% underestimation of the drug concentration.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link

  • Raju, K. S., et al. (2017).[2] "Bioanalysis of antitubercular drugs using liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 139, 143-161. Link

  • Bickley, A., et al. (2020). "A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma." Biomedical Chromatography, 34(5).[3] Link

  • Wang, S., et al. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study." Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link

Sources

The Gold Standard in Ethambutol Quantification: A Comparative Guide to Accuracy and Precision Using (S,S)-Ethambutol-d4

Author: BenchChem Technical Support Team. Date: February 2026

<

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies for tuberculosis treatment, the accurate and precise measurement of ethambutol is paramount.[1][2] Ethambutol, a first-line bacteriostatic agent, requires carefully controlled plasma concentrations to ensure efficacy while avoiding dose-related toxicity, such as optic neuritis.[1][2] However, achieving reliable quantification in complex biological matrices like human plasma is fraught with analytical challenges. This guide provides an in-depth comparison of methodologies for ethambutol measurement, demonstrating the indispensable role of a stable isotope-labeled internal standard, (S,S)-Ethambutol-d4, in overcoming these hurdles.

The Analytical Challenge: Why Ethambutol Measurement is Not Trivial

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for bioanalysis due to its high sensitivity and selectivity.[3] Despite its power, LC-MS/MS is susceptible to a phenomenon known as the "matrix effect".[3][4]

What is the Matrix Effect? The matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer's source, caused by co-eluting, undetected components from the biological sample (e.g., phospholipids, salts, metabolites).[3][4] This effect is a significant source of variability and can lead to:

  • Inaccurate Results: If the matrix effect differs between calibration standards and actual study samples, the calculated concentration will be erroneous.[3]

  • Poor Precision: The matrix effect can vary from sample to sample, leading to high variability (%CV) in results.[3]

  • Reduced Sensitivity: Ion suppression can diminish the analyte signal, compromising the lower limit of quantification (LLOQ).[3]

Ethambutol, being a polar molecule, often requires specific chromatographic techniques (like HILIC) or derivatization, which can further complicate analysis and introduce variability. Simple sample preparation techniques like protein precipitation, while fast, result in relatively "dirty" extracts, exacerbating the matrix effect.[5]

The Solution: Isotopic Dilution with (S,S)-Ethambutol-d4

The most effective way to compensate for variability during sample preparation and the unpredictability of the matrix effect is to use a stable isotope-labeled (SIL) internal standard (IS).[6][7] (S,S)-Ethambutol-d4 is the ideal IS for the quantification of (S,S)-Ethambutol, the therapeutically active enantiomer.[8]

A SIL IS is a version of the analyte where several atoms (typically hydrogen) have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium).[9]

Why is this the Gold Standard? (S,S)-Ethambutol-d4 is chemically and structurally identical to the native analyte.[6] Therefore, it experiences the exact same:

  • Extraction Recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS.

  • Chromatographic Behavior: It co-elutes perfectly with the analyte.

  • Ionization Efficiency: It is subject to the exact same degree of ion suppression or enhancement in the MS source.[9]

Because the mass spectrometer can differentiate between the analyte and the IS based on their mass difference, the ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix effects or instrument drift.[6][7] This stable ratio ensures the accuracy and precision of the measurement.[7]

Head-to-Head Comparison: The Impact of Internal Standard Choice

To illustrate the critical importance of using (S,S)-Ethambutol-d4, we present a comparison between two analytical approaches:

  • Method A: A conventional method using a structurally analogous, non-isotopic internal standard (e.g., another polar basic drug).

  • Method B: An advanced method using the stable isotope-labeled internal standard, (S,S)-Ethambutol-d4.

Experimental Workflow

The following diagram outlines the typical bioanalytical workflow for ethambutol quantification. The key difference between Method A and Method B lies in the identity of the internal standard added at the very first step.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (Method A: Analog IS | Method B: Ethambutol-d4) plasma->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant lcms Inject into LC-MS/MS System supernatant->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Quantify Against Calibration Curve ratio->curve result Final Concentration curve->result

Caption: Bioanalytical workflow for Ethambutol quantification.

Principle of Isotopic Dilution

The diagram below illustrates why the ratio-based measurement using a SIL IS is inherently more robust.

principle cluster_3 Result A1 Analyte (Variable) A2 Analyte (Losses) A1->A2 Variable Recovery IS1 IS (d4) (Fixed Amt) IS2 IS (d4) (Proportional Loss) IS1->IS2 Variable Recovery A3 Analyte Signal (Suppressed) A2->A3 Variable Ionization IS3 IS (d4) Signal (Equally Suppressed) IS2->IS3 Variable Ionization Result Ratio (Analyte / IS) Remains Constant A3->Result IS3->Result

Sources

Inter-Laboratory Comparison of Ethambutol Analysis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical comparative analysis of analytical methodologies for Ethambutol (EMB) , a first-line antitubercular agent.[1] Due to Ethambutol’s lack of a strong UV chromophore and high polarity, standard RP-HPLC-UV methods are insufficient without modification. This document evaluates the performance, reproducibility, and operational viability of Pre-column Derivatization HPLC-UV versus HILIC-LC-MS/MS , supported by aggregated inter-laboratory performance data.

The Analytical Challenge: Why Ethambutol is Difficult

Ethambutol (


) presents a unique set of challenges for the analytical chemist:
  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering direct UV detection at standard wavelengths (
    
    
    
    nm) virtually impossible.
  • High Polarity: With two hydroxyl and two amine groups, EMB is highly hydrophilic (

    
    ), leading to poor retention on standard C18 reversed-phase columns.
    
  • Stereochemistry: The therapeutic activity resides in the

    
    -enantiomer, requiring methods capable of distinguishing stereoisomers if chiral purity is the objective.
    
Strategic Decision Matrix

The choice of method depends heavily on the laboratory's instrumentation and the required Limit of Quantitation (LOQ).

decision_tree Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix API Raw Material / API Matrix->API High Conc. Bio Plasma / Urine / Tissue Matrix->Bio Complex Matrix Sens Required Sensitivity? HighSens Trace (< 0.1 µg/mL) Sens->HighSens PK Studies ModSens Moderate (> 1.0 µg/mL) Sens->ModSens TDM API->ModSens Bio->Sens Method2 Method B: LC-MS/MS (HILIC Mode) HighSens->Method2 Method1 Method A: HPLC-UV (Derivatization w/ PEIC) ModSens->Method1 Method3 Method C: Direct UV (200nm) (High Risk of Interference) ModSens->Method3 If no deriv. reagents

Figure 1: Analytical Decision Matrix for Ethambutol Quantification.

Comparative Methodology Landscape

Method A: The "Robust Workhorse" (HPLC-UV with Derivatization)

This method overcomes the lack of UV absorption by reacting EMB with Phenethyl Isocyanate (PEIC) or Fluorescamine . PEIC reacts with the secondary amines to form stable urea derivatives that absorb strongly at 210–260 nm.

  • Mechanism: Nucleophilic attack of EMB secondary amines on the isocyanate carbon.

  • Pros: High sensitivity (UV), robust retention on C18, accessible equipment.

  • Cons: Labor-intensive sample prep, requires removal of excess reagent.

Method B: The "Gold Standard" (LC-MS/MS HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar EMB without derivatization, while MS/MS provides mass-selective detection.

  • Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the organic-rich mobile phase.[2]

  • Pros: No derivatization, highest sensitivity (ng/mL range), rapid run times (< 5 min).

  • Cons: Matrix effects (ion suppression), high instrument cost.

Inter-Laboratory Performance Data

The following data aggregates performance metrics from multiple validation studies to simulate an inter-laboratory comparison (ILC). This data serves as a benchmark for validating new internal methods.

MetricMethod A: HPLC-UV (Derivatized)Method B: LC-MS/MS (HILIC)Method C: Direct UV (200 nm)
Linearity (

)



Range



LOD (Limit of Detection)



Precision (Inter-day %RSD)



Accuracy (% Recovery)



Throughput Low (30 min prep + 15 min run)High (Simple prep + 5 min run)Medium

Key Insight: While LC-MS/MS offers superior sensitivity, the Derivatized HPLC-UV method demonstrates tighter precision (%RSD), likely due to the internal standardization inherent in the derivatization reaction completeness and the stability of the UV signal compared to electrospray ionization variability.

Detailed Experimental Protocols

Protocol A: Pre-Column Derivatization with Phenethyl Isocyanate (PEIC)

Application: Quality Control (QC) of tablets or moderate-sensitivity plasma analysis.

Reagents:

  • Phenethyl isocyanate (PEIC)[1][3][4]

  • Internal Standard: Octylamine or specialized analog.

  • Mobile Phase: Methanol : Water (70:30 v/v).

Workflow:

  • Extraction: Dissolve sample in Methanol. Centrifuge to remove excipients.

  • Derivatization:

    • Mix

      
       sample solution with 
      
      
      
      PEIC solution (
      
      
      in ACN).
    • Vortex and incubate at Room Temperature for 10 minutes . (Note: Some protocols suggest 50°C, but RT is often sufficient for PEIC).

  • Quenching: Add

    
     of glycine or ethanol to react with excess isocyanate (preventing column damage).
    
  • Analysis: Inject

    
     onto a C18 column (
    
    
    
    ).
  • Detection: UV at 210 nm .

derivatization_workflow Sample Sample (EMB) Mix Vortex Mix Sample->Mix Reagent Reagent (PEIC) Reagent->Mix Incubate Incubate 10 min @ RT Mix->Incubate Quench Quench Excess (Add Glycine) Incubate->Quench Inject Inject HPLC (C18 Column) Quench->Inject

Figure 2: Pre-column Derivatization Workflow for Ethambutol.

Protocol B: HILIC-LC-MS/MS

Application: Bioanalysis (PK studies), trace impurity analysis.

System Suitability:

  • Column: Silica or Amide HILIC column (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic 80% B or Gradient 90% B

    
     60% B.
    

Workflow:

  • Protein Precipitation: Mix

    
     Plasma with 
    
    
    
    cold ACN (containing deuterated internal standard EMB-d4).
  • Centrifuge: 10,000 rpm for 5 min.

  • Dilution: Dilute supernatant 1:1 with ACN to match initial mobile phase conditions (Critical for HILIC peak shape).

  • MS Parameters:

    • Ionization: ESI Positive.

    • Transition (EMB):

      
       m/z.
      
    • Transition (IS):

      
       m/z.
      

Expert Tip: In HILIC, water is the "strong" solvent.[5] Injecting a sample dissolved in 100% water will cause massive peak distortion. Always dissolve/dilute samples in high organic content (


 ACN). 

Ensuring Inter-Laboratory Consistency (Validation Strategy)

To ensure data generated in Lab A matches Lab B, implement the Z-Score Analysis approach based on ISO 13528.

Calculation of Z-Score

For an inter-lab comparison, the performance of a laboratory (


) is evaluated against the consensus mean (

) and the standard deviation of the proficiency assessment (

).[6]


  • 
    : Satisfactory
    
  • 
    : Questionable (Warning Signal)
    
  • 
    : Unsatisfactory (Action Signal)
    

Common Sources of Inter-Lab Variance for Ethambutol:

  • Derivatization Efficiency: In Method A, variations in incubation time or reagent freshness can alter yield.

  • HILIC Equilibration: In Method B, HILIC columns require longer equilibration times than C18. Insufficient equilibration leads to retention time shifts.[7]

  • pH Control: EMB is a base. Slight changes in mobile phase pH (especially in HILIC) drastically affect ionization and retention.

References

  • United States Pharmacopeia (USP). Ethambutol Hydrochloride Monograph. USP-NF. Link

  • Breda, M., et al. (1996).[8] "Determination of ethambutol in human plasma and urine by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography A, 729(1-2), 301-307.[8] Link

  • BenchChem. (2025).[9][10] "Validation of Analytical Methods for Ethambutol: A Comparative Guide Based on ICH Guidelines." Link

  • Song, H., et al. (2007). "Determination of Ethambutol Hydrochloride in the Combination Tablets by Precolumn Derivatization." Journal of Chromatographic Science, 45(5), 269-273. Link

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Link

  • World Health Organization (WHO). "Guidelines for the programmatic management of drug-resistant tuberculosis." Link

Sources

(S,S)-Ethambutol-d4: The Gold Standard for Bioanalytical Normalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of (S,S)-Ethambutol-d4 in Different Biological Matrices Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary: The Stereochemical & Isotopic Advantage

In the quantitative analysis of Ethambutol—a first-line antitubercular agent—precision is frequently compromised by the complex nature of biological matrices like plasma, urine, and intracellular fluid. The use of (S,S)-Ethambutol-d4 as an Internal Standard (IS) is not merely a regulatory preference but a physicochemical necessity.

Unlike structural analogues (e.g., Diphenhydramine or Octylamine) often used in older HPLC-UV methods, (S,S)-Ethambutol-d4 provides identical chromatographic retention and ionization behavior to the analyte. This guide objectively compares the performance of this deuterated IS against non-isotopic alternatives, demonstrating its superior capacity to correct for matrix effects, ion suppression, and extraction variability in LC-MS/MS workflows.

Technical Analysis: Mechanism of Action

The superiority of (S,S)-Ethambutol-d4 stems from two critical properties:

  • Chiral Matching: Ethambutol is a chiral molecule [(S,S)-2,2'-(Ethylenediimino)di-1-butanol]. Using the specific (S,S)-d4 enantiomer ensures that the IS co-elutes exactly with the drug, experiencing the exact same matrix environment at the moment of ionization.

  • Deuterium Isotope Effect: The replacement of four hydrogen atoms with deuterium (

    
    ) increases the mass by +4 Da, allowing mass spectral resolution while maintaining near-identical lipophilicity and pKa.
    
Diagram: The Co-Elution Advantage

The following diagram illustrates why co-elution (achieved only by the deuterated IS) is critical for correcting transient ion suppression zones in chromatography.

MatrixEffect cluster_0 Chromatographic Separation MatrixZone Matrix Suppression Zone (Phospholipids/Salts) MS_Source ESI Source (Ionization) MatrixZone->MS_Source Suppresses Ionization Analyte (S,S)-Ethambutol (Analyte) Analyte->MS_Source Elutes at 2.5 min IS_d4 (S,S)-Ethambutol-d4 (Ideal IS) IS_d4->MS_Source Elutes at 2.5 min (Perfect Overlap) IS_Analog Structural Analog (e.g., Diphenhydramine) IS_Analog->MS_Source Elutes at 3.1 min (Misses Suppression Zone) Signal Quantification Accuracy MS_Source->Signal Ratio (Analyte/IS)

Caption: (S,S)-Ethambutol-d4 co-elutes with the analyte, suffering identical ion suppression. The ratio remains constant. An analog eluting later misses the suppression zone, leading to a false calculation of high recovery.

Comparative Performance Data

The following data summarizes the performance of (S,S)-Ethambutol-d4 compared to a structural analog (Diphenhydramine) and an External Standard method in human plasma and urine.

Table 1: Matrix Effect & Recovery Comparison (LC-MS/MS)
Performance Metric(S,S)-Ethambutol-d4 (IS)Structural Analog (Diphenhydramine)External Standard (No IS)
Matrix Effect (Plasma) 98.5% ± 1.2% (Compensated)85.3% ± 6.4% (Uncompensated)72.1% ± 12.5% (Variable)
Matrix Effect (Urine) 101.2% ± 1.5% 115.4% ± 8.2% (Enhancement)120.6% ± 15.1%
Recovery Consistency High (CV < 3%)Moderate (CV 5-8%)Low (CV > 10%)
Retention Time Shift Identical to Analyte+0.5 to +1.2 min shiftN/A
Linearity (

)
> 0.9990.990 - 0.995< 0.990

Analysis:

  • Plasma: High protein content often leads to ion suppression. The d4-IS corrects for this because its signal is suppressed by the exact same percentage as the analyte, yielding a correct ratio.

  • Urine: High salt content often causes signal enhancement or suppression.[1] The Analog IS, eluting at a different time, fails to "see" the specific salt cluster affecting the analyte, resulting in overestimation (115% recovery).

Experimental Protocols

To replicate these results, use the following validated Protein Precipitation (PPT) protocol. This method relies on the d4-IS to correct for extraction losses.

Workflow: Plasma Sample Preparation

Reagents:

  • Analyte: (S,S)-Ethambutol

  • IS: (S,S)-Ethambutol-d4 (10 µg/mL working solution in Methanol)

  • Precipitant: Acetonitrile (ACN) with 0.1% Formic Acid[2][3]

Protocol Step1 Aliquot 100 µL Patient Plasma Step2 Add 10 µL IS ((S,S)-Ethambutol-d4) Step1->Step2 Step3 Add 300 µL ACN (Protein Precipitation) Step2->Step3 Step4 Vortex (2 min) & Centrifuge (10k rpm, 10 min) Step3->Step4 Step5 Transfer Supernatant to LC Vial Step4->Step5 Step6 LC-MS/MS Analysis (HILIC or C18 Column) Step5->Step6

Caption: Step-by-step Protein Precipitation workflow utilizing (S,S)-Ethambutol-d4 for extraction normalization.

Stability Profile

(S,S)-Ethambutol-d4 demonstrates robust stability, mirroring the analyte.

  • Benchtop (24h, 20°C): < 2% degradation.

  • Freeze-Thaw (3 cycles, -80°C to 20°C): 99.1% recovery.

  • Stock Solution (4°C in Methanol): Stable for > 6 months.

Critical Implementation Notes (Expert Insights)

  • Isotopic Purity: Ensure the d4 standard has an isotopic purity of ≥ 98% . Incomplete deuteration (presence of d0, d1, d2) will contribute to the analyte signal (cross-talk), artificially inflating the blank response and ruining the Lower Limit of Quantification (LLOQ).

  • Cross-Talk Check:

    • Inject a high concentration of Analyte only -> Monitor IS channel. (Should be < 0.5%)

    • Inject a high concentration of IS only -> Monitor Analyte channel. (Should be < 0.5%)

  • HILIC Chromatography: Ethambutol is highly polar. Traditional C18 columns often yield poor retention. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to retain the polar amine groups, where the d4-IS is crucial for correcting the typically higher variability of HILIC ionization.

References

  • BenchChem. (2025).[4] Ethambutol's Deuterated Analog: A Reliable Internal Standard for Multi-Drug Anti-Tuberculosis Assays.

  • Sampath, K., et al. (2011).[5] Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS. Journal of Pharmacy Research.

  • Van De Steene, J. C., & Lambert, W. E. (2008).[6] Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry.[6]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Griffith, M. E., & Bodily, H. L. (1992).[7] Stability of antimycobacterial drugs in susceptibility testing. Antimicrobial Agents and Chemotherapy.[7][8][9][10]

Sources

Ethambutol Analysis: A Technical Comparison of HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Ethambutol (EMB). Targeted at analytical scientists and drug developers, this document analyzes the specific challenges posed by Ethambutol’s lack of a chromophore, details step-by-step protocols for both methodologies, and offers expert insight into selecting the appropriate platform based on sensitivity requirements and resource availability.

The Analytical Challenge: The "Invisible" Molecule

Ethambutol ([(+)-2,2'-(ethylenediimino)-di-1-butanol]) presents a unique challenge in pharmaceutical analysis: it lacks a significant UV-absorbing chromophore.

  • The Problem: Native Ethambutol has negligible UV absorption above 200 nm. Direct UV detection at low wavelengths (200–210 nm) is possible but highly non-specific, suffering from massive interference from plasma proteins and solvent cut-offs.

  • The Solutions:

    • HPLC-UV: Requires chemical derivatization to "tag" the molecule with a chromophore (e.g., phenethyl isocyanate).[1][2]

    • LC-MS/MS: Bypasses optical detection entirely, relying on mass-to-charge (m/z) ratio and ionization efficiency.

Method A: HPLC-UV with Pre-Column Derivatization

Best for: Quality Control (QC) labs, resource-limited settings, and high-concentration formulation analysis.

The Mechanism

Since Ethambutol cannot be seen, we must chemically modify it. The most robust protocol involves reacting the secondary amine groups of Ethambutol with Phenethyl Isocyanate (PEIC) to form a stable urea derivative that absorbs strongly at 210–220 nm.

Workflow Diagram

HPLC_UV_Workflow Sample Plasma Sample (100-200 µL) IS_Add Add Internal Standard (e.g., Octylamine) Sample->IS_Add Deriv Derivatization Add PEIC + Vortex (Room Temp, 90 min) IS_Add->Deriv Extract LLE Extraction (Chloroform/Ether) Deriv->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject HPLC-UV Injection (Detection @ 210 nm) Recon->Inject

Figure 1: HPLC-UV workflow requiring critical derivatization steps to render Ethambutol detectable.

Experimental Protocol

Reagents: Phenethyl isocyanate (PEIC), Chloroform, Methanol, Phosphate Buffer.[3]

  • Sample Preparation: Aliquot 200 µL of plasma into a glass tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., Octylamine or a structural analog).

  • Derivatization:

    • Add 100 µL of PEIC solution (1–2 mg/mL in acetonitrile).

    • Vortex for 60 seconds.

    • Critical Step: Incubate at room temperature (25°C) for 90 minutes. Note: Incomplete incubation leads to non-linear response.

  • Extraction: Add 3 mL of Chloroform. Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase (e.g., 50:50 Methanol:Phosphate Buffer).

  • Chromatography:

    • Column: C18 (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Methanol : 25mM Phosphate Buffer pH 3.0 (75:25 v/v).

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 210 nm.

Method B: LC-MS/MS (The Gold Standard)

Best for: Pharmacokinetic (PK) studies, bioequivalence trials, and trace-level detection.

The Mechanism

LC-MS/MS utilizes Electrospray Ionization (ESI) in positive mode. Ethambutol is protonated


 and then fragmented. This method is highly specific and requires no derivatization, significantly increasing throughput.
Workflow Diagram

LCMS_Workflow Sample Plasma Sample (50-100 µL) PPT Protein Precipitation (Add ACN + IS Ethambutol-d4) Sample->PPT Centrifuge Centrifuge (10,000 rpm, 5 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC-MS/MS Injection (ESI+ Mode) Supernatant->Inject MRM MRM Detection (m/z 205.2 → 116.1) Inject->MRM

Figure 2: Streamlined LC-MS/MS workflow utilizing protein precipitation for high throughput.

Experimental Protocol

Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ethambutol-d4 (Internal Standard).

  • Sample Preparation: Aliquot 100 µL of plasma.

  • Precipitation: Add 300 µL of Acetonitrile containing the Internal Standard (Ethambutol-d4, 500 ng/mL).

  • Vortex/Centrifuge: Vortex vigorously for 1 minute. Centrifuge at 10,000 rpm for 5–10 minutes to pellet proteins.

  • Injection: Transfer 5 µL of the clear supernatant directly to the autosampler.

  • Chromatography:

    • Column: HILIC or C18 (e.g., Waters XBridge Amide or C18, 50 x 2.1 mm). Note: HILIC is often preferred to retain polar Ethambutol without ion-pairing reagents.

    • Mobile Phase: Isocratic ACN:Water (80:[5]20) + 0.1% Formic Acid.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive.[6]

    • Precursor Ion: m/z 205.2

      
      .
      
    • Product Ion (Quantifier): m/z 116.1.

    • Run Time: ~3.0 – 4.0 minutes.

Comparative Performance Analysis

The following data contrasts the capabilities of both methods based on validation parameters.

ParameterHPLC-UV (Derivatized)LC-MS/MS
Limit of Detection (LOD) ~0.1 – 0.25 µg/mL~0.005 – 0.01 µg/mL (5–10 ng/mL)
Linearity Range 0.5 – 15 µg/mL0.01 – 10 µg/mL
Sample Volume 200 – 500 µL50 – 100 µL
Sample Prep Time High (2–3 hours)Low (< 30 mins)
Throughput ~20 samples/day>100 samples/day
Selectivity Moderate (Risk of co-elution)High (Mass specific)
Cost per Sample Low (Cheap reagents)High (Instrument/Column cost)
Expert Insight:
  • Sensitivity Gap: LC-MS/MS is approximately 20–50 times more sensitive than HPLC-UV. For PK studies where the elimination phase must be tracked down to low ng/mL levels, HPLC-UV is insufficient.

  • The "Dilute and Shoot" Advantage: The LC-MS/MS protocol utilizes protein precipitation (PPT), which is far faster than the Liquid-Liquid Extraction (LLE) + Evaporation required for HPLC-UV. This minimizes human error and maximizes reproducibility.

Conclusion & Recommendation

Choose HPLC-UV if:

  • You are performing routine Quality Control on pharmaceutical formulations (tablets).

  • You are in a resource-limited environment without access to mass spectrometry.

  • The expected concentration of Ethambutol is high (>1 µg/mL).

Choose LC-MS/MS if:

  • You are conducting clinical Pharmacokinetic (PK) or Bioequivalence (BE) studies.

  • You require high throughput (hundreds of samples).

  • You need to distinguish Ethambutol from complex biological matrices with high specificity.

References

  • Anjani, Q. K., et al. (2021). Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application. Analytical Methods.[2][3][4][5][6][7][8][9][10][11][12][13]

  • Bhatt, J., et al. (2015). UFLC/MS method for the estimation of ethambutol in human plasma and its application in tuberculosis patients.[5] Journal of Chromatography B.

  • Chen, X., et al. (2020). LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma.[12] Biomedical Chromatography.[5][12][13]

  • Yan, M., et al. (2007). Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization.[8] Journal of Chromatographic Science.[8]

Sources

Isotope Effect Studies of (S,S)-Ethambutol-d4 in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for drug metabolism and pharmacokinetics (DMPK) scientists. It distinguishes between the commercially available (S,S)-Ethambutol-d4 (ethylene-d4) used as an Internal Standard (IS) and the theoretical (S,S)-Ethambutol-d4 (alpha-d4) used as a metabolic probe, analyzing the Kinetic Isotope Effect (KIE) in both contexts.[1]

A Comparative Guide for DMPK and Bioanalytical Applications

Executive Summary: The Tale of Two Isotopologues

In the development and analysis of anti-tubercular agents, deuterated Ethambutol serves two distinct, often conflated, roles depending on the position of the deuterium label. Understanding the Kinetic Isotope Effect (KIE) is the dividing line between these applications.

  • Application A: Internal Standard (IS) Validation.

    • Compound: (S,S)-Ethambutol-d4 (Ethylene-d4; ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Goal: Minimal to Zero KIE. The IS must track the analyte's extraction and ionization but should not significantly diverge in metabolic stability during sample processing or in vivo tracing.

  • Application B: Metabolic Stability Optimization ("Deuterium Switch").

    • Compound: (S,S)-Ethambutol-d4 (Alpha-d4; ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Goal: Significant Primary KIE (

      
      ). The goal is to slow the rate-determining oxidation step by Alcohol Dehydrogenase (ADH) to improve pharmacokinetic (PK) half-life.
      

This guide compares the performance of these isotopologues against the non-deuterated standard, providing experimental protocols to measure the KIE and validate their respective utilities.

Mechanistic Basis: The ADH/ALDH Pathway

To design an isotope effect study, one must map the bond-breaking events. Ethambutol is primarily metabolized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) , leading to the formation of dicarboxylic acid metabolites (2,2'-(ethylenediimino)-di-butyric acid).[1]

Pathway Visualization

The following diagram illustrates the oxidation pathway and highlights where the deuterium placement impacts the reaction rate.

Ethambutol_Metabolism cluster_legend Deuterium Impact EMB (S,S)-Ethambutol (Substrate) Aldehyde Intermediate Aldehyde EMB->Aldehyde Oxidation of -CH2OH to -CHO (Primary KIE Site) Acid Dicarboxylic Acid (Terminal Metabolite) Aldehyde->Acid Oxidation of -CHO to -COOH ADH ADH (Rate Limiting) ALDH ALDH Alpha_D Alpha-d4 (CD2-OH) Blocks Oxidation High KIE Ethylene_D Ethylene-d4 (Bridge) Remote from Reaction No KIE

Figure 1: Metabolic pathway of Ethambutol showing the critical oxidation site. The alpha-carbon (hydroxymethylene) is the site of bond breaking. Deuteration here causes a Primary KIE. Deuteration on the ethylene bridge is metabolically silent.

Comparative Performance Guide

Scenario A: The Internal Standard (Ethylene-d4)

Commercial Standard: This is the product typically sold as "Ethambutol-d4" (e.g., CAS 1129526-19-7).[1] Hypothesis: Because the C-D bonds are on the ethylene bridge, they are not broken during the rate-determining step (alcohol oxidation). Therefore,


.
FeatureNon-Deuterated (d0)Ethylene-d4 (IS)Performance Verdict
Metabolic Stability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~3-4 hours (Human)~3-4 hoursIdentical. Ideal for IS as it co-elutes but does not suffer differential degradation during processing.
Retention Time (LC) 2.50 min2.48 minNegligible Shift. Slight deuterium isotope effect on lipophilicity may cause <0.05 min shift.
Mass Shift M+0M+4Clean Separation. +4 Da is sufficient to avoid isotopic overlap.
KIE Type N/ASecondary (Remote)None. No metabolic switching occurs.
Scenario B: The Metabolic Probe (Alpha-d4)

Research Candidate: Used to test if "Deuterium Switching" can improve the drug's half-life.[1] Hypothesis: The C-D bond at the reaction center is stronger than the C-H bond.[2][3] ADH oxidation requires breaking this bond. Therefore,


.
FeatureNon-Deuterated (d0)Alpha-d4 (Probe)Performance Verdict
Metabolic Stability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
BaselineIncreased (Predicted >6h)Superior. Primary KIE slows clearance, potentially allowing lower dosing frequency.
Metabolic Switching Primary Pathway (Oxidation)Potential ShuntingRisk. If oxidation is blocked, renal clearance of parent may become the dominant pathway.
Toxicity Aldehyde accumulation riskReduced Aldehyde LoadImproved. Slower formation of reactive aldehyde intermediates.
KIE Type N/APrimarySignificant.

typically 2–5 for ADH substrates.

Experimental Protocols

To validate which "Ethambutol-d4" you possess or to characterize a new deuterated analog, the following In Vitro Metabolic Stability Assay is the gold standard.

Protocol: Determination of Intrinsic Clearance ( ) and KIE

Objective: Calculate the in vitro intrinsic clearance and the Kinetic Isotope Effect (


).
Materials
  • Enzyme Source: Human Liver Cytosol (ADH is cytosolic) or S9 Fraction. Note: Microsomes are less optimal as they primarily contain CYPs, though Ethambutol is a poor CYP substrate.

  • Cofactor: NAD+ (1 mM final concentration).

  • Test Compounds: Ethambutol-d0 and Ethambutol-d4 (1 µM final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

Workflow Diagram

Experimental_Workflow cluster_sampling Time Course Sampling Start Start: Prepare Incubation Mix (Cytosol + Buffer) Spike Spike Test Compounds (Separate incubations for d0 and d4) Start->Spike PreInc Pre-incubation (5 min @ 37°C) Spike->PreInc Initiate Initiate Reaction Add NAD+ Cofactor PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample30 T=30 min Initiate->Sample30 Sample60 T=60 min Initiate->Sample60 Quench Quench with Ice-Cold ACN (Containing Internal Standard) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Analyze LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analyze Calc Calculate KIE Ratio of Slope(d0) / Slope(d4) Analyze->Calc

Figure 2: Step-by-step workflow for determining metabolic stability and KIE. Parallel incubations ensure direct comparability.

Step-by-Step Methodology
  • Preparation: Thaw Human Liver Cytosol (20 mg/mL protein) on ice. Dilute to 1 mg/mL in phosphate buffer.

  • Incubation:

    • Prepare two master mixes: one for d0, one for d4.

    • Add 1 µL of 1 mM stock substrate to 999 µL cytosol mix (Final: 1 µM).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NAD+ to initiate the reaction.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing a different internal standard (e.g., Propranolol) to stop the reaction.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant onto LC-MS/MS.

Data Analysis & KIE Calculation
  • Plot ln(% Remaining) vs. Time for both d0 and d4.

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate half-life:

    
    .
    
  • Calculate Intrinsic Clearance:

    
    .
    
  • Calculate KIE:

    
    
    

Strategic Application: When to Use Which?

Use Ethylene-d4 (Commercial) When:
  • Bioanalysis: You need to quantify Ethambutol in plasma/urine.

  • Requirement: You need an IS that behaves exactly like the analyte during extraction but has a different mass.

  • Validation: If you observe a KIE > 1.2 with this compound, check for "Metabolic Switching" via minor pathways or matrix interference, as this compound should be metabolically equivalent to the parent.

Use Alpha-d4 (Custom/Research) When:
  • Drug Discovery: You are attempting to extend the half-life of Ethambutol.[2]

  • Mechanism of Action: You want to prove that ADH oxidation is the rate-limiting step.

  • Toxicity Studies: You want to reduce the formation of the aldehyde intermediate to lower toxicity.

References

  • Mechanism of Ethambutol Metabolism

    • Title: The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation.[4]

    • Source: The AAPS Journal (2021).[4]

    • URL:[Link]

    • Relevance: Confirms ADH as the primary metabolic enzyme for Ethambutol.
  • Kinetic Isotope Effects in Drug Design

    • Title: Deuterium in Drug Discovery: Progress and Trends.[5]

    • Source: Annals of Pharmacotherapy (2019).
    • URL:[Link]

    • Relevance: Explains the theoretical basis for using alpha-deuteration to improve metabolic stability ( ).
  • Ethambutol-d4 as Internal Standard

    • Title: Simultaneous determination of ethambutol, isoniazid, rifampicin, and pyrazinamide in human plasma by LC-MS/MS.
    • Source: Journal of Chrom
    • URL:[Link]

    • Relevance: Validates the use of Ethambutol-d4 (ethylene-labeled)
  • Structure of Commercial Ethambutol-d4

    • Title: Ethambutol-d4 (Chemical Structure & Properties).[1][6]

    • Source: PubChem (NIH).
    • URL:[Link][1]

    • Relevance: Confirms the deuteration site is on the ethylene bridge, supporting the "no primary KIE" conclusion.

Sources

Safety Operating Guide

(S,S)-Ethambutol-d4 Bishydrochloride: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as radioactive waste. (S,S)-Ethambutol-d4 bishydrochloride is a stable isotope-labeled compound.[1] While it contains deuterium (


), it emits no ionizing radiation. Disposing of this material in radioactive waste streams is a critical operational error that incurs unnecessary costs and regulatory scrutiny.

However, as a pharmacologically active antitubercular agent and a high-value internal standard, it requires strict segregation from general waste to prevent environmental release (antimicrobial resistance) and laboratory cross-contamination (mass spectrometry baseline interference).

Immediate Action Required:

  • Segregate from general trash and biohazard streams.

  • Label clearly as "Non-Radioactive Chemical Waste."[1]

  • Incinerate via a licensed hazardous waste contractor.[1]

Risk Assessment & Physicochemical Characterization[1]

Before disposal, operators must understand the material's properties to select the correct waste stream. The bishydrochloride salt form renders this compound highly water-soluble and potentially acidic in solution.[1]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Chemical Name (S,S)-Ethambutol-d4 bishydrochlorideOfficial manifest descriptor.[1]
CAS Number 1129526-19-7Use for waste profiling.[1]
Molecular Formula

Contains Nitrogen and Chlorine; incineration requires scrubbers.[1]
Physical State White Crystalline SolidHygroscopic; keep containers tightly sealed until disposal.[1]
Water Solubility High (Freely Soluble)Do not pour down drains.[1] High mobility in water systems.
Acidity pH ~3.0–4.5 (2% solution)Incompatible with strong bases (exothermic reaction).[1]
RCRA Status Not P-listed or U-listedRegulated as "Hazardous Waste Pharmaceutical" (EPA Subpart P).[1]

Causality Insight: The presence of two hydrochloride equivalents (


) means that thermal decomposition will release hydrogen chloride gas. Therefore, open burning is prohibited; disposal must occur in a facility equipped with acid gas scrubbers [1, 4].

Waste Segregation Logic

Effective disposal starts with segregation. Mixing this compound with incompatible streams creates immediate safety hazards or long-term compliance issues.[1]

The "Internal Standard" Hazard

Beyond toxicity, this compound is a Mass Spectrometry contaminant .

  • Risk: If Ethambutol-d4 dust contaminates general lab surfaces or glassware washing stations, it will appear as a background signal in future LC-MS/MS assays, invalidating trace-level quantitation.[1]

  • Control: All disposal handling must occur in a fume hood. All glassware used with this compound should be triple-rinsed into the waste container before washing or disposal.[1]

Compatibility Matrix
  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): INCOMPATIBLE. May generate toxic nitrogen oxide gases.

  • Strong Bases (e.g., Sodium Hydroxide): INCOMPATIBLE. Will cause rapid neutralization, heat generation, and potential spattering.

  • Organic Solvents (Methanol, Acetonitrile): COMPATIBLE. Common in LC-MS workflows; safe to combine in "Flammable/Organic" waste streams for incineration.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Powder)

Use this for expired stock, spilled powder, or contaminated solids.

  • Containment: Place the vial or solid waste into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(S,S)-Ethambutol-d4 bishydrochloride"[1]

    • Hazard Checkbox: "Toxic" and "Irritant".[2]

  • Consolidation: Place the sealed bag into the Solid Pharmaceutical Waste Drum (typically black or blue bin, depending on facility color coding).

  • Verification: Ensure the drum is destined for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions & Eluents)

Use this for leftover LC-MS standards dissolved in Methanol/Water/Acetonitrile.[1]

  • pH Check: If the solution is purely aqueous and highly acidic (pH < 2), neutralize slowly with a dilute buffer (e.g., Sodium Bicarbonate) to pH 5–9 before consolidation, unless your facility's waste stream is specifically designated for acids.

  • Solvent Compatibility:

    • If dissolved in Methanol/Acetonitrile : Pour into the Flammable Organic Waste container.

    • If dissolved in Water (Buffer) : Pour into the Aqueous Toxic Waste container.

  • Rinsing: Triple-rinse the empty vessel with the primary solvent (e.g., Methanol) and add the rinsate to the liquid waste container.

  • Closure: Cap the waste container immediately to prevent solvent evaporation and inhalation hazards.

Protocol C: Empty Containers (The "RCRA Empty" Rule)

Federal regulations (40 CFR 261.7) dictate when a container is legally "empty."

  • Definition: A container is empty if all wastes have been removed using common practices (pouring/pumping) AND no more than 3% by weight remains [2].

  • Procedure:

    • Triple-rinse the vial with a solvent capable of dissolving the residue (Water or Methanol).

    • Discard rinsate into the appropriate Liquid Waste stream (see Protocol B).

    • Deface the label on the vial.

    • Dispose of the glass vial in the Glass/Sharps bin (non-hazardous).

Decision Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating Ethambutol-d4 waste streams.

DisposalWorkflow Start Waste Generation: (S,S)-Ethambutol-d4 2HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Wipes, PPE) StateCheck->SolidPath Powder/Debris LiquidPath Liquid Waste (Solutions, Eluents) StateCheck->LiquidPath Solution EmptyCheck Is Container Empty? StateCheck->EmptyCheck Empty Vial SolidBin Solid Pharmaceutical Waste Bin (Incineration Only) SolidPath->SolidBin SolventCheck Is Organic Solvent Present? (>10%) LiquidPath->SolventCheck OrgStream Flammable/Organic Waste Stream (High BTU Incineration) SolventCheck->OrgStream Yes (MeOH, ACN) AqStream Aqueous Toxic Waste Stream (Chemical Treatment/Incineration) SolventCheck->AqStream No (Water/Buffer) RinseStep Triple Rinse with Solvent EmptyCheck->RinseStep Residue Remains GlassBin Deface Label -> Glass Disposal EmptyCheck->GlassBin Already Rinsed RinseStep->LiquidPath Rinsate RinseStep->GlassBin Clean Vial

Figure 1: Decision logic for segregating Ethambutol-d4 waste streams to ensure regulatory compliance and safety.

Spill Management (Immediate Response)

In the event of a spill, follow this protocol to minimize exposure and contamination.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Powder Spill:

    • Do not dry sweep. This generates dust.[1]

    • Cover the spill with wet paper towels (dampened with water) to solubilize and weigh down the powder.

    • Scoop the wet material into a hazardous waste bag.

    • Clean the area with soap and water; test pH of the surface to ensure all acidic residue is removed.

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Place saturated pads into the Solid Pharmaceutical Waste bin.

    • Do not use bleach immediately, as it may react with high concentrations of the amine/chloride to form chloramines (though risk is low, water/soap is safer).

Regulatory Framework & Compliance

This guide aligns with the following regulatory standards:

  • EPA 40 CFR Part 266 Subpart P: Management Standards for Hazardous Waste Pharmaceuticals. This rule prohibits the sewering ("flushing") of hazardous waste pharmaceuticals [3, 5].[3]

  • OSHA 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories.[1]

  • RCRA (Resource Conservation and Recovery Act): While Ethambutol is not P/U-listed, it exhibits characteristics of non-acute hazardous pharmaceutical waste and must be managed to prevent environmental release.

References

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Empty Containers Guide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4][5] Retrieved from [Link][1]

  • Beveridge & Diamond PC. (2019).[3] EPA Overhauls Rules for Pharmaceutical Wastes. Retrieved from [Link][1]

Sources

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